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  • Product: 2-(4-Methoxyphenyl)piperidine hydrochloride
  • CAS: 341526-79-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)piperidine Hydrochloride

Executive Summary This technical guide provides a comprehensive overview of the core basic properties of 2-(4-Methoxyphenyl)piperidine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the core basic properties of 2-(4-Methoxyphenyl)piperidine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in the design of countless pharmaceuticals, and the specific substitution with a 4-methoxyphenyl group at the 2-position imparts distinct physicochemical and pharmacological characteristics.[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the compound's synthesis, characterization, fundamental properties, and potential applications. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Physicochemical Profile

The hydrochloride salt form of 2-(4-Methoxyphenyl)piperidine is typically utilized in research settings to enhance stability, crystallinity, and aqueous solubility, which are critical parameters for handling and formulation.[2]

Core Identification and Properties

A summary of the key physicochemical properties is presented in Table 1. These values are fundamental for designing experimental protocols, from dissolution for in vitro assays to planning purification strategies.

PropertyValueSource(s)
Chemical Name 2-(4-methoxyphenyl)piperidine hydrochlorideN/A
Synonyms 2-(p-Methoxyphenyl)piperidine HClN/A
CAS Number 859297-83-9[3]
Molecular Formula C₁₂H₁₈ClNO[3]
Molecular Weight 227.73 g/mol [3][4]
Appearance White to off-white solid/crystalline powder[4][5]
Predicted pKa ~9.0 - 10.5N/A
Predicted XlogP 2.1[6][7]
Solubility Soluble in water and ethanol[5]
Storage 0-8 °C, desiccated[8]

Note: Predicted pKa is an estimation based on the piperidine moiety, which typically has a pKa in the range of 10-11, slightly reduced by the aryl substitution. Experimental determination is recommended for precise applications.

Synthesis and Quality Control Workflow

The synthesis of 2-arylpiperidines is a well-explored area of organic chemistry, with several established strategies.[9] A common and effective approach involves the catalytic reduction of a corresponding 2-(4-methoxyphenyl)pyridine precursor.

Representative Synthetic Pathway: Catalytic Hydrogenation

This pathway is often chosen for its high yield and stereochemical control possibilities. The causality for selecting catalytic hydrogenation lies in its efficiency and the commercial availability of substituted pyridine starting materials.

Workflow Diagram: Synthesis of 2-(4-Methoxyphenyl)piperidine HCl

G cluster_synthesis Synthesis Stage cluster_salt Salt Formation Start 2-(4-Methoxyphenyl)pyridine Reagents H₂, Pd/C or PtO₂ Ethanol or Acetic Acid Reaction Catalytic Hydrogenation (High Pressure/Temp) Start->Reaction Reagents->Reaction Workup Filtration & Solvent Removal Reaction->Workup Freebase 2-(4-Methoxyphenyl)piperidine (Free Base) Workup->Freebase SaltFormation Acid-Base Reaction (Precipitation) Freebase->SaltFormation HCl HCl in Ether or Isopropanol HCl->SaltFormation Filtration Isolation & Drying SaltFormation->Filtration Final 2-(4-Methoxyphenyl)piperidine HCl Filtration->Final

Caption: A representative two-stage synthesis of the target compound.

Step-by-Step Protocol:

  • Reduction: To a solution of 2-(4-methoxyphenyl)pyridine in a suitable solvent (e.g., ethanol), add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %).

  • Hydrogenation: Place the mixture in a high-pressure hydrogenation apparatus. Purge the system with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi).

  • Reaction Monitoring: Heat the reaction to 50-80 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction, carefully vent the hydrogen, and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Isolation (Free Base): Concentrate the filtrate under reduced pressure to yield the crude 2-(4-methoxyphenyl)piperidine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent) dropwise with stirring.

  • Isolation (Hydrochloride): The hydrochloride salt will typically precipitate. Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield the final product.[10]

Quality Control & Characterization

A self-validating quality control system is essential to confirm the identity, purity, and integrity of the synthesized compound. This involves a multi-pronged analytical approach.

G cluster_id Identity Confirmation cluster_purity Purity & Integrity Sample Synthesized Product NMR ¹H & ¹³C NMR Sample->NMR MS Mass Spectrometry (MS) Sample->MS HPLC HPLC-UV Sample->HPLC IR FTIR Spectroscopy Sample->IR Final Certificate of Analysis (Identity & Purity Confirmed) NMR->Final MS->Final HPLC->Final IR->Final

Caption: A conceptual model of the compound interacting with a target.

Handling, Storage, and Safety

Safety Precautions

As with any laboratory chemical, appropriate personal protective equipment (PPE) should be used.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [11][12]* Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wash hands thoroughly after handling. [13][14]* Personal Protective Equipment: Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves. [13][14]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, call a poison center or doctor immediately. [14][15]

Storage and Stability
  • Storage Conditions: For long-term stability, the compound should be stored at 0-8 °C, protected from light and moisture. [8]Keeping the container tightly sealed in a desiccator is recommended.

  • Chemical Stability: The hydrochloride salt is generally stable under recommended storage conditions. Avoid contact with strong oxidizing agents and strong bases, which could neutralize the salt and liberate the more reactive free base. [5][13]

Conclusion

2-(4-Methoxyphenyl)piperidine hydrochloride is a valuable chemical entity with well-defined basic properties. Its straightforward synthesis, moderate lipophilicity, and structural similarity to known neuropharmacological agents make it a compelling building block for drug discovery programs, particularly those targeting CNS disorders. This guide has provided a framework for its synthesis, characterization, and handling, grounded in established scientific principles and methodologies to support further research and development efforts.

References

  • Zhu, J., & Li, G. (2019). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters. Available at: [Link]

  • Coldham, I., et al. (2012). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters. Available at: [Link]

  • O'Brien, P., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. Available at: [Link]

  • Coldham, I., & O'Brien, P. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications. Available at: [Link]

  • Reddy, V. R. (2021). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). 2-(4-methoxyphenyl)piperidine hydrochloride (C12H17NO). PubChemLite Database. Available at: [Link]

  • ChemBK. (2024). 4-(4-Methoxyphenyl)piperidine hydrochloride. ChemBK Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)piperidine. PubChem Compound Summary. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Methoxyphenyl)piperidine. PubChem Compound Summary. Available at: [Link]

  • Romero, A. G., et al. (1996). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

  • Huang, J., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Casale, J. F. (n.d.). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. (2020). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. ResearchGate. Available at: [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica. Available at: [Link]

  • PubChemLite. (n.d.). 2-[(4-methoxyphenyl)methyl]piperidine (C13H19NO). PubChemLite Database. Available at: [Link]

  • LookChem. (n.d.). Cas 82212-04-2, 4-(2-METHOXYPHENYL) PIPERIDINE HYDROCHLORIDE. LookChem Database. Available at: [Link]

  • LookChem. (n.d.). Cas no 625454-22-0 (3-[(2-methoxyphenyl)methyl]piperidine hydrochloride). LookChem Database. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Publications. Available at: [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Gadzała-Kopciuch, R., et al. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Available at: [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Available at: [Link]

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
  • Casale, J. F. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Drug Enforcement Administration. Available at: [Link]

  • Szatmári, I., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • Kolisnyk, M. O., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at: [Link]

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Exploratory

2-(4-Methoxyphenyl)piperidine hydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-(4-Methoxyphenyl)piperidine Hydrochloride Abstract This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)piperidine...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-(4-Methoxyphenyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)piperidine hydrochloride, a heterocyclic compound of significant interest to medicinal chemists and pharmacologists. By virtue of its structural similarity to known neuroactive agents, this molecule represents a compelling scaffold for the development of novel therapeutics targeting the central nervous system (CNS). This document delineates the molecule's fundamental properties, a representative synthetic pathway, and a multi-technique approach for its unambiguous structural elucidation and purity assessment. Detailed, field-proven protocols for synthesis, spectroscopic analysis (NMR, MS, IR), and chromatographic characterization (HPLC) are presented, grounded in established scientific principles to ensure reliability and reproducibility. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of novel piperidine-based compounds in drug discovery.

Introduction & Scientific Rationale

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting CNS disorders. Its conformational flexibility and basic nitrogen atom allow for critical interactions with a wide array of biological receptors. The substitution of this ring with an electronically-defined aromatic system, such as a 4-methoxyphenyl group, can profoundly influence its pharmacological profile, including receptor affinity, selectivity, and pharmacokinetic properties.

While the specific biological activity of 2-(4-Methoxyphenyl)piperidine is not extensively documented in public literature, its structural analogues provide a strong rationale for its investigation. For instance, the related compound 4-(2-methoxyphenyl)piperidine is known to act as a selective dopamine D2 receptor antagonist, a target class crucial in the treatment of psychosis.[1] Furthermore, methoxyphenyl-substituted piperazine derivatives are well-characterized as potent serotonergic and dopaminergic agents.[2][3][4] The positional isomerism—substituting at the 2-position of the piperidine ring versus the 4-position—introduces a chiral center and distinct stereochemical considerations that can lead to unique biological activities and improved therapeutic indices.

This guide, therefore, addresses the foundational need for a robust technical understanding of 2-(4-Methoxyphenyl)piperidine hydrochloride. It provides the necessary chemical and analytical framework to empower researchers to synthesize, purify, and definitively characterize this compound, paving the way for its exploration in modern drug development programs.

Molecular Structure & Physicochemical Properties

The molecular structure consists of a saturated six-membered piperidine ring connected at its 2-position to a benzene ring, which is itself substituted at the para-position with a methoxy (-OCH₃) group. As a hydrochloride salt, the basic nitrogen atom of the piperidine ring is protonated, forming an ammonium cation with a chloride counter-ion. This salt form is typically employed to enhance the compound's crystallinity, stability, and aqueous solubility.

Key Structural Features:
  • Piperidine Scaffold: A saturated heterocycle that is a common pharmacophore in CNS-active drugs. Its nitrogen atom acts as a proton acceptor (or a protonated donor in the salt form), crucial for receptor interactions.

  • 4-Methoxyphenyl Group: The electron-donating methoxy group influences the electronic properties of the aromatic ring, which can modulate π-π stacking or cation-π interactions within a receptor binding pocket.

  • Chiral Center: The C2 carbon of the piperidine ring is a stereocenter, meaning the compound can exist as a pair of enantiomers ((R) and (S)). The synthesis described in this guide is racemic; stereospecific synthesis or chiral separation would be required to investigate the activity of individual enantiomers.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₇NO · HCl[5]
Molecular Weight 227.73 g/mol [5]
CAS Number 859297-83-9[6]
Free Base Formula C₁₂H₁₇NO[7][8]
Free Base Monoisotopic Mass 191.13101 Da[7][8]
Predicted XlogP (Free Base) 2.1[7]
Appearance White to off-white crystalline powder (predicted)[9]

A Representative Synthetic Pathway

While numerous synthetic strategies could be envisioned, a robust and logical approach involves a three-step sequence starting from commercially available 2-bromopyridine. This pathway leverages a well-established palladium-catalyzed cross-coupling reaction followed by a standard reduction of the pyridine ring.

Synthesis_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Salt Formation A 2-Bromopyridine C 2-(4-Methoxyphenyl)pyridine A->C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C B 4-Methoxyphenylboronic Acid B->C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C D 2-(4-Methoxyphenyl)piperidine C->D H₂ (50 psi), PtO₂ Acetic Acid, rt E 2-(4-Methoxyphenyl)piperidine HCl D->E HCl in Et₂O Et₂O, 0°C to rt

Caption: Representative synthesis workflow for 2-(4-Methoxyphenyl)piperidine HCl.

Experimental Protocol: Racemic Synthesis

Step 1: Suzuki Coupling to form 2-(4-Methoxyphenyl)pyridine

  • Causality: The Suzuki coupling is a highly efficient and versatile method for forming carbon-carbon bonds between aromatic rings. The palladium catalyst facilitates the reaction cycle between the organoboron compound and the aryl halide.

  • Procedure:

    • To a degassed solution of 2-bromopyridine (1.0 eq) and 4-methoxyphenylboronic acid (1.1 eq) in a 4:1 mixture of 1,4-dioxane and water, add potassium carbonate (K₂CO₃, 3.0 eq).

    • Bubble argon or nitrogen gas through the mixture for 15 minutes to ensure an inert atmosphere.

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

    • Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 2-(4-methoxyphenyl)pyridine as a solid.

Step 2: Catalytic Hydrogenation to form 2-(4-Methoxyphenyl)piperidine

  • Causality: Catalytic hydrogenation using platinum(IV) oxide (PtO₂, Adams' catalyst) is a standard and effective method for the complete reduction of the aromatic pyridine ring to a saturated piperidine ring under acidic conditions, which prevent catalyst poisoning.

  • Procedure:

    • Dissolve the 2-(4-methoxyphenyl)pyridine (1.0 eq) from the previous step in glacial acetic acid in a high-pressure reaction vessel (Parr shaker).

    • Carefully add PtO₂ (0.1 eq by weight).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.

    • Shake the reaction mixture at room temperature for 24-48 hours.

    • Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify to pH > 12 with 6N NaOH.

    • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free base, 2-(4-methoxyphenyl)piperidine.

Step 3: Hydrochloride Salt Formation

  • Causality: Formation of the hydrochloride salt is achieved by protonating the basic piperidine nitrogen with hydrochloric acid. This typically induces precipitation of the more stable, crystalline salt from a non-polar organic solvent.

  • Procedure:

    • Dissolve the crude 2-(4-methoxyphenyl)piperidine (1.0 eq) in anhydrous diethyl ether (Et₂O) and cool the solution to 0°C in an ice bath.

    • Add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

    • A white precipitate should form immediately. Continue stirring the slurry at 0°C for 30 minutes and then allow it to warm to room temperature for 1 hour.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 2-(4-methoxyphenyl)piperidine hydrochloride.

Comprehensive Structural Elucidation

Confirming the molecular structure of a newly synthesized compound is non-negotiable. A self-validating system of orthogonal analytical techniques must be employed, where each method provides complementary information to build an unambiguous structural assignment.

Analysis_Workflow A Synthesized Product (Crude or Purified) B Mass Spectrometry (MS) Confirms Molecular Weight & Formula A->B C NMR Spectroscopy (¹H, ¹³C, COSY) Defines Connectivity & Skeleton A->C D Infrared (IR) Spectroscopy Identifies Functional Groups A->D E HPLC Analysis Assesses Purity & Quantity A->E F Unambiguously Confirmed Structure & Purity B->F C->F D->F E->F

Caption: Integrated workflow for the structural analysis of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, values are estimates)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Justification
Piperidine N-H₂⁺ ~9.5 (very broad s)-Acidic protons of the ammonium salt, broad due to exchange.
Aromatic H (ortho to OMe) ~7.00 (d, J ≈ 8.5 Hz)~114.5Shielded by the electron-donating methoxy group.
Aromatic H (ortho to Piperidine) ~7.35 (d, J ≈ 8.5 Hz)~129.0Deshielded relative to the other aromatic protons.
Methoxy (-OCH₃) ~3.78 (s, 3H)~55.2Typical chemical shift for an aryl methoxy group.
Piperidine H-2 (CH) ~4.10 (m, 1H)~58.0Benzylic proton, deshielded by the aromatic ring and nitrogen.
Piperidine H-3, H-4, H-5 (CH₂)₂ 1.60 - 2.10 (m, 6H)~25-35Complex, overlapping multiplets in the aliphatic region.
**Piperidine H-6 (CH₂) **~3.00 & ~3.30 (m, 2H)~45.0Diastereotopic protons adjacent to the nitrogen, deshielded.
Aromatic C (ipso to Piperidine) -~133.0Quaternary carbon, deshielded.
Aromatic C (ipso to OMe) -~159.5Quaternary carbon, significantly deshielded by oxygen.
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for this polar, charged molecule. It confirms the molecular weight of the parent free base.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Adduct (Free Base) Calculated m/z
[M+H]⁺ 192.1383
[M+Na]⁺ 214.1202
  • Expected Fragmentation: A primary fragment would correspond to the molecular ion of the free base at m/z 192.1. Key fragmentation pathways would include the loss of the piperidine ring to give a methoxyphenyl fragment or cleavage within the piperidine ring, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
2400-2700 (broad)R₂NH₂⁺N-H Stretch (Ammonium Salt)
2850-3000C-HAliphatic Stretch
3010-3100C-HAromatic Stretch
1610, 1515C=CAromatic Ring Stretch
1250C-O-CAryl Ether Asymmetric Stretch
1030C-O-CAryl Ether Symmetric Stretch

Analytical Characterization for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC (RP-HPLC) method is essential for determining the purity of the final compound and for its quantification in future studies.

  • Trustworthiness: The protocol below is designed as a self-validating system. Method validation would involve assessing parameters like linearity, precision (repeatability), accuracy, and robustness to ensure the data generated is reliable.[10][11]

Protocol: HPLC Purity Analysis

  • Instrumentation: HPLC system with a UV detector, pump, autosampler, and column oven.

  • Standard Preparation: Prepare a stock solution of 2-(4-Methoxyphenyl)piperidine hydrochloride at 1.0 mg/mL in the mobile phase. Create a calibration curve by serially diluting this stock to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a final concentration of approximately 50 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Inject 10 µL of the sample and standard solutions.

    • Run the analysis according to the parameters in Table 5.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Table 5: Recommended HPLC Method Parameters

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Run Time 15 minutes

Safety & Handling

As with any laboratory chemical, 2-(4-Methoxyphenyl)piperidine hydrochloride must be handled with appropriate care. The information below is based on data for related compounds and general chemical safety principles.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12]

  • Handling: Avoid breathing dust. Use only in a well-ventilated area, such as a chemical fume hood. Wash hands thoroughly after handling.[12][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Table 6: GHS Hazard Information

Hazard CodeStatement
H302 Harmful if swallowed.[6]
H315 Causes skin irritation.[6][14]
H319 Causes serious eye irritation.[6][14]
H335 May cause respiratory irritation.[6][14]

Conclusion & Future Directions

This guide has provided a detailed technical framework for the synthesis and structural characterization of 2-(4-Methoxyphenyl)piperidine hydrochloride. By following the outlined protocols, researchers can reliably produce and validate this compound, establishing a solid foundation for further investigation.

The true value of this molecule lies in its potential biological activity. Future research should focus on:

  • Pharmacological Screening: Evaluating the compound's binding affinity and functional activity at key CNS targets, including dopamine (D₁, D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c) receptors and transporters.

  • Chiral Separation: Separating the racemic mixture into its constituent (R) and (S) enantiomers and evaluating them independently to understand the stereochemical requirements for biological activity.

  • Lead Optimization: If promising activity is identified, the scaffold can be further modified (e.g., altering the substitution on the phenyl ring or piperidine ring) to improve potency, selectivity, and drug-like properties.

By integrating the synthetic, analytical, and pharmacological sciences, compounds like 2-(4-Methoxyphenyl)piperidine hydrochloride can serve as valuable probes and potential starting points for the next generation of CNS therapeutics.

References

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Foundational

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-(4-Methoxyphenyl)piperidine hydrochloride, a versatil...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Methoxyphenyl)piperidine hydrochloride, a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. This document is intended to be a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into its synthesis, characterization, and potential applications.

Introduction: The Significance of the 2-Arylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. When substituted with an aryl group at the 2-position, the resulting 2-arylpiperidine framework gives rise to a class of compounds with significant biological activities, particularly those targeting the central nervous system (CNS).

2-(4-Methoxyphenyl)piperidine hydrochloride, with its methoxy-substituted phenyl ring, represents a key intermediate in the development of novel therapeutics. The methoxy group can modulate the electronic properties and metabolic stability of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. This guide will delve into the technical details of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of 2-(4-Methoxyphenyl)piperidine hydrochloride is fundamental for its handling, formulation, and analysis.

PropertyValueSource
Chemical Name 2-(4-Methoxyphenyl)piperidine hydrochloride
CAS Number 859297-83-9
Molecular Formula C₁₂H₁₈ClNO[2]
Molecular Weight 227.73 g/mol [2]
Appearance Off-white to white solid
Melting Point Not available
Solubility Soluble in water and polar organic solvents
SMILES COC1=CC=C(C=C1)C2CCCCN2.Cl[2]
InChI InChI=1S/C12H17NO.ClH/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12;/h5-8,12-13H,2-4,9H2,1H3;1H[2]

Synthesis and Purification: A Strategic Approach

The synthesis of 2-(4-Methoxyphenyl)piperidine hydrochloride can be achieved through various established methodologies for the formation of 2-arylpiperidines. A common and effective strategy involves the cyclization of an appropriate amino-aldehyde or a related precursor. The hydrochloride salt is then readily prepared by treating the free base with hydrochloric acid.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway, drawing from established principles in heterocyclic chemistry.[3]

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediate Formation cluster_2 Cyclization and Reduction cluster_3 Final Product Formation 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Condensation Condensation Reaction (e.g., Mannich-type) 4-Methoxybenzaldehyde->Condensation Glutaraldehyde_Derivative Glutaraldehyde Derivative Glutaraldehyde_Derivative->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Reduction Reduction of Imine/Enamine Cyclization->Reduction Free_Base 2-(4-Methoxyphenyl)piperidine (Free Base) Reduction->Free_Base Salt_Formation Salt Formation (HCl in Ether) Free_Base->Salt_Formation Final_Product 2-(4-Methoxyphenyl)piperidine HCl Salt_Formation->Final_Product

Caption: A generalized workflow for the synthesis of 2-(4-Methoxyphenyl)piperidine hydrochloride.

Detailed Experimental Protocol (Proposed)

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of 2-(4-Methoxyphenyl)piperidine (Free Base)

  • Reaction Setup: To a solution of 4-methoxybenzaldehyde and a suitable glutaraldehyde derivative (e.g., a protected form) in a polar aprotic solvent such as acetonitrile, add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Condensation and Cyclization: Stir the reaction mixture at room temperature or with gentle heating to facilitate the initial condensation reaction. The in-situ formed intermediate will then undergo an intramolecular cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Upon completion of the cyclization, the resulting imine or enamine intermediate is reduced. This can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). The choice of reducing agent will depend on the specific nature of the intermediate and the desired stereoselectivity.

  • Work-up and Purification: After the reduction is complete, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 2-(4-Methoxyphenyl)piperidine free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) to the stirred solution of the free base.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 2-(4-Methoxyphenyl)piperidine hydrochloride.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group (typically in the range of δ 6.8-7.3 ppm), the methoxy group (a singlet around δ 3.8 ppm), and the protons of the piperidine ring (a complex pattern of multiplets in the aliphatic region, typically δ 1.5-3.5 ppm). The proton attached to the nitrogen will likely be a broad singlet and may exchange with D₂O.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons (δ 110-160 ppm), the methoxy carbon (around δ 55 ppm), and the aliphatic carbons of the piperidine ring (δ 20-60 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond (a broad peak around 3200-3400 cm⁻¹ for the free base, which will be different in the hydrochloride salt), C-H bonds (aromatic and aliphatic, around 2800-3100 cm⁻¹), C=C bonds of the aromatic ring (around 1600 and 1500 cm⁻¹), and the C-O bond of the methoxy group (a strong band around 1250 cm⁻¹). The hydrochloride salt will show a broad absorption in the 2400-2800 cm⁻¹ region due to the R₂NH₂⁺ stretch.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) corresponding to the free base (m/z 191). The fragmentation pattern will likely involve cleavage of the piperidine ring and loss of the methoxy group.[4]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of 2-(4-Methoxyphenyl)piperidine hydrochloride.

Proposed HPLC Method:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for this analysis.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is recommended to achieve good separation of the main peak from any potential impurities.

  • Detection: UV detection at a wavelength where the methoxyphenyl chromophore absorbs strongly (e.g., 225 nm or 275 nm) should provide good sensitivity.

  • Quantification: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main component. For more accurate quantification, a reference standard of known purity is required.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment and to identify volatile impurities. The free base form of the compound is more amenable to GC analysis.[5]

Pharmacological Significance and Potential Applications

The 2-arylpiperidine scaffold is a key pharmacophore in a number of CNS-active drugs. Derivatives of 2-(4-Methoxyphenyl)piperidine have been investigated for their potential as:

  • Dopamine and Serotonin Receptor Ligands: The arylpiperidine moiety is known to interact with dopamine (D₂) and serotonin (5-HT₁A, 5-HT₂A) receptors.[6][7] The 4-methoxy substitution can influence the binding affinity and selectivity for these receptors, making this compound a valuable starting point for the development of novel antipsychotics, antidepressants, and anxiolytics.[8]

  • Analgesics: Certain piperidine derivatives exhibit potent analgesic properties, and the 2-(4-methoxyphenyl)piperidine core could be explored for the development of new pain management therapies.

  • Neuroprotective Agents: The modulation of neurotransmitter systems by compounds derived from this scaffold suggests potential applications in the treatment of neurodegenerative diseases.

Mechanism of Action Pathway (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a drug candidate derived from 2-(4-Methoxyphenyl)piperidine hydrochloride, targeting dopamine D₂ and serotonin 5-HT₂A receptors, which are implicated in the pathophysiology of psychosis.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_Protein G-protein Signaling D2_Receptor->G_Protein 5HT2A_Receptor Serotonin 5-HT2A Receptor 5HT2A_Receptor->G_Protein Downstream_Effects Modulation of Downstream Signaling (e.g., cAMP, Ca²⁺) G_Protein->Downstream_Effects Neuronal_Activity Altered Neuronal Activity Downstream_Effects->Neuronal_Activity Therapeutic_Effect Antipsychotic Effect Neuronal_Activity->Therapeutic_Effect Drug_Candidate 2-(4-Methoxyphenyl)piperidine Derivative Drug_Candidate->D2_Receptor Antagonist Drug_Candidate->5HT2A_Receptor Antagonist

Caption: Hypothetical mechanism of action for a drug derived from the topic compound.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions must be observed when handling 2-(4-Methoxyphenyl)piperidine hydrochloride.

  • Hazard Classification: Based on data for related compounds, this substance should be considered harmful if swallowed and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion: A Versatile Tool for Drug Discovery

2-(4-Methoxyphenyl)piperidine hydrochloride is a valuable chemical entity with significant potential in the field of drug discovery and development. Its straightforward synthesis, combined with the proven pharmacological importance of the 2-arylpiperidine scaffold, makes it an attractive starting point for the design and synthesis of novel therapeutic agents targeting a range of CNS disorders. This guide has provided a comprehensive technical overview to support researchers in their endeavors with this promising compound.

References

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  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine - MDPI. (URL: [Link])

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Exploratory

Synthesis of 2-(4-Methoxyphenyl)piperidine hydrochloride

An In-Depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)piperidine Hydrochloride Foreword: A Senior Application Scientist's Perspective In the landscape of modern medicinal chemistry and drug development, the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)piperidine Hydrochloride

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern medicinal chemistry and drug development, the 2-arylpiperidine scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The title compound, 2-(4-Methoxyphenyl)piperidine hydrochloride, is a valuable intermediate and a versatile building block for exploring novel therapeutic pathways, particularly in neurotransmitter research.[1] This guide is crafted not as a mere recitation of synthetic procedures, but as a deep dive into the strategic and mechanistic considerations that underpin the successful construction of this molecule. We will explore field-proven methodologies, elucidating the causality behind each experimental choice to provide a self-validating and robust framework for researchers, scientists, and drug development professionals.

Chapter 1: Strategic Disconnection of the 2-Arylpiperidine Scaffold

The synthesis of 2-(4-methoxyphenyl)piperidine can be approached from several strategic standpoints. The choice of strategy often depends on the availability of starting materials, scalability, and desired stereochemical control. The primary disconnection points involve either forming the piperidine ring from an acyclic precursor or, more commonly, functionalizing a pre-formed pyridine or piperidine ring.

The three principal strategies discussed in this guide are:

  • Aromatic Ring Reduction: Starting with the corresponding 2-(4-methoxyphenyl)pyridine and reducing the pyridine ring. This is often the most direct route.

  • C-C Bond Formation: Creating the bond between the piperidine C2 and the methoxyphenyl ring via nucleophilic addition of an organometallic reagent.

  • Activated Ring Reduction: Temporarily activating the pyridine ring as a pyridinium salt to facilitate a milder, more controlled reduction.

G cluster_0 Strategy 1: Ring Reduction cluster_1 Strategy 2: C-C Bond Formation cluster_2 Strategy 3: Activated Reduction Target 2-(4-Methoxyphenyl)piperidine Pyridine 2-(4-Methoxyphenyl)pyridine Target->Pyridine Hydrogenation (C-N/C-C saturation) Grignard 4-Methoxyphenyl MgBr Target->Grignard Nucleophilic Addition (C-C bond formation) PiperidinePrecursor Pyridine-N-Oxide or Piperidone Electrophile Target->PiperidinePrecursor Nucleophilic Addition (C-C bond formation) Pyridinium N-Activated Pyridinium Salt Target->Pyridinium Reduction & Deprotection

Caption: Core synthetic strategies for 2-(4-Methoxyphenyl)piperidine.

Chapter 2: Synthesis via Catalytic Hydrogenation of 2-(4-Methoxyphenyl)pyridine

This method represents the most classical and often most efficient approach for synthesizing 2-arylpiperidines. It involves the direct, heterogeneous catalytic hydrogenation of the corresponding 2-arylpyridine precursor.

Mechanistic Rationale

The catalytic hydrogenation of a pyridine ring to a piperidine is a robust transformation that proceeds via the addition of hydrogen across the double bonds of the aromatic system.[2] The reaction is typically performed under acidic conditions, often using glacial acetic acid as the solvent. The acid serves a dual purpose: it protonates the pyridine nitrogen, which both enhances its solubility and activates the ring toward reduction, and it helps to prevent catalyst poisoning by the basic nitrogen atom.[3]

Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a common and highly effective choice for this transformation. In the presence of hydrogen, PtO₂ is reduced in situ to finely dispersed platinum nanoparticles, which serve as the active heterogeneous catalyst.[3]

Precursor Synthesis: 2-(4-Methoxyphenyl)pyridine

The necessary precursor can be readily synthesized via standard cross-coupling methodologies, such as a Suzuki-Miyaura reaction between 2-bromopyridine and 4-methoxyphenylboronic acid.

Detailed Experimental Protocol: Hydrogenation

This protocol is a representative procedure adapted from established methodologies for pyridine hydrogenation.[3]

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 2-(4-methoxyphenyl)pyridine (1.0 eq).

  • Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Adams' catalyst (PtO₂, typically 5 mol%). Add glacial acetic acid as the solvent (sufficient to fully dissolve the substrate, e.g., 5-10 mL per gram of substrate).

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-70 bar).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) for 6-12 hours, or until hydrogen uptake ceases. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with additional acetic acid or methanol.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify to a pH > 11 with a strong base (e.g., 50% NaOH solution), ensuring the solution remains cool in an ice bath.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(4-methoxyphenyl)piperidine free base.

Final Salt Formation
  • Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in ether (ethereal HCl) or isopropanol dropwise with stirring.

  • The hydrochloride salt will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-(4-Methoxyphenyl)piperidine hydrochloride.

Data Summary
ParameterTypical Value/ConditionRationale / Notes
Substrate 2-(4-Methoxyphenyl)pyridinePrecursor for the piperidine ring system.
Catalyst PtO₂ (Adams' catalyst)Highly active for pyridine ring reduction.[3]
Catalyst Loading ~5 mol%Balances reaction rate with cost and ease of removal.
Solvent Glacial Acetic AcidActivates the ring and prevents catalyst poisoning.[3]
H₂ Pressure 50-70 barHigher pressure facilitates the reduction of the aromatic ring.
Temperature 25-60 °CMild conditions are typically sufficient.
Typical Yield >90%This is a highly efficient transformation.

Chapter 3: Synthesis via Reduction of N-Activated Pyridinium Salts

An alternative to the direct, high-pressure hydrogenation is the activation of the pyridine ring by forming a pyridinium salt. This strategy lowers the aromaticity of the ring, making it significantly more susceptible to reduction, often under milder conditions.[4]

Principle of Pyridinium Salt Activation

The quaternization of the pyridine nitrogen with an alkyl or acyl group (e.g., benzyl or benzoyl) creates a positively charged pyridinium salt. This positive charge withdraws electron density from the ring, breaking its aromatic stability and converting it into a more reactive electrophilic species. The resulting dihydropyridine or tetrahydropyridine intermediates can be generated with milder reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation at lower pressures.[5][6]

G Pyridine 2-Aryl-Pyridine Activation Activation (e.g., BnBr) Pyridine->Activation Salt N-Benzyl Pyridinium Salt Activation->Salt Reduction Reduction (e.g., H₂, Pd/C) Salt->Reduction Piperidine_Protected N-Benzyl 2-Aryl-Piperidine Reduction->Piperidine_Protected Deprotection Deprotection (Hydrogenolysis) Piperidine_Protected->Deprotection Final_Product 2-Aryl-Piperidine Deprotection->Final_Product

Caption: Workflow for the N-Activated Pyridinium Salt Reduction Strategy.

Detailed Experimental Protocol
  • Pyridinium Salt Formation: Dissolve 2-(4-methoxyphenyl)pyridine (1.0 eq) in a suitable solvent like acetonitrile or toluene. Add N-benzyl bromide (1.1 eq) and heat the mixture to reflux for 4-6 hours. Cool the reaction mixture to room temperature, and the N-benzylpyridinium salt will typically precipitate. Collect the salt by filtration and wash with a non-polar solvent like hexane.

  • Reduction: The pyridinium salt can be reduced using several methods. For a one-pot deprotection, catalytic hydrogenation is ideal. Suspend the salt in methanol or ethanol, add a palladium on carbon catalyst (10% Pd/C), and hydrogenate under a hydrogen atmosphere (balloon pressure to 50 psi is often sufficient).

  • Work-up and Isolation: After the reaction is complete (monitored by TLC/LC-MS), filter the mixture through Celite® to remove the catalyst. Concentrate the filtrate to obtain the crude free base.

  • Salt Formation: Convert the free base to the hydrochloride salt as described in section 2.4.

Chapter 4: Synthesis via Nucleophilic Addition of a Grignard Reagent

This strategy constructs the key C2-aryl bond directly through the reaction of a Grignard reagent with a pyridine-derived electrophile. A particularly effective approach involves the addition of the Grignard reagent to pyridine N-oxide.[7]

Mechanistic Considerations

The formation of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, from 4-bromoanisole and magnesium metal is a standard organometallic procedure.[8] Pyridine N-oxide is used as the electrophile because it is more reactive towards nucleophilic attack than pyridine itself. The addition of the Grignard reagent typically occurs at the C2 position. The resulting intermediate can then be reduced to the target piperidine.

Crucially, temperature control is vital during the Grignard addition. At temperatures above -20 °C, undesired ring-opening side reactions can occur.[7]

G Bromoanisole 4-Bromoanisole Mg Mg⁰, THF Bromoanisole->Mg Grignard 4-Methoxyphenyl-MgBr Mg->Grignard Addition Grignard Addition (<-20 °C) Grignard->Addition Pyridine_N_Oxide Pyridine N-Oxide Pyridine_N_Oxide->Addition Intermediate Dihydropyridine N-Oxide Adduct Addition->Intermediate Reduction Reduction (e.g., H₂, Pd/C) Intermediate->Reduction Product 2-(4-Methoxyphenyl)piperidine Reduction->Product

Caption: Synthetic pathway via Grignard addition to Pyridine N-Oxide.

Detailed Experimental Protocol
  • Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq). Add a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. A crystal of iodine or 1,2-dibromoethane can be used as an activator if the reaction does not initiate.[9] Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard solution to room temperature.

  • Addition to Pyridine N-Oxide: In a separate flame-dried flask, dissolve pyridine N-oxide (1.2 eq) in anhydrous THF. Cool this solution to -40 °C. Slowly add the prepared Grignard reagent via cannula, ensuring the internal temperature does not rise above -20 °C. Stir at this temperature for 2-3 hours.

  • Reductive Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. The combined organic layers contain the intermediate dihydropyridine N-oxide, which can be directly subjected to reduction.

  • Reduction: After drying and concentrating the organic extract, dissolve the residue in methanol. Add a palladium on carbon catalyst (10% Pd/C) and hydrogenate under a hydrogen atmosphere (balloon pressure).

  • Isolation and Salt Formation: Upon completion, filter the reaction through Celite®, concentrate the filtrate, and perform a standard acid-base workup to isolate the free base. Convert to the hydrochloride salt as described in section 2.4.

Conclusion

The synthesis of 2-(4-Methoxyphenyl)piperidine hydrochloride can be accomplished through several robust and high-yielding synthetic routes.

  • Catalytic Hydrogenation is the most direct method, valued for its efficiency and scalability, provided the appropriate high-pressure equipment is available.

  • The N-Activated Pyridinium Salt route offers a valuable alternative that allows for reduction under significantly milder conditions, which can be advantageous for sensitive substrates.

The optimal choice of synthesis will ultimately be guided by the specific constraints of the laboratory, including equipment availability, starting material cost, and desired scale of production. Each method presented here provides a reliable and mechanistically sound foundation for obtaining this important chemical intermediate.

References

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Foundational

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(4-Methoxyphenyl)piperidine Hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals Executive Summary This document provides a detailed technical analysis of the putative mechanism of action for the research compound 2-(4-Me...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical analysis of the putative mechanism of action for the research compound 2-(4-Methoxyphenyl)piperidine hydrochloride. In the absence of extensive direct pharmacological data for this specific molecule, this guide synthesizes structure-activity relationship (SAR) data from closely related arylpiperidine analogs to construct a scientifically grounded hypothesis of its biological targets and downstream effects. It is posited that 2-(4-Methoxyphenyl)piperidine hydrochloride primarily functions as a modulator of monoamine systems, with a likely affinity for dopamine and serotonin receptors and/or transporters. This guide is intended to provide a robust framework for initiating and directing future research into this compound.

Introduction and Structural Context

2-(4-Methoxyphenyl)piperidine hydrochloride belongs to the arylpiperidine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1][2][3] The core structure consists of a piperidine ring directly attached to a methoxy-substituted phenyl group at the 2-position. This structural motif is a key pharmacophore in numerous centrally active agents, suggesting a high probability of interaction with neurotransmitter systems.[1][2]

Hypothesized Mechanism of Action: A Focus on Monoaminergic Systems

Based on the structure-activity relationships of related arylpiperidines and arylpiperazines, the most probable targets for 2-(4-Methoxyphenyl)piperidine hydrochloride are components of the dopaminergic and serotonergic systems. The methoxyphenyl moiety is a common feature in ligands for both of these neurotransmitter systems.

Interaction with Dopamine Transporter (DAT) and Receptors

Numerous studies on piperidine analogs highlight their potential as high-affinity ligands for the dopamine transporter (DAT).[4][5][6][7] For instance, analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909), a well-known DAT inhibitor, have been extensively studied. These studies reveal that modifications to the piperidine and the aryl moieties can fine-tune affinity and selectivity for DAT.[4][6] It is plausible that 2-(4-Methoxyphenyl)piperidine hydrochloride could act as a ligand at the DAT, potentially inhibiting dopamine reuptake.

Furthermore, some arylpiperidine derivatives have shown affinity for dopamine receptors, particularly the D2-like family (D2, D3, D4).[8][9] For example, certain (2-cyclopropoxyphenyl)piperidine derivatives display affinity for the D2 receptor, albeit lower than for adrenergic receptors.[8] Therefore, direct interaction with dopamine receptors, either as an agonist or antagonist, remains a viable hypothesis.

Interaction with Serotonin Receptors and Transporter (SERT)

The methoxyphenyl group is a well-established pharmacophore for serotonin (5-HT) receptors. Specifically, derivatives of methoxyphenylpiperazine and methoxyphenylpiperidine have demonstrated high affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7.[10][11][12][13][14][15]

  • 5-HT1A Receptors: Arylpiperazine derivatives are classic 5-HT1A receptor ligands.[12][14] The 2-methoxyphenylpiperazine moiety, in particular, is a cornerstone of many high-affinity 5-HT1A ligands.[14]

  • 5-HT2A Receptors: Recent research has identified 2,5-dimethoxyphenylpiperidines as selective 5-HT2A receptor agonists.[10][11] This suggests that the substitution pattern on the phenyl ring is a critical determinant of 5-HT2A activity.

  • 5-HT7 Receptors: Certain 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives are potent 5-HT7 receptor antagonists.[16]

Interaction with the serotonin transporter (SERT) is also a possibility, as seen in SAR studies of related piperidine analogs where selectivity between DAT and SERT is a key focus.[4][5]

Proposed Signaling Pathways

Given the likely interaction with dopamine and serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs), 2-(4-Methoxyphenyl)piperidine hydrochloride could modulate downstream signaling cascades. For instance, if it acts as an antagonist at the D2 dopamine receptor, it would be expected to disinhibit adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

D2_Signaling_Pathway 2-(4-Methoxyphenyl)piperidine HCl 2-(4-Methoxyphenyl)piperidine HCl D2 Receptor D2 Receptor 2-(4-Methoxyphenyl)piperidine HCl->D2 Receptor Gi/o Protein Gi/o Protein D2 Receptor->Gi/o Protein Inhibition Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activation Downstream Effects Downstream Effects PKA->Downstream Effects

Caption: Hypothesized antagonistic action at the D2 receptor.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the hypothesized mechanism of action, the following table summarizes the binding affinities (Ki) of representative arylpiperidine and arylpiperazine analogs at key monoaminergic targets.

Compound ClassSpecific Compound ExampleTargetBinding Affinity (Ki, nM)Reference
Methoxyphenylpiperazine 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine5-HT1A Receptor< 1--INVALID-LINK--
Methoxyphenylpiperazine 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine5-HT7 Receptor34--INVALID-LINK--
Methoxyphenylpiperazine 1-(2-(4-Methoxyphenyl)phenyl)piperazine5-HT7 Receptor2.6[16]
Methoxyphenylpiperazine 1-(2-(4-Methoxyphenyl)phenyl)piperazine5-HT1A Receptor476[16]
Diphenylmethoxyethylpiperidine 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidineDopamine Transporter (DAT)High Potency[4]
Dimethoxyphenylpiperidine LPH-5 [(S)-11]5-HT2A ReceptorAgonist[10]

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

The following protocol provides a detailed methodology for determining the binding affinity of 2-(4-Methoxyphenyl)piperidine hydrochloride for the human dopamine D2 receptor. This is a foundational experiment to test one of the core hypotheses of its mechanism of action.

Objective

To determine the equilibrium dissociation constant (Ki) of 2-(4-Methoxyphenyl)piperidine hydrochloride for the human dopamine D2 receptor using a competitive radioligand binding assay.

Materials
  • Cell Membranes: Commercially available membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: 2-(4-Methoxyphenyl)piperidine hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates.

  • Liquid Scintillation Counter.

Workflow

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis A Prepare serial dilutions of 2-(4-Methoxyphenyl)piperidine HCl C Add buffer, membranes, and test compound/ control to 96-well plate A->C B Prepare assay buffer, radioligand, and non-specific binding control B->C D Add [³H]-Spiperone to initiate binding C->D E Incubate at room temperature (e.g., 60 minutes) D->E F Harvest membranes onto filter plates and wash E->F G Add scintillation cocktail and count radioactivity F->G H Calculate specific binding and perform non-linear regression to determine IC50 and Ki G->H

Caption: Workflow for the radioligand binding assay.

Detailed Procedure
  • Compound Preparation: Prepare a stock solution of 2-(4-Methoxyphenyl)piperidine hydrochloride in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer.

    • 50 µL of cell membranes (at a predetermined optimal protein concentration).

    • 50 µL of the test compound at various concentrations, vehicle for total binding, or 10 µM Haloperidol for non-specific binding.

  • Initiate Binding: Add 50 µL of [³H]-Spiperone (at a concentration near its Kd) to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through a 96-well filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Allow the filter plates to dry, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

While direct evidence is limited, a comprehensive analysis of the structure-activity relationships of analogous compounds strongly suggests that 2-(4-Methoxyphenyl)piperidine hydrochloride is a modulator of monoaminergic systems, with likely activity at dopamine and serotonin receptors and/or transporters. The provided experimental protocol offers a clear path forward for empirically testing this hypothesis. Further characterization should involve a broad panel of receptor and transporter binding assays, followed by functional assays (e.g., cAMP accumulation, calcium mobilization, or neurotransmitter uptake assays) to determine the nature of the interaction (agonist, antagonist, or inhibitor) at the identified targets.

References

Exploratory

Unlocking New Vistas in Neuropharmacology: A Technical Guide to the Research Applications of 2-(4-Methoxyphenyl)piperidine Hydrochloride

Abstract The piperidine scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active molecules.[1] This technical guide delves into the multif...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active molecules.[1] This technical guide delves into the multifaceted research potential of a specific, yet versatile derivative: 2-(4-Methoxyphenyl)piperidine hydrochloride. This compound, characterized by the strategic placement of a methoxy-substituted phenyl group on the piperidine ring, emerges as a compelling candidate for interrogation in neuropharmacological research. Its structural attributes suggest a propensity for interaction with key central nervous system (CNS) targets, particularly dopaminergic and serotonergic receptors.[2][3] This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its potential applications as a research tool and a foundational scaffold for novel therapeutic agents. We will explore detailed experimental protocols and the underlying scientific rationale, empowering research teams to effectively harness the potential of this intriguing molecule.

Foundational Chemistry and Physicochemical Profile

2-(4-Methoxyphenyl)piperidine hydrochloride is an organic compound that marries the conformational flexibility of the piperidine ring with the electronic properties of an anisole moiety. This unique combination is pivotal to its potential biological activity.

PropertyValueSource
CAS Number 63359-20-6[4]
Molecular Formula C12H17NO·HCl[5]
Molecular Weight 227.73 g/mol [5]
Appearance Off-white solid[2]
Predicted XlogP 2.1[4]
Monoisotopic Mass 191.131014166 Da[4]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a wide range of in vitro and in vivo experimental setups. The methoxy group at the para position of the phenyl ring is a key feature, influencing the molecule's lipophilicity and its potential hydrogen bonding capabilities, which are critical for receptor-ligand interactions.[2]

Synthesis of 2-(4-Methoxyphenyl)piperidine Hydrochloride: A Methodological Overview

The synthesis of 2-arylpiperidines can be approached through several established routes in organic chemistry. Below, we outline a robust and adaptable synthetic strategy based on the catalytic hydrogenation of the corresponding pyridine precursor. This method is favored for its efficiency and relatively clean reaction profile.[6]

Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the 2-(4-methoxyphenyl)pyridine intermediate, followed by its reduction to the target piperidine and subsequent salt formation.

Synthesis_Workflow Start Starting Materials: 4-Bromoanisole and 2-Bromopyridine Suzuki Suzuki Coupling Start->Suzuki Intermediate 2-(4-Methoxyphenyl)pyridine Suzuki->Intermediate Hydrogenation Catalytic Hydrogenation Intermediate->Hydrogenation Piperidine 2-(4-Methoxyphenyl)piperidine Hydrogenation->Piperidine Salt_Formation HCl Salt Formation Piperidine->Salt_Formation Final_Product 2-(4-Methoxyphenyl)piperidine Hydrochloride Salt_Formation->Final_Product

Caption: Synthetic workflow for 2-(4-Methoxyphenyl)piperidine hydrochloride.

Detailed Experimental Protocol

Step 1: Suzuki Coupling to form 2-(4-Methoxyphenyl)pyridine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromoanisole (1.0 eq), 2-pyridylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and ethanol, and an aqueous solution of a base, such as 2M sodium carbonate (Na2CO3).

  • Reaction Execution: Purge the flask with nitrogen for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(4-methoxyphenyl)pyridine.

Step 2: Catalytic Hydrogenation and Salt Formation

  • Hydrogenation: Dissolve the 2-(4-methoxyphenyl)pyridine (1.0 eq) in glacial acetic acid in a high-pressure reaction vessel.[6] Add a platinum(IV) oxide (PtO2) catalyst (Adam's catalyst).[6]

  • Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 50-70 bar) and stir the reaction mixture at room temperature for 6-10 hours.[6]

  • Work-up: After the reaction is complete (monitored by GC-MS or LC-MS), carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with methanol.

  • Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in anhydrous diethyl ether and cool in an ice bath. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-(4-Methoxyphenyl)piperidine hydrochloride.

Potential Research Applications in Neuropharmacology

The structural motif of 2-(4-Methoxyphenyl)piperidine hydrochloride positions it as a prime candidate for investigation in several areas of neuropharmacology. Its similarity to known pharmacophores suggests a high probability of interaction with key neurotransmitter systems.

Probing the Dopaminergic System

Derivatives of arylpiperazines and piperidines are well-established ligands for dopamine receptors, particularly the D2 and D3 subtypes.[7][8] These receptors are implicated in a host of neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and addiction.[7]

  • As a D2/D3 Receptor Ligand: 2-(4-Methoxyphenyl)piperidine hydrochloride can be utilized as a foundational scaffold to develop novel and selective D2/D3 receptor ligands. Structure-activity relationship (SAR) studies can be conducted by modifying the piperidine nitrogen and the aromatic ring to optimize binding affinity and selectivity.[3]

  • PET Imaging Candidate: Radiolabeled versions of this compound could be synthesized for use in Positron Emission Tomography (PET) imaging to visualize and quantify dopamine receptor density in the brain, offering a valuable tool for both preclinical and clinical research.[9]

Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DOPA Decarboxylase VMAT2 VMAT2 DA->VMAT2 Packaging DA_release VMAT2->DA_release Release DAT DAT DA_release->DAT Reuptake D2R D2 Receptor DA_release->D2R Binding D3R D3 Receptor DA_release->D3R Binding AC Adenylyl Cyclase D2R->AC Inhibition D3R->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation Effector Cellular Response PKA->Effector Compound 2-(4-Methoxyphenyl)piperidine HCl Compound->D2R Potential Ligand Compound->D3R Potential Ligand

Caption: Potential interaction of the compound with the dopaminergic synapse.

Interrogating the Serotonergic System

The serotonergic system, with its numerous receptor subtypes, is a critical regulator of mood, cognition, and behavior. Arylpiperazine and arylpiperidine derivatives have been extensively studied as ligands for various serotonin receptors, including the 5-HT1A and 5-HT2A subtypes.[10][11]

  • 5-HT1A and 5-HT2A Receptor Modulation: This compound can be screened for its binding affinity and functional activity at 5-HT1A and 5-HT2A receptors. These receptors are key targets for the treatment of depression, anxiety, and psychosis.[12]

  • Development of Selective Ligands: The 2-(4-methoxyphenyl)piperidine core can be elaborated upon to create ligands with high selectivity for specific serotonin receptor subtypes, which is crucial for minimizing off-target effects in drug development.[13]

Neuroprotective Agent Development

There is a growing body of evidence suggesting that piperidine-containing compounds can exert neuroprotective effects. This makes 2-(4-Methoxyphenyl)piperidine hydrochloride a promising starting point for the development of agents aimed at mitigating neuronal damage in neurodegenerative diseases like Alzheimer's and Parkinson's.[5][14]

  • Screening for Neuroprotection: The compound can be evaluated in in vitro models of neurotoxicity, such as glutamate-induced excitotoxicity or oxidative stress, to assess its ability to protect neurons from damage.[9]

  • Mechanism of Action Studies: If neuroprotective effects are observed, further studies can be conducted to elucidate the underlying mechanism, which could involve modulation of signaling pathways related to apoptosis, inflammation, or oxidative stress.

Recommended Experimental Protocols

To facilitate the investigation of 2-(4-Methoxyphenyl)piperidine hydrochloride, we provide the following validated experimental protocols.

In Vitro Receptor Binding Assay

This protocol describes a general procedure for determining the binding affinity of the compound for a target receptor (e.g., dopamine D2 or serotonin 5-HT1A) using a radioligand binding assay.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor.

  • Assay Buffer: Use an appropriate buffer system for the specific receptor (e.g., Tris-HCl with cofactors).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of 2-(4-Methoxyphenyl)piperidine hydrochloride.

  • Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

MTT Assay for Neuroprotection

This colorimetric assay assesses the ability of the compound to protect neuronal cells from a toxic insult by measuring cell viability.[15][16][17]

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of 2-(4-Methoxyphenyl)piperidine hydrochloride for a specified duration (e.g., 1-2 hours).

  • Induction of Toxicity: Introduce a neurotoxic agent (e.g., glutamate, H2O2, or MPP+) to the cell cultures (excluding the control wells).

  • Incubation: Incubate the cells for a period sufficient to induce cell death in the unprotected wells (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin-exposed) cells.

MTT_Assay_Workflow Start Plate Neuronal Cells Pretreat Pre-treat with 2-(4-Methoxyphenyl)piperidine HCl Start->Pretreat Toxin Add Neurotoxin Pretreat->Toxin Incubate Incubate (e.g., 24h) Toxin->Incubate MTT_Add Add MTT Reagent Incubate->MTT_Add Incubate_MTT Incubate (2-4h) MTT_Add->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT neuroprotection assay.

Conclusion and Future Directions

2-(4-Methoxyphenyl)piperidine hydrochloride stands as a molecule of significant interest for the neuropharmacology research community. Its accessible synthesis and promising structural features make it an ideal starting point for a multitude of research endeavors. This guide has provided a foundational understanding of its chemistry, potential applications, and key experimental protocols for its evaluation.

Future research should focus on a comprehensive pharmacological characterization of this compound, including its binding profile across a wider range of CNS receptors and its in vivo efficacy in animal models of neurological disorders. Elucidating its precise mechanism of action will be paramount in unlocking its full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the design and development of the next generation of therapeutics for a range of debilitating neurological and psychiatric conditions.

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  • Royal Society of Chemistry. (n.d.). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. [Link]

  • ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PubMed. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. [Link]

  • ResearchGate. (2023). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. [Link]

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Foundational

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Methoxyphenyl)piperidine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-(4-Methoxyphenyl)piperidine hydrochloride, focusing on its solubility and chemical stability. For researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-(4-Methoxyphenyl)piperidine hydrochloride, focusing on its solubility and chemical stability. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for advancing this compound through the development pipeline, from early-stage discovery to formulation. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols.

Introduction: The Significance of Solubility and Stability in Drug Development

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility and stability are critical determinants of a compound's developability and ultimate therapeutic success.

  • Solubility directly influences a drug's bioavailability. A compound must dissolve in physiological fluids to be absorbed into the bloodstream and reach its target site. Poor solubility can lead to inadequate absorption and suboptimal therapeutic efficacy, necessitating more complex and costly formulation strategies.

  • Stability dictates a drug's shelf-life, storage requirements, and degradation profile. An unstable compound can lose its potency over time, or worse, degrade into potentially toxic byproducts. Understanding the degradation pathways is crucial for ensuring patient safety and meeting regulatory standards.

This guide will delve into the theoretical and practical aspects of characterizing the solubility and stability of 2-(4-Methoxyphenyl)piperidine hydrochloride, providing a robust framework for its scientific evaluation.

Physicochemical Properties of 2-(4-Methoxyphenyl)piperidine Hydrochloride

While specific experimental data for 2-(4-Methoxyphenyl)piperidine hydrochloride is not extensively available in public literature, we can infer some properties based on its structure and data from isomeric compounds. The hydrochloride salt form is designed to enhance aqueous solubility and stability compared to the free base.

PropertyInformationSource
Molecular Formula C₁₂H₁₈ClNO[1][2]
Molecular Weight 227.73 g/mol [2]
Appearance Likely a white to off-white crystalline solid[3]
Predicted Solubility Expected to be soluble in water and polar organic solvents like ethanol and methanol.[3]

It is imperative to experimentally determine the precise solubility and stability profile of the 2-isomer, as subtle structural changes can significantly impact these properties.

Comprehensive Solubility Assessment

A multi-faceted approach is necessary to fully characterize the solubility of 2-(4-Methoxyphenyl)piperidine hydrochloride. This involves determining both its thermodynamic and kinetic solubility in a range of relevant aqueous and organic solvents.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true solubility of the most stable crystalline form of the substance. The "gold standard" for its determination is the shake-flask method [1].

  • Kinetic Solubility , often measured in early discovery, is the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate. This measurement is faster but can overestimate the true thermodynamic solubility.

Experimental Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for assessing the solubility of 2-(4-Methoxyphenyl)piperidine hydrochloride.

G cluster_prep Sample Preparation cluster_shake_flask Thermodynamic Solubility (Shake-Flask Method) cluster_kinetic Kinetic Solubility (High-Throughput Method) cluster_output Data Analysis & Reporting prep Weigh excess 2-(4-Methoxyphenyl)piperidine HCl add_solid Add excess solid to each solvent in separate vials prep->add_solid solvents Prepare various solvents (e.g., Water, PBS pH 7.4, 0.1N HCl, Ethanol, Methanol) solvents->add_solid shake Equilibrate on a shaker (e.g., 24-72h at controlled temperature) add_solid->shake separate Separate solid and supernatant (Centrifugation or Filtration) shake->separate analyze Analyze supernatant concentration (e.g., HPLC-UV, LC-MS) separate->analyze data_table Tabulate solubility data (mg/mL or µM) for each solvent analyze->data_table stock Prepare high-concentration DMSO stock solution dilute Serially dilute stock into aqueous buffers in a microplate stock->dilute precipitate Monitor for precipitation (Nephelometry, Turbidimetry) dilute->precipitate determine_sol Determine concentration at which precipitation occurs precipitate->determine_sol determine_sol->data_table report Generate comprehensive solubility report data_table->report

Caption: Workflow for determining the solubility of a pharmaceutical compound.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol provides a step-by-step guide for determining the thermodynamic solubility of 2-(4-Methoxyphenyl)piperidine hydrochloride.

Materials:

  • 2-(4-Methoxyphenyl)piperidine hydrochloride

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable containers

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

  • Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, etc.

Procedure:

  • Preparation: Add an excess amount of 2-(4-Methoxyphenyl)piperidine hydrochloride to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtering the solution through a low-binding syringe filter (e.g., PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or µg/mL.

Comprehensive Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of 2-(4-Methoxyphenyl)piperidine hydrochloride is critical for its development. Forced degradation studies are an essential component of this assessment, providing insights into the compound's intrinsic stability and potential degradation pathways. These studies are conducted under conditions more stringent than accelerated stability testing and are guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[4][5]

Objectives of Forced Degradation Studies
  • To identify likely degradation products.

  • To elucidate degradation pathways.

  • To develop and validate stability-indicating analytical methods.

  • To understand the intrinsic stability of the molecule.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

G cluster_stress Stress Conditions cluster_exposure Sample Exposure cluster_analysis Analysis cluster_evaluation Evaluation hydrolysis Hydrolytic (Acidic, Basic, Neutral) expose Expose samples to stress conditions for defined periods hydrolysis->expose oxidation Oxidative (e.g., H₂O₂) oxidation->expose thermal Thermal (Dry Heat) thermal->expose photolytic Photolytic (UV/Vis Light) photolytic->expose prepare_samples Prepare solutions and solid samples of 2-(4-Methoxyphenyl)piperidine HCl prepare_samples->expose analyze_samples Analyze stressed and control samples expose->analyze_samples control Include unstressed control samples control->analyze_samples analytical_method Develop a stability-indicating analytical method (e.g., Gradient HPLC-UV/MS) analytical_method->analyze_samples mass_balance Assess mass balance analyze_samples->mass_balance identify_degradants Identify and characterize major degradants (e.g., LC-MS/MS, NMR) analyze_samples->identify_degradants report_stability Report on intrinsic stability mass_balance->report_stability pathway Propose degradation pathways identify_degradants->pathway pathway->report_stability

Caption: Workflow for forced degradation studies of a drug substance.

Detailed Protocols for Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.[6]

General Stock Solution Preparation: Prepare a stock solution of 2-(4-Methoxyphenyl)piperidine hydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

1. Acidic Hydrolysis:

  • Procedure: Mix the stock solution with 0.1 N HCl.

  • Conditions: Store at elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

  • Analysis: At various time points, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 N NaOH), and analyze by HPLC.

2. Basic Hydrolysis:

  • Procedure: Mix the stock solution with 0.1 N NaOH.

  • Conditions: Store at room temperature or slightly elevated temperature for a defined period.

  • Analysis: At various time points, withdraw a sample, neutralize it with a suitable acid (e.g., 0.1 N HCl), and analyze by HPLC.

3. Oxidative Degradation:

  • Procedure: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Conditions: Store at room temperature, protected from light, for a defined period.

  • Analysis: Analyze samples at various time points by HPLC.

4. Thermal Degradation:

  • Procedure: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80°C).

  • Conditions: Monitor for a defined period.

  • Analysis: At various time points, dissolve a sample of the solid in a suitable solvent and analyze by HPLC.

5. Photolytic Degradation:

  • Procedure: Expose both solid and solution samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[7]

  • Conditions: A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Analysis: Analyze the samples after a defined exposure period.

Potential Degradation Pathways

Based on the structure of 2-(4-Methoxyphenyl)piperidine, potential degradation pathways include:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opened products.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature could potentially lead to cleavage of the methoxy group, although this is less likely under typical forced degradation conditions.

  • Photodegradation: Exposure to light could initiate radical-based degradation reactions.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Key characteristics of a stability-indicating HPLC method:

  • Specificity: The ability to resolve the parent compound from its degradation products and any process-related impurities.

  • Accuracy and Precision: The method must provide accurate and reproducible quantitative results.

  • Linearity and Range: A linear relationship between detector response and concentration over a defined range.

  • Sensitivity: A low limit of detection (LOD) and limit of quantification (LOQ) to detect minor degradation products.

A typical starting point for method development would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for identifying unknown degradation products by providing mass-to-charge ratio information.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of 2-(4-Methoxyphenyl)piperidine hydrochloride. While specific experimental data for this compound remains to be published, the protocols and workflows outlined herein provide a clear path for researchers to generate the necessary data to support its development.

A thorough understanding of these fundamental properties is not merely an academic exercise; it is a critical component of a successful drug development program. The data generated from these studies will inform formulation strategies, define storage conditions and shelf-life, and ultimately contribute to the creation of a safe and effective therapeutic product. It is strongly recommended that these studies be initiated early in the development process to mitigate risks and ensure a smooth progression towards clinical evaluation.

References

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  • ICH. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • ICH. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

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  • Alsante, K. M., et al. (2014). Forced Degradation in Pharmaceuticals: A Review. Pharmaceuticals, 7(3), 295-314.
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  • Duan, R., et al. (2023). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. Bioorganic & Medicinal Chemistry Letters, 94, 130507.
  • Google Patents. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
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  • Google Patents. (2012). Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
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Exploratory

A Technical Guide to the Purity and Analytical Standards of 2-(4-Methoxyphenyl)piperidine Hydrochloride

Introduction: The Criticality of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 2-(4-Methoxyphenyl)piperidine hydrochloride, a substituted piperidine derivative with potential applications in medicinal chemistry, establishing a robust analytical framework to define its purity and profile potential impurities is paramount.[1] The piperidine moiety is a common scaffold in many pharmaceuticals, and understanding its stability and potential degradation pathways is crucial for ensuring the quality of any drug candidate.[2][3]

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and standards required to characterize 2-(4-Methoxyphenyl)piperidine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of analytical techniques and experimental parameters. Our approach is grounded in the principles of scientific integrity, ensuring that each described method contributes to a self-validating system of quality control.

Physicochemical Properties and Reference Standards

A thorough understanding of the physicochemical properties of 2-(4-Methoxyphenyl)piperidine hydrochloride is the foundation for developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₂H₁₈ClNO[4]
Molecular Weight 227.73 g/mol PubChem
Appearance Off-white to light brown solid[5]
Solubility Soluble in water and ethanolInferred from hydrochloride salt nature

The establishment of a well-characterized reference standard is a non-negotiable prerequisite for accurate quantitative analysis. This primary reference material should be of the highest possible purity, thoroughly characterized using a battery of orthogonal analytical techniques, and stored under controlled conditions to prevent degradation.

Chromatographic Purity Assessment: The Power of Separation Science

Chromatographic techniques are indispensable for separating the main compound from any impurities, including starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination of non-volatile, polar compounds like 2-(4-Methoxyphenyl)piperidine hydrochloride.

Recommended HPLC Method

A validated Reversed-Phase HPLC (RP-HPLC) method is recommended for the routine purity analysis of 2-(4-Methoxyphenyl)piperidine hydrochloride. The following method provides a robust starting point for method development and validation.

ParameterRecommended ConditionRationale
Column C18 (Octadecyl) stationary phase, e.g., 250 mm x 4.6 mm, 5 µm particle sizeThe non-polar C18 stationary phase is well-suited for retaining and separating moderately polar compounds like substituted piperidines.
Mobile Phase A gradient of acetonitrile and a phosphate buffer (e.g., pH 2-4)A buffered mobile phase is crucial for ensuring consistent peak shape and retention time for an ionizable compound. The gradient allows for the elution of impurities with a wide range of polarities.[6]
Detection UV at approximately 225 nmThe methoxyphenyl group provides a strong chromophore, allowing for sensitive detection at this wavelength.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between resolution and analysis time.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Validation: A Self-Validating System

A validated analytical method provides a high degree of assurance that it is suitable for its intended purpose. The validation of the HPLC method for 2-(4-Methoxyphenyl)piperidine hydrochloride should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the linear range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography (GC) as an Orthogonal Technique

For the analysis of volatile or semi-volatile impurities that may not be amenable to HPLC, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful orthogonal technique.[2][7] Potential volatile impurities could include residual solvents from the synthesis or low molecular weight starting materials.

Structural Elucidation and Identification

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of 2-(4-Methoxyphenyl)piperidine hydrochloride and for the characterization of any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation. Both ¹H and ¹³C NMR should be employed for complete structural assignment.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals would include those for the methoxy group, the aromatic protons on the phenyl ring, and the aliphatic protons of the piperidine ring.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of 2-(4-Methoxyphenyl)piperidine hydrochloride is expected to show characteristic absorption bands for:

  • N-H stretching of the secondary amine hydrochloride salt.

  • C-H stretching of the aromatic and aliphatic groups.

  • C=C stretching of the aromatic ring.

  • C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming the identity of the compound and for identifying unknown impurities.[8] Electrospray ionization (ESI) is a suitable ionization technique for this compound. The fragmentation pattern can help to pinpoint the location of modifications in degradation products.

Impurity Profiling and Forced Degradation Studies

A comprehensive understanding of the impurity profile of 2-(4-Methoxyphenyl)piperidine hydrochloride is critical for ensuring its safety and quality. Impurities can arise from the synthesis process or from degradation of the drug substance over time.

Potential Synthetic Impurities

The potential synthetic impurities will depend on the specific synthetic route employed. However, common impurities in the synthesis of substituted piperidines can include:

  • Starting materials: Unreacted starting materials.

  • Intermediates: Incompletely reacted intermediates.

  • By-products: Products from side reactions.

  • Reagents and catalysts: Residual reagents or catalysts used in the synthesis.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of the drug substance and for identifying potential degradation products.[9][10] These studies involve subjecting the compound to stress conditions that are more severe than those it would encounter during storage. The ICH Q1A(R2) guideline recommends the following stress conditions:

  • Acidic hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperature.

  • Basic hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperature.

  • Oxidative degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal degradation: Exposure to high temperature in both solid and solution states.

  • Photodegradation: Exposure to light, including UV and visible light.

The degradation products formed during these studies should be characterized using hyphenated techniques such as LC-MS.

Thermal Analysis: Assessing Solid-State Properties

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of 2-(4-Methoxyphenyl)piperidine hydrochloride.[11]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine:

  • Melting point and enthalpy of fusion: Key indicators of purity.

  • Polymorphism: The existence of different crystalline forms, which can have different physical properties.

  • Glass transition temperature: For amorphous materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine:

  • Thermal stability and decomposition temperature: Important for understanding the compound's stability during manufacturing and storage.

  • Water content: To differentiate between anhydrous and hydrated forms.

  • Residual solvents: To quantify the amount of residual solvents.

Experimental Protocols

Protocol for HPLC Purity Determination
  • Preparation of Mobile Phase A (0.05 M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Preparation of Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-40 min: Re-equilibration at 95% A, 5% B

  • Preparation of Standard Solution (1 mg/mL): Accurately weigh about 25 mg of 2-(4-Methoxyphenyl)piperidine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Preparation of Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Injection: Inject 10 µL of the standard and sample solutions into the HPLC system.

  • Analysis: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the main peak in the standard chromatogram (area percent method).

Protocol for Forced Degradation Study (Acid Hydrolysis)
  • Sample Preparation: Prepare a 1 mg/mL solution of 2-(4-Methoxyphenyl)piperidine hydrochloride in 0.1 M HCl.

  • Stress Condition: Heat the solution at 60 °C for 24 hours.

  • Neutralization: After the stress period, cool the solution to room temperature and neutralize with 0.1 M NaOH.

  • Analysis: Dilute the neutralized solution to a suitable concentration and analyze by the validated HPLC method.

  • Evaluation: Compare the chromatogram of the stressed sample to that of an unstressed sample to identify degradation products.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analytical characterization of 2-(4-Methoxyphenyl)piperidine hydrochloride.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Physicochemical & Spectroscopic Analysis cluster_2 Purity & Impurity Assessment cluster_3 Stability & Solid-State Analysis cluster_4 Final Specification A 2-(4-Methoxyphenyl)piperidine HCl (Bulk Material) B Physicochemical Properties (Appearance, Solubility) A->B Identity C Structural Elucidation (NMR, IR, MS) A->C Identity D HPLC Purity (Validated Method) A->D Purity E GC for Volatiles (Residual Solvents) A->E Purity G Forced Degradation (Acid, Base, Ox, Heat, Light) A->G Stability & Physical Form H Thermal Analysis (DSC, TGA) A->H Stability & Physical Form I Certificate of Analysis (Purity, Impurities, Identity) C->I Characterization Data F Impurity Profiling (LC-MS) D->F Quantify Impurities D->I Purity Data F->I Characterization Data G->F Identify Degradants H->I Characterization Data

Caption: A logical workflow for the analytical characterization of 2-(4-Methoxyphenyl)piperidine hydrochloride.

Conclusion

The comprehensive analytical characterization of 2-(4-Methoxyphenyl)piperidine hydrochloride, as outlined in this guide, is a critical step in its development as a potential pharmaceutical candidate. A multi-faceted approach, combining chromatographic, spectroscopic, and thermal analysis techniques, is essential for establishing a robust purity profile and ensuring the identity, quality, and stability of the compound. The principles and protocols described herein provide a solid foundation for researchers and drug development professionals to confidently assess the analytical standards of this and other novel chemical entities. Adherence to these rigorous analytical standards is fundamental to the successful translation of promising molecules from the laboratory to the clinic.

References

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  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

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  • ScienceDirect. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Available at: [Link]

  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Available at: [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Available at: [Link]

  • The Royal Society of Chemistry. (2019). 1H NMR spectra. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Research@THEA. (n.d.). Test purchase, synthesis and characterization of 2- methoxydiphenidine (MXP) and differentiation from its meta. Available at: [Link]

  • ResearchGate. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Available at: [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

  • ResearchGate. (n.d.). -Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)piperidine. Available at: [Link]

  • DEA.gov. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Safe Handling of 2-(4-Methoxyphenyl)piperidine Hydrochloride

Introduction 2-(4-Methoxyphenyl)piperidine hydrochloride is a substituted piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. As with any novel chemical entity, a tho...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methoxyphenyl)piperidine hydrochloride is a substituted piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for 2-(4-Methoxyphenyl)piperidine hydrochloride, synthesized from established best practices and data from closely related structural analogs. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document leverages data from structurally similar molecules, such as various isomers of methoxyphenyl-piperidines and -piperazines, to provide a robust framework for its safe utilization in a research setting.

Hazard Identification and GHS Classification

Table 1: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2][3]
Acute Toxicity, Oral (Potential)4H302: Harmful if swallowed[4]

Signal Word: Warning

Hazard Pictogram:



Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.

Hierarchy of Controls

The hierarchy of controls is a fundamental concept in chemical safety. The most effective controls are at the top of the pyramid.

Hierarchy of Controls cluster_0 Hierarchy of Controls for 2-(4-Methoxyphenyl)piperidine hydrochloride Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: Hierarchy of controls for managing chemical exposure.

Recommended Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][6]

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour to ensure low background levels of any potential airborne contaminants.[2][3]

  • Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[3][5]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 or EN166 standards are mandatory.[2][3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2] Gloves should be inspected before use and disposed of properly after handling the compound.

  • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron and sleeves are recommended.

  • Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidents and maintaining the stability of the compound.

Handling
  • Avoid Dust Formation: This compound is likely a solid, so care should be taken to minimize the generation of dust during handling.[6]

  • Grounding: For larger quantities, take precautionary measures against static discharge.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2] Do not eat, drink, or smoke in areas where the chemical is handled.[6]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2][3]

Storage
  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][2][6]

  • Incompatible Materials: Store away from strong oxidizing agents.[1][2][3]

  • Storage Conditions: Store locked up in a designated and properly labeled area.[2][3]

Emergency Procedures

A clear and practiced emergency response plan is crucial.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek medical attention if irritation persists.[3]

  • Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[2][5]

Spill Response Protocol

Spill_Response_Workflow cluster_1 Spill Response for 2-(4-Methoxyphenyl)piperidine hydrochloride Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Immediate Action Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No PPE Don Appropriate PPE SmallSpill->PPE Yes EmergencyServices Contact Emergency Services Evacuate Laboratory LargeSpill->EmergencyServices Contain Contain Spill with Inert Material (e.g., sand, vermiculite) PPE->Contain Cleanup Carefully Sweep or Scoop Up Place in a Labeled Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report Incident to Supervisor Dispose->Report EmergencyServices->Report

Caption: Step-by-step spill response workflow.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1] A solid water stream may be inefficient.[1]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Waste Disposal

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Procedure: Dispose of contents and container to an approved waste disposal plant.[2][3] Do not allow the product to enter drains or waterways.[1]

  • Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.

Toxicological Information

While specific toxicological data for 2-(4-Methoxyphenyl)piperidine hydrochloride is not available, the primary concerns based on its structural analogs are its irritant properties to the skin, eyes, and respiratory tract.[1][2][3] The toxicological properties have not been fully investigated, and therefore, the compound should be handled with the assumption that it may have other unknown toxic effects.[7]

Conclusion

The safe and effective use of 2-(4-Methoxyphenyl)piperidine hydrochloride in a research environment is contingent upon a comprehensive understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the engineering controls, personal protective equipment requirements, and handling protocols outlined in this guide, researchers can minimize their risk of exposure and conduct their work in a safe and responsible manner. It is imperative that all personnel handling this compound are thoroughly trained on these procedures and have access to all relevant safety information.

References

  • Cayman Chemical. (2025). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine (hydrochloride).

  • Fisher Scientific. (2024). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine dihydrochloride.

  • Fisher Scientific. (2023). Safety Data Sheet: 4-(2-Methoxyphenyl)piperidine.

  • Sigma-Aldrich. (2025). Safety Data Sheet. (Please note: a specific direct link was not available, but this is a general reference to the supplier's SDS database).

  • Amadis Chemical. (n.d.). 4-(4-Methoxyphenyl)piperidine hydrochloride CAS NO.6748-48-7.

  • ChemicalBook. (2023). 4-(4-METHOXYPHENYL)PIPERIDINE - Safety Data Sheet.

  • MedChemExpress. (2023). 1-(4-Methoxyphenyl)piperazine hydrochloride-SDS.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazine hydrochloride.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine HCl.

  • Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride.

  • ChemBK. (2024). 4-(4-Methoxyphenyl)piperidine hydrochloride.

  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment.

  • BLD Pharm. (n.d.). 4-(4-Methoxybenzyl)piperidine hydrochloride.

  • Cayman Chemical. (n.d.). 1-(2-Methoxyphenyl)piperazine (hydrochloride).

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine Dihydrochloride, 96%.

  • LGC Standards. (2023). CAT 232 - 1-(2-Methoxyphenyl)piperazine - SAFETY DATA SHEET.

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Protocols & Analytical Methods

Method

Synthesis of 2-(4-Methoxyphenyl)piperidine Hydrochloride: An Application Note and Laboratory Protocol

This document provides a comprehensive guide for the laboratory synthesis of 2-(4-Methoxyphenyl)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol herein details...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the laboratory synthesis of 2-(4-Methoxyphenyl)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and reproducible three-step synthetic sequence, commencing with a Suzuki-Miyaura cross-coupling to construct the 2-arylpyridine scaffold, followed by catalytic hydrogenation of the pyridine ring, and culminating in the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also insights into the rationale behind the experimental choices and necessary safety precautions.

Introduction

The 2-arylpiperidine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The conformational rigidity of the piperidine ring, coupled with the diverse electronic and steric properties that can be introduced via the aryl substituent, allows for fine-tuning of pharmacological activity. 2-(4-Methoxyphenyl)piperidine, in particular, serves as a key intermediate in the synthesis of compounds targeting a range of biological targets, including but not limited to, G-protein coupled receptors and ion channels. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and use in subsequent synthetic transformations and biological assays.

This protocol outlines a reliable synthetic route that is amenable to standard laboratory equipment and practices.

Synthetic Strategy Overview

The synthesis of 2-(4-Methoxyphenyl)piperidine hydrochloride is accomplished through the following three-stage process:

  • Step 1: Suzuki-Miyaura Cross-Coupling. Formation of the C-C bond between the pyridine and phenyl rings is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromopyridine and 4-methoxyphenylboronic acid. This reaction is chosen for its high efficiency and broad functional group tolerance.[1][2]

  • Step 2: Catalytic Hydrogenation. The aromatic pyridine ring of 2-(4-methoxyphenyl)pyridine is reduced to the corresponding piperidine using catalytic hydrogenation. Platinum(IV) oxide (PtO₂) is employed as the catalyst in an acidic medium, which facilitates the reduction of the electron-deficient pyridine ring.[3]

  • Step 3: Hydrochloride Salt Formation. The final product is isolated as its hydrochloride salt by treating the synthesized 2-(4-methoxyphenyl)piperidine free base with hydrochloric acid. This process improves the compound's crystallinity and handling properties.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Hydrochloride Salt Formation A 2-Bromopyridine C Pd Catalyst, Base, Solvent A->C B 4-Methoxyphenylboronic acid B->C D 2-(4-Methoxyphenyl)pyridine C->D E 2-(4-Methoxyphenyl)pyridine F H2, PtO2, Acetic Acid E->F G 2-(4-Methoxyphenyl)piperidine F->G H 2-(4-Methoxyphenyl)piperidine I HCl in Ether H->I J 2-(4-Methoxyphenyl)piperidine hydrochloride I->J

Caption: Overall synthetic workflow for 2-(4-Methoxyphenyl)piperidine hydrochloride.

Materials and Methods

Reagents and Solvents
Reagent/SolventSupplierPurity
2-BromopyridineSigma-Aldrich99%
4-Methoxyphenylboronic acidSigma-Aldrich≥95.0%
Tetrakis(triphenylphosphine)palladium(0)Sigma-Aldrich99%
Sodium CarbonateFisher ScientificAnhydrous, ≥99.5%
TolueneFisher ScientificAnhydrous, 99.8%
EthanolFisher Scientific200 Proof, Absolute
Platinum(IV) oxide (Adams' catalyst)Sigma-Aldrich
Glacial Acetic AcidFisher ScientificACS Grade
Diethyl EtherFisher ScientificAnhydrous, ≥99.0%
Hydrochloric Acid, 2.0 M solution in diethyl etherSigma-Aldrich
Ethyl AcetateFisher ScientificACS Grade
HexanesFisher ScientificACS Grade
Sodium BicarbonateFisher ScientificSaturated aqueous solution
BrineSaturated aqueous solution
Anhydrous Sodium SulfateFisher Scientific
Equipment
  • Round-bottom flasks

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Parr Hydrogenation Apparatus (or similar high-pressure reactor)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • pH paper or meter

Experimental Protocol

Step 1: Synthesis of 2-(4-Methoxyphenyl)pyridine

Rationale: The Suzuki-Miyaura coupling is a highly reliable method for the formation of biaryl compounds. The use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base facilitates the cross-coupling of the boronic acid with the aryl halide.[1][2] Anhydrous and deoxygenated conditions are crucial to prevent catalyst deactivation and side reactions.

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add a degassed mixture of toluene and ethanol (4:1 v/v, 100 mL) via cannula.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The disappearance of the 2-bromopyridine spot indicates reaction completion.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford 2-(4-methoxyphenyl)pyridine as a white to off-white solid.

Step 2: Synthesis of 2-(4-Methoxyphenyl)piperidine

Rationale: The catalytic hydrogenation of pyridines is a standard method for the synthesis of piperidines. The use of a platinum catalyst, such as PtO₂, is effective for this transformation.[3] The reaction is typically carried out in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen, making the ring more susceptible to reduction.[4]

Procedure:

  • In a high-pressure reaction vessel (e.g., a Parr shaker bottle), dissolve 2-(4-methoxyphenyl)pyridine (1.0 eq) in glacial acetic acid (50 mL).

  • Carefully add platinum(IV) oxide (0.05 eq) to the solution. Caution: The catalyst may be pyrophoric. Handle with care.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with hydrogen gas several times to remove air.

  • Pressurize the vessel with hydrogen to 50-60 psi.

  • Shake the reaction mixture at room temperature for 24-48 hours, or until hydrogen uptake ceases.

  • Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethyl acetate. Caution: Do not allow the catalyst on the Celite® to dry completely in the air as it may ignite. Quench the filter cake with water immediately after filtration.

  • Carefully neutralize the filtrate by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-methoxyphenyl)piperidine as a viscous oil or low-melting solid.

Step 3: Synthesis of 2-(4-Methoxyphenyl)piperidine Hydrochloride

Rationale: The formation of a hydrochloride salt is a common practice to convert a basic amine into a stable, crystalline solid that is easier to handle and purify.[5]

Procedure:

  • Dissolve the crude 2-(4-methoxyphenyl)piperidine in a minimal amount of anhydrous diethyl ether (approximately 50 mL).

  • While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise until a precipitate forms and no further precipitation is observed.

  • Continue stirring for an additional 30 minutes at room temperature.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 20 mL).

  • Dry the solid under vacuum to a constant weight to obtain 2-(4-methoxyphenyl)piperidine hydrochloride.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the methoxy group, the aromatic protons, and the protons of the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is indicative of high purity.

Safety Precautions

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Bromopyridine: Toxic if swallowed, in contact with skin, or if inhaled.[3][6] It is also a flammable liquid.[3] Handle with care and avoid exposure.

  • 4-Methoxyphenylboronic acid: Causes skin and serious eye irritation.[7] May cause respiratory irritation.[7] Avoid inhalation of dust.

  • Tetrakis(triphenylphosphine)palladium(0): May be harmful if swallowed.[8] Handle in a fume hood.

  • Platinum(IV) oxide: May intensify fire; it is an oxidizer.[1][9] Can cause serious eye irritation.[1][9] The catalyst can be pyrophoric after the reaction; do not allow it to dry in the air.

  • Hydrochloric Acid: Causes severe skin burns and eye damage.[6][10] May cause respiratory irritation.[10] Handle with extreme care.

Always consult the Safety Data Sheets (SDS) for all reagents before use.[1][3][6][7][8][9][10][11][12][13][14]

References

  • MSDS for 2-Bromopyridine, 99%. (n.d.). Scribd.
  • Jubilant Ingrevia Limited. (n.d.).
  • Carl Roth GmbH + Co. KG. (n.d.).
  • Sigma-Aldrich. (2019, September 28).
  • Fisher Scientific. (2009, September 22).
  • Fisher Scientific. (2015, January 14). SAFETY DATA SHEET - Tetrakis(triphenylphosphine)palladium(0).
  • FAGGI ENRICO S.P.A. (2019, January 21). SAFETY DATA SHEET Tetrakis(Triphenylphosphine) Palladium (0).
  • Synquest Labs. (2024, December 9). Tetrakis(triphenylphosphine)
  • CDH Fine Chemical. (n.d.).
  • ChemicalBook. (n.d.).
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(10), 3651–3654.
  • Merck Millipore. (n.d.).
  • Echemi. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • Knochel, P. (2025, August 6). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.
  • Sigma-Aldrich. (n.d.). 4-Methoxyphenylboronic acid = 95.0 5720-07-0.
  • National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)boronic acid.
  • BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
  • Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Miller, R. D., & Negishi, E. I. (2006). Effective Pd-Nanoparticle (PdNP)-Catalyzed Negishi Coupling Involving Alkylzinc Reagents at Room Temperature. Organic Letters, 8(12), 2583–2586.
  • BenchChem. (2025). Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands.
  • Wikipedia. (n.d.). Negishi coupling.
  • SynArchive. (n.d.). Negishi Coupling.
  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction.
  • Dolezal, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 748.
  • ChemicalBook. (n.d.). 1-(4-methoxyphenyl)piperazine hydrochloride(70849-64-8) 1H NMR.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Lautens, M., & Garcia-Rios, E. (2025, July 2). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • The Royal Society of Chemistry. (2019). 1H NMR spectra.
  • Anderson, J. C., Bouvier-Israel, E., Rundell, C. D., & Zhang, X. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery.
  • Gonzalez-Olvera, R., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(23), 8254.
  • El-Faham, A., et al. (2017). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one.
  • Dotsikas, Y., et al. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 27(19), 6543.

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Application

Application Notes and Protocols: Characterizing 2-(4-Methoxyphenyl)piperidine Hydrochloride Interactions with Sigma Receptors

Introduction: Unveiling the Therapeutic Potential of Sigma Receptor Ligands The sigma receptors, once misclassified as a subtype of opioid receptors, are now recognized as a distinct class of intracellular proteins with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Sigma Receptor Ligands

The sigma receptors, once misclassified as a subtype of opioid receptors, are now recognized as a distinct class of intracellular proteins with significant therapeutic implications. Comprising two primary subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), these receptors are implicated in a host of cellular functions and are considered promising targets for a range of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[1] The sigma-1 receptor, a 223-amino acid transmembrane protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, acts as a molecular chaperone, modulating calcium signaling, ion channel function, and cellular stress responses.[2][3][4] The sigma-2 receptor, more recently identified as transmembrane protein 97 (TMEM97), is involved in cholesterol homeostasis and cell proliferation and is overexpressed in many tumor cells.[5][6][7]

2-(4-Methoxyphenyl)piperidine hydrochloride belongs to a chemical class known to interact with sigma receptors. Understanding the binding affinity and selectivity of this compound is a critical step in elucidating its pharmacological profile and potential therapeutic utility. This guide provides a comprehensive overview and detailed protocols for characterizing the binding of 2-(4-Methoxyphenyl)piperidine hydrochloride to sigma-1 and sigma-2 receptors using radioligand binding assays, a gold-standard technique in receptor pharmacology.

Principle of Receptor Binding Assays

Radioligand binding assays are a powerful tool for quantifying the interaction between a ligand (in this case, 2-(4-Methoxyphenyl)piperidine hydrochloride) and its receptor.[1] The fundamental principle involves the use of a radiolabeled compound (radioligand) with known high affinity and specificity for the target receptor. By measuring the displacement of this radioligand by an unlabeled test compound, we can determine the test compound's affinity for the receptor.

There are two primary types of binding assays detailed in this guide:

  • Saturation Binding Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.

  • Competition Binding Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of a test compound (unlabeled) for the receptor. This is done by measuring the ability of various concentrations of the test compound to compete with a fixed concentration of the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50.

Experimental Design: Key Considerations

Successful and reproducible receptor binding assays hinge on careful experimental design and optimization. Here are the critical factors to consider:

  • Receptor Source: Sigma receptors are abundant in the central nervous system and peripheral organs. For in vitro assays, membrane preparations from rodent brain or liver, or from cell lines heterologously expressing the receptor of interest, are commonly used. Guinea pig liver is a particularly rich source for the sigma-1 receptor.[8]

  • Choice of Radioligand: The selection of an appropriate radioligand is paramount. It should exhibit high affinity, high specific activity, low non-specific binding, and selectivity for the target receptor.

    • For Sigma-1 Receptors: -Pentazocine is a widely used and selective radioligand.[1][9][10][11]

    • For Sigma-2 Receptors: [³H]-1,3-di-o-tolylguanidine ([³H]DTG) is a non-selective sigma receptor ligand.[1] To measure binding to sigma-2 receptors specifically, assays are conducted in the presence of a saturating concentration of a selective sigma-1 ligand, such as (+)-pentazocine, to "mask" the sigma-1 sites.[8][10]

  • Defining Non-Specific Binding: A crucial aspect of any binding assay is the determination of non-specific binding—the binding of the radioligand to components other than the target receptor (e.g., lipids, filters, other proteins).[12] This is typically measured by including a high concentration of an unlabeled ligand that saturates the target receptors, preventing the radioligand from binding specifically.[12] The specific binding is then calculated by subtracting the non-specific binding from the total binding.

  • Assay Platform:

    • Filtration Assay: This classic method involves incubating the receptor preparation, radioligand, and test compound, followed by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The radioactivity retained on the filters is then quantified.[13]

    • Scintillation Proximity Assay (SPA): This is a homogeneous assay format that does not require a separation step.[14][15][16][17] The receptor preparation is immobilized on scintillant-containing beads. Only radioligand that is bound to the receptor is in close enough proximity to the scintillant to generate a light signal, which is then measured.

Quantitative Data Presentation

The binding affinity of 2-(4-Methoxyphenyl)piperidine hydrochloride and related compounds for sigma receptors is typically expressed as the inhibition constant (Ki). The Ki value is a measure of the intrinsic affinity of the compound for the receptor and is independent of the assay conditions. It is calculated from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.

Table 1: Representative Binding Affinities of Phenylpiperidine Analogs at Sigma Receptors

CompoundReceptor SubtypeKi (nM)Reference
1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidineSigma-11.49[18]
(R)-1-[2-(4-methoxyphenoxy)ethyl]-2-methylpiperidineSigma-10.89[18]
(S)-1-[2-(4-methoxyphenoxy)ethyl]-2-methylpiperidineSigma-11.22[18]
HaloperidolSigma-10.90 - 6.60[19]
HaloperidolSigma-27.93 - 125[19]

Experimental Protocols

Protocol 1: Membrane Preparation from Rodent Brain

This protocol describes the preparation of a crude membrane fraction from rat brain, which can be used as a source of both sigma-1 and sigma-2 receptors.

Materials:

  • Whole rat brains, fresh or frozen

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Centrifuge and appropriate tubes

  • Glass-Teflon homogenizer

Procedure:

  • Thaw brains on ice if frozen.

  • Weigh the tissue and add 10 volumes (w/v) of ice-cold Homogenization Buffer.

  • Homogenize the tissue using a glass-Teflon homogenizer with 10-12 strokes at 800 rpm.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C.

  • Discard the supernatant. Resuspend the pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation (step 5) and resuspension (step 6) steps two more times to wash the membranes.

  • After the final centrifugation, resuspend the pellet in a small volume of Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competition Binding Assay for Sigma-1 Receptors (Filtration Method)

This protocol is designed to determine the Ki of 2-(4-Methoxyphenyl)piperidine hydrochloride for the sigma-1 receptor.

Materials:

  • Rat brain membrane preparation (from Protocol 1)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • -Pentazocine (specific activity ~30-60 Ci/mmol)

  • 2-(4-Methoxyphenyl)piperidine hydrochloride (test compound)

  • Haloperidol (for defining non-specific binding)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare Reagents:

    • Dilute the -pentazocine in Assay Buffer to a final concentration of 5 nM in the assay.

    • Prepare serial dilutions of 2-(4-Methoxyphenyl)piperidine hydrochloride in Assay Buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare a 10 µM solution of haloperidol in Assay Buffer for determining non-specific binding.

  • Set up the Assay Plate: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL Assay Buffer

    • Non-Specific Binding (NSB): 50 µL of 10 µM Haloperidol

    • Competition: 50 µL of each concentration of 2-(4-Methoxyphenyl)piperidine hydrochloride.

  • Add 50 µL of -pentazocine (final concentration 5 nM) to all wells.

  • Add 100 µL of the rat brain membrane preparation (containing 100-200 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubate the plate at 25°C for 120 minutes with gentle shaking.[20]

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.

  • Count the radioactivity in a liquid scintillation counter.

Protocol 3: Competition Binding Assay for Sigma-2 Receptors (Filtration Method)

This protocol is similar to the sigma-1 assay but uses [³H]DTG as the radioligand and includes a sigma-1 masking agent.

Materials:

  • Same as Protocol 2, with the following additions/changes:

  • [³H]DTG (specific activity ~40-60 Ci/mmol)

  • (+)-Pentazocine (sigma-1 masking agent)

Procedure:

  • Prepare Reagents:

    • Dilute the [³H]DTG in Assay Buffer to a final concentration of 3-5 nM in the assay.[20]

    • Prepare serial dilutions of 2-(4-Methoxyphenyl)piperidine hydrochloride as in Protocol 2.

    • Prepare a 10 µM solution of haloperidol for non-specific binding.

    • Prepare a solution of (+)-pentazocine to achieve a final concentration of 300 nM in the assay.[20]

  • Set up the Assay Plate: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL Assay Buffer + 25 µL (+)-pentazocine solution

    • Non-Specific Binding (NSB): 25 µL of 10 µM Haloperidol + 25 µL (+)-pentazocine solution

    • Competition: 25 µL of each concentration of 2-(4-Methoxyphenyl)piperidine hydrochloride + 25 µL (+)-pentazocine solution.

  • Add 50 µL of [³H]DTG (final concentration 3-5 nM) to all wells.

  • Add 100 µL of the rat brain membrane preparation (100-200 µg of protein) to all wells. The final assay volume is 200 µL.

  • Incubate the plate at 25°C for 120 minutes.[20]

  • Filtration and Quantification: Proceed as described in steps 6-9 of Protocol 2.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm)

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the log concentration of 2-(4-Methoxyphenyl)piperidine hydrochloride.

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.

  • Calculate the Ki Value:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined from a separate saturation binding experiment).

Visualizing Workflows and Signaling Pathways

To provide a clearer understanding of the experimental process and the underlying biological context, the following diagrams have been generated.

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Tissue in Tris-HCl Buffer Centrifuge1 Centrifuge (1,000 x g) Remove Pellet Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (20,000 x g) Collect Pellet Supernatant1->Centrifuge2 Wash Wash Pellet (Repeat 2x) Centrifuge2->Wash Resuspend Resuspend in Buffer Wash->Resuspend Quantify Quantify Protein & Store at -80°C Resuspend->Quantify Add_Membrane Add Membrane Prep (Initiate Reaction) Quantify->Add_Membrane Plate Prepare 96-well Plate: - Total Binding - Non-Specific Binding (NSB) - Test Compound Dilutions Add_Radioligand Add Radioligand (3H-Pentazocine for σ₁ or [3H]DTG + Mask for σ₂) Plate->Add_Radioligand Add_Radioligand->Add_Membrane Incubate Incubate (25°C, 120 min) Add_Membrane->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Count Scintillation Counting Wash_Filters->Count Calc_Specific Calculate Specific Binding (Total - NSB) Count->Calc_Specific Plot_Curve Plot % Specific Binding vs. [Test Compound] Calc_Specific->Plot_Curve Fit_Curve Non-linear Regression (Determine IC50) Plot_Curve->Fit_Curve Calc_Ki Calculate Ki (Cheng-Prusoff Equation) Fit_Curve->Calc_Ki

Figure 1: Workflow for Receptor Binding Assay.

G cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion ER_Membrane S1R_BiP σ₁ Receptor BiP S1R_Active Active σ₁ Chaperone S1R_BiP->S1R_Active IP3R IP3 Receptor Ca_Modulation Ca²⁺ Modulation IP3R->Ca_Modulation regulates Ca²⁺ release Mito_Membrane VDAC VDAC Ligand σ₁ Ligand (e.g., Agonist) Ligand->S1R_BiP dissociates BiP S1R_Active->IP3R modulates S1R_Active->VDAC interacts with Ion_Channels Ion Channels (K⁺, Na⁺, Ca²⁺) S1R_Active->Ion_Channels modulates activity Cell_Survival Neuroprotection & Cell Survival Ca_Modulation->Cell_Survival G cluster_membrane Plasma & ER Membranes cluster_lysosome Lysosome S2R σ₂ Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 interacts with LDLR LDLR S2R->LDLR interacts with EGFR EGFR S2R->EGFR interacts with NPC1 NPC1 S2R->NPC1 regulates Cholesterol_Homeostasis Cholesterol Homeostasis S2R->Cholesterol_Homeostasis Calcium_Signaling Ca²⁺ Signaling S2R->Calcium_Signaling modulates PGRMC1->Cholesterol_Homeostasis LDLR->Cholesterol_Homeostasis Cell_Proliferation Cell Proliferation EGFR->Cell_Proliferation NPC1->Cholesterol_Homeostasis Ligand σ₂ Ligand Ligand->S2R Calcium_Signaling->Cell_Proliferation

Sources

Method

Application of 2-(4-Methoxyphenyl)piperidine hydrochloride in neuroscience research.

Introduction: Unveiling a Potential Modulator of Neuronal Function In the intricate landscape of neuroscience research, the identification of novel chemical entities that can selectively modulate key cellular targets is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential Modulator of Neuronal Function

In the intricate landscape of neuroscience research, the identification of novel chemical entities that can selectively modulate key cellular targets is paramount for unraveling the complexities of brain function and developing new therapeutic strategies. 2-(4-Methoxyphenyl)piperidine hydrochloride emerges as a compelling molecule of interest, belonging to a class of piperidine derivatives that have garnered significant attention for their diverse biological activities. While comprehensive public data on this specific compound remains limited, its structural similarity to known high-affinity sigma-1 receptor ligands strongly suggests its potential as a modulator of this unique intracellular chaperone protein.

The sigma-1 receptor, an endoplasmic reticulum (ER)-resident protein, is a critical regulator of cellular homeostasis and neuronal function.[1][2] It is implicated in a wide array of neurological and psychiatric conditions, including neurodegenerative diseases, depression, anxiety, and neuropathic pain, making it a prime target for drug discovery.[3] This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental investigation of 2-(4-Methoxyphenyl)piperidine hydrochloride in neuroscience research. By leveraging established protocols for characterizing sigma-1 receptor ligands and their downstream effects, this document provides a robust framework for elucidating the neuropharmacological profile of this and similar compounds.

Mechanism of Action: A Focus on the Sigma-1 Receptor

The sigma-1 receptor is a ligand-operated chaperone protein primarily located at the mitochondria-associated ER membrane (MAM).[1][2] Under basal conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation by agonist ligands or cellular stress, the sigma-1 receptor dissociates from BiP and can translocate to other cellular compartments, where it interacts with a variety of client proteins, including ion channels, G-protein coupled receptors, and kinases.[1] This chaperone activity allows it to modulate a diverse range of cellular processes critical for neuronal function and survival.

Key Signaling Pathways Modulated by the Sigma-1 Receptor:

  • Calcium Homeostasis: The sigma-1 receptor plays a crucial role in regulating intracellular calcium signaling, particularly between the ER and mitochondria. This is critical for maintaining mitochondrial function and preventing cellular stress.[4]

  • Modulation of Ion Channels: Sigma-1 receptors have been shown to directly interact with and modulate the activity of various voltage-gated ion channels, including K+, Na+, and Ca2+ channels, thereby influencing neuronal excitability.[1]

  • NMDA Receptor Function: A significant body of evidence indicates that sigma-1 receptors potentiate N-methyl-D-aspartate (NMDA) receptor activity.[1][5][6] This modulation is thought to occur, in part, through the inhibition of small-conductance Ca2+-activated K+ (SK) channels, leading to enhanced NMDA receptor-mediated synaptic transmission and plasticity.[5][6][7]

  • Neuroinflammation: The sigma-1 receptor is expressed in glial cells and has been shown to modulate neuroinflammatory responses.[2][8] Activation of the sigma-1 receptor can promote a shift from a pro-inflammatory to an anti-inflammatory microglial phenotype.[8]

  • Neurotrophic Factor Signaling: Sigma-1 receptor activation has been linked to the enhancement of brain-derived neurotrophic factor (BDNF) signaling, a key pathway involved in neuronal survival, growth, and synaptic plasticity.[9][10][11]

The following diagram illustrates the central role of the sigma-1 receptor in cellular signaling.

Sigma-1 Receptor Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects BiP BiP Sigma1_inactive Sigma-1 Receptor (Inactive) Sigma1_inactive->BiP Bound Sigma1_active Sigma-1 Receptor (Active/Dissociated) Sigma1_inactive->Sigma1_active Dissociation Ligand 2-(4-Methoxyphenyl)piperidine HCl (Agonist) Ligand->Sigma1_inactive Binds Stress Cellular Stress Stress->Sigma1_inactive Induces Ca_Homeostasis Ca2+ Homeostasis (ER-Mito) Sigma1_active->Ca_Homeostasis Ion_Channels Ion Channel Modulation Sigma1_active->Ion_Channels NMDAR NMDA Receptor Potentiation Sigma1_active->NMDAR Neuroinflammation ↓ Neuroinflammation Sigma1_active->Neuroinflammation BDNF ↑ BDNF Signaling Sigma1_active->BDNF

Caption: Sigma-1 Receptor Signaling Cascade.

In Vitro Application Notes and Protocols

Protocol 1: Determination of Sigma-1 Receptor Binding Affinity via Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of 2-(4-Methoxyphenyl)piperidine hydrochloride for the sigma-1 receptor. The assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand, such as -pentazocine.

Materials:

  • Receptor Source: Guinea pig brain membranes or commercially available membranes from cell lines expressing the human sigma-1 receptor.

  • Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol).

  • Test Compound: 2-(4-Methoxyphenyl)piperidine hydrochloride, prepared in a suitable vehicle (e.g., DMSO, then diluted in assay buffer).

  • Non-specific Binding Control: Haloperidol (10 µM final concentration) or unlabeled (+)-pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates and filter plates (e.g., GF/B).

  • Cell harvester and liquid scintillation counter.

Experimental Workflow:

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: If starting from tissue, homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer to a final protein concentration of approximately 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL -pentazocine (e.g., 5 nM final concentration), and 100 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL Haloperidol (to a final concentration of 10 µM), 50 µL -pentazocine, and 100 µL membrane preparation.

    • Test Compound: 50 µL of 2-(4-Methoxyphenyl)piperidine hydrochloride at various concentrations (e.g., 0.1 nM to 10 µM), 50 µL -pentazocine, and 100 µL membrane preparation.

  • Incubation: Incubate the plate at 37°C for 150 minutes.

  • Filtration: Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - NSB (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Protocol 2: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol outlines a method to assess the potential neuroprotective effects of 2-(4-Methoxyphenyl)piperidine hydrochloride against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Materials:

  • SH-SY5Y cells.

  • Complete culture medium: DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Differentiating medium: DMEM/F12 with 1% FBS and 10 µM retinoic acid.

  • Neurotoxin: 6-hydroxydopamine (6-OHDA) or MPP+.

  • Test Compound: 2-(4-Methoxyphenyl)piperidine hydrochloride.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • DMSO.

  • 96-well cell culture plates.

Experimental Workflow:

Caption: Workflow for In Vitro Neuroprotection Assay.

Step-by-Step Protocol:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in complete medium.

    • Seed cells in a 96-well plate at a density of 1x10^4 cells/well.

    • After 24 hours, replace the medium with differentiating medium and culture for 5-7 days, changing the medium every 2 days.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(4-Methoxyphenyl)piperidine hydrochloride in culture medium.

    • Pre-treat the differentiated cells with the test compound for 24 hours. Include a vehicle control group.

  • Induction of Neurotoxicity:

    • After pre-treatment, add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for the control group) and incubate for another 24 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group.

    • Plot cell viability against the concentration of the test compound to evaluate its neuroprotective efficacy.

In Vivo Application Notes and Protocols

The following protocols are examples of how to assess the potential antidepressant, anxiolytic, and cognitive-enhancing effects of 2-(4-Methoxyphenyl)piperidine hydrochloride in rodent models. Dosing and administration routes should be optimized in preliminary studies.

Protocol 3: Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used behavioral test to screen for antidepressant-like activity.[5][12][13] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of mobility.

Materials:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Test Compound: 2-(4-Methoxyphenyl)piperidine hydrochloride dissolved in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose).

  • Forced Swim Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software.

Step-by-Step Protocol:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer 2-(4-Methoxyphenyl)piperidine hydrochloride (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the test. A positive control group (e.g., imipramine 15 mg/kg) should be included.

  • Test Procedure:

    • Gently place each mouse into the cylinder of water.

    • Record the behavior for a total of 6 minutes.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

    • Compare the immobility time between the different treatment groups. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

The EPM is a standard behavioral test for assessing anxiety-like behavior in rodents.[7][14][15] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

Materials:

  • Animals: Male Wistar rats (250-300 g).

  • Test Compound: 2-(4-Methoxyphenyl)piperidine hydrochloride.

  • Elevated Plus Maze: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Video tracking software.

Step-by-Step Protocol:

  • Acclimation: Acclimate the rats to the testing room for at least 1 hour.

  • Drug Administration: Administer the test compound or vehicle 30-60 minutes before the test. A positive control (e.g., diazepam 2 mg/kg) can be included.

  • Test Procedure:

    • Place the rat in the center of the maze, facing one of the open arms.

    • Allow the rat to explore the maze for 5 minutes.

  • Data Analysis:

    • Measure the time spent in the open arms and the number of entries into the open and closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in these parameters compared to the vehicle group is indicative of an anxiolytic-like effect.

Protocol 5: Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.[1][5][7] Sigma-1 receptor agonists have been shown to have cognitive-enhancing properties in various models.

Materials:

  • Animals: Male C57BL/6 mice.

  • Test Compound: 2-(4-Methoxyphenyl)piperidine hydrochloride.

  • Morris Water Maze: A large circular pool filled with opaque water, containing a hidden escape platform.

  • Video tracking software.

Step-by-Step Protocol:

  • Acquisition Phase (4-5 days):

    • Administer the test compound or vehicle daily, 30-60 minutes before the training session.

    • Each day, subject each mouse to four trials from different starting positions to find the hidden platform.

    • If a mouse fails to find the platform within 60 seconds, guide it to the platform.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (24 hours after the last training day):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • During the acquisition phase, a decrease in escape latency and path length over days indicates learning. Compare the learning curves between treatment groups.

    • In the probe trial, a significant increase in the time spent in the target quadrant compared to other quadrants indicates memory retention. Compare this preference across treatment groups.

Data Presentation: A Framework for Analysis

The following table provides a template for presenting binding affinity data for 2-(4-Methoxyphenyl)piperidine hydrochloride, which would be generated from Protocol 1. Due to the lack of specific public data for this compound, values for a structurally related high-affinity sigma-1 ligand, 4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine, are included for illustrative purposes.[16]

Receptor SubtypeRadioligandTest CompoundKi (nM)Reference CompoundKi (nM)Selectivity (S2/S1)
Sigma-1 -pentazocine2-(4-Methoxyphenyl)piperidine HClTo be determined4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine0.89 - 1.49To be determined
Sigma-2 [³H]DTG2-(4-Methoxyphenyl)piperidine HClTo be determined4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine>100To be determined
NMDA [³H]MK-8012-(4-Methoxyphenyl)piperidine HClTo be determined---

Note: Ki values for 2-(4-Methoxyphenyl)piperidine hydrochloride must be experimentally determined. The data for the reference compound is provided to indicate the expected high affinity for the sigma-1 receptor.

Conclusion

2-(4-Methoxyphenyl)piperidine hydrochloride represents a promising chemical scaffold for the investigation of sigma-1 receptor function in the central nervous system. Based on the pharmacology of structurally related compounds, it is hypothesized to be a potent sigma-1 receptor ligand. The protocols detailed in this application note provide a comprehensive framework for researchers to systematically characterize its binding affinity, neuroprotective potential, and in vivo effects on behavior relevant to neuropsychiatric and neurodegenerative disorders. Through rigorous experimental evaluation, the full therapeutic potential of this and similar molecules can be elucidated, paving the way for the development of novel treatments for a range of debilitating neurological conditions.

References

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  • Ji, L. L., Peng, J. B., Fu, C. H., Tong, L., & Wang, Z. Y. (2017). Sigma-1 receptor activation ameliorates anxiety-like behavior through NR2A-CREB-BDNF signaling pathway in a rat model submitted to single-prolonged stress. Molecular medicine reports, 16(4), 4987–4993.
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  • Ji, L. L., Peng, J. B., Fu, C. H., Tong, L., & Wang, Z. Y. (2017). Sigma-1 receptor activation ameliorates anxiety-like behavior through NR2A-CREB-BDNF signaling pathway in a rat model submitted to single-prolonged stress. Molecular medicine reports, 16(4), 4987–4993.
  • Zou, J., Zheng, Y., Wang, W., Ruan, Y., & Zhang, H. (2017). Sigma-1 receptor activation ameliorates anxiety-like behavior and cognitive impairments in a rat model of post-traumatic stress disorder. Neuroscience letters, 651, 148–154.
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  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
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  • Activation of Sigma-1 receptor ameliorates anxiety-like behavior and cognitive impairments in a rat model of post-traumatic stress disorder. (2016). Behavioural brain research, 311, 334–342.
  • Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. (2013). Bioorganic & medicinal chemistry letters, 23(17), 4872–4876.
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Application

Application Notes &amp; Protocols: 2-(4-Methoxyphenyl)piperidine Hydrochloride in Pharmaceutical Synthesis

Introduction: The Strategic Value of the Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its widespread presence in clinically approved drugs an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its widespread presence in clinically approved drugs and natural alkaloids.[1] Its three-dimensional structure and basic nitrogen atom are crucial for molecular recognition, allowing it to form key interactions with biological targets, modulate physicochemical properties like lipophilicity and solubility, and enhance pharmacokinetic profiles.[1]

Within this important class of heterocycles, 2-(4-Methoxyphenyl)piperidine hydrochloride serves as a highly versatile and valuable precursor for the synthesis of advanced pharmaceutical intermediates.[1] The molecule combines the conformational flexibility of the piperidine ring with the electronic and steric properties of a 4-methoxyphenyl substituent. This methoxy group, in particular, enhances lipophilicity and can influence metabolic stability and receptor binding affinity, making this precursor especially relevant in the development of novel therapeutics for neurological disorders.[1][2][3] These application notes provide a detailed guide to the properties, handling, and synthetic utility of this compound for researchers and professionals in drug development.

Physicochemical Properties & Handling

Accurate characterization and safe handling are paramount for reproducible and safe experimentation.

Compound Properties

The key physicochemical data for 2-(4-Methoxyphenyl)piperidine hydrochloride are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇NO · HCl[4]
Molecular Weight 227.73 g/mol Calculated
Appearance Off-white solid[1]
CAS Number 63359-20-6 (for free base)[1][5][6]
Melting Point 35.5-36.5 °C (for free base)[6]
pKa 9.87 ± 0.10 (Predicted, for conjugate acid)[6]
Solubility Soluble in water, ethanol, methanolInferred from hydrochloride salt nature

Note: The provided CAS number corresponds to the free base form. The hydrochloride salt may have a distinct identifier but is often referenced by the parent compound's CAS.

Safety, Handling, and Storage Protocol

Adherence to safety protocols is non-negotiable. 2-(4-Methoxyphenyl)piperidine hydrochloride is classified as an irritant.

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Wear nitrile gloves, chemical safety goggles, and a lab coat. Use a dust mask or work in a fume hood when handling the powder.To prevent skin, eye, and respiratory tract irritation from the fine powder.[7][8]
Handling Use in a well-ventilated area. Avoid dust formation and inhalation. Wash hands thoroughly after handling.Minimizes exposure to the irritant compound.[7]
Storage Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[1][6] Keep away from strong oxidizing agents.Protects the compound from moisture and incompatible materials, ensuring its stability and purity.
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.To rinse away the irritant and prevent serious eye damage.
First Aid (Skin) Wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.To decontaminate the skin and mitigate irritation.
First Aid (Inhalation) Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.To remove the individual from exposure and support respiration.

Core Synthetic Applications

The primary utility of 2-(4-Methoxyphenyl)piperidine lies in its secondary amine, which serves as a potent nucleophile for forming new carbon-nitrogen bonds. This allows for its elaboration into a diverse range of more complex molecular architectures, particularly those targeting the central nervous system (CNS).

  • Scaffold for Neuroprotective Agents: The piperidine moiety is a key component in many compounds designed to treat neurological conditions like ischemic stroke.[2][3][9] Derivatization of this precursor allows for the synthesis of novel candidates with potential neuroprotective activity.[2][3]

  • Ligands for Neurotransmitter Systems: The structure is foundational for building molecules that interact with dopamine and serotonin pathways, which are critical in mood regulation and the treatment of psychiatric disorders.[1]

  • Building Block for Analgesics: The piperidine ring is present in numerous potent analgesics. This precursor provides a direct entry point for creating novel pain management therapeutics.

The general synthetic utility is visualized below, showcasing how the core precursor can be diversified.

G Precursor 2-(4-Methoxyphenyl)piperidine (Free Base) Alkylation N-Alkylation (e.g., with R-Br) Precursor->Alkylation Acylation N-Acylation (e.g., with R-COCl) Precursor->Acylation ReductiveAmination Reductive Amination (e.g., with R-CHO, NaBH(OAc)₃) Precursor->ReductiveAmination Product1 N-Alkyl Derivatives (e.g., Neuroprotective Agents) Alkylation->Product1 Forms C-N bond Product2 N-Acyl Derivatives (e.g., Enzyme Inhibitors) Acylation->Product2 Forms Amide Bond Product3 N-Substituted Amines (e.g., CNS Receptor Ligands) ReductiveAmination->Product3 Forms C-N bond

Caption: Synthetic diversification of the 2-(4-methoxyphenyl)piperidine precursor.

Experimental Protocols

The following protocols describe standard, reliable methods for the derivatization of 2-(4-Methoxyphenyl)piperidine hydrochloride.

Protocol 1: General N-Alkylation

This protocol details the reaction of the piperidine nitrogen with an electrophile, such as an alkyl halide, to form a tertiary amine.

Principle: This is a nucleophilic substitution (Sₙ2) reaction. The hydrochloride salt must first be neutralized to the free base, which then acts as the nucleophile. A weak, non-nucleophilic base is used to scavenge the acid produced during the reaction, driving it to completion.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Precursor HCl in Solvent (DMF) AddBase Add Base (K₂CO₃) (1.5 - 2.0 eq) Start->AddBase Stir Stir for 15 min (In-situ free base formation) AddBase->Stir AddElectrophile Add Alkyl Halide (R-X) (1.1 eq) dropwise Stir->AddElectrophile Heat Heat to 50-70 °C AddElectrophile->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench with H₂O Monitor->Quench Extract Extract with EtOAc Quench->Extract Wash Wash (brine), Dry (Na₂SO₄) Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Purify via Column Chromatography Concentrate->Purify

Caption: Step-by-step workflow for the N-alkylation protocol.

Materials:

  • 2-(4-Methoxyphenyl)piperidine hydrochloride (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(4-Methoxyphenyl)piperidine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvation: Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M.

  • Free Base Formation: Stir the suspension at room temperature for 15-20 minutes. The K₂CO₃ neutralizes the hydrochloride salt to form the free base in situ.

  • Addition of Electrophile: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup (Quench): Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Workup (Extraction): Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Workup (Wash & Dry): Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Rationale & Troubleshooting:

  • Choice of Base: K₂CO₃ is an effective and economical base that is easily removed during aqueous workup.[10][11] Using a stronger base like sodium hydride (NaH) is also possible but requires stricter anhydrous conditions.[10]

  • Solvent: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium ions. Acetonitrile is another suitable alternative.[10][11]

  • Troubleshooting: If the reaction is sluggish, a catalytic amount of sodium iodide (NaI) can be added to facilitate a Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive alkyl iodide in situ. If dialkylation is observed (forming a quaternary ammonium salt), reduce the equivalents of alkyl halide to 1.0 and add it slowly.[10]

Quality Control & Analytical Methods

Validation of the starting material and confirmation of the product structure are essential for scientific integrity.

Analytical TechniqueExpected Data for 2-(4-Methoxyphenyl)piperidine (Free Base)Purpose
¹H NMR δ ~7.2-6.8 (m, 4H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~3.5-1.5 (m, 9H, piperidine-H), ~1.3 (br s, 1H, N-H)Structural elucidation and confirmation of proton environment.
¹³C NMR δ ~158 (Ar-C-O), ~135-114 (Ar-C), ~60-45 (Piperidine C-N), 55.3 (-OCH₃), ~35-25 (Piperidine C-C)Confirms the carbon skeleton and presence of all unique carbon atoms.
Mass Spec (ESI+) [M+H]⁺ = 192.1383Confirms the molecular weight of the free base.[4]
FT-IR ~3300 cm⁻¹ (N-H stretch), ~2930-2850 cm⁻¹ (C-H stretch), ~1245 cm⁻¹ (C-O stretch, aryl ether)Identification of key functional groups. For the HCl salt, a broad amine salt peak (~2700-2400 cm⁻¹) would be observed.

Conclusion

2-(4-Methoxyphenyl)piperidine hydrochloride is a strategically important precursor in modern pharmaceutical synthesis. Its well-defined structure and reactive secondary amine handle provide a reliable entry point for constructing diverse and complex molecules, particularly in the pursuit of novel neuroprotective agents and other CNS-active compounds. The protocols and data presented herein offer a robust framework for researchers to effectively and safely utilize this compound, accelerating the drug discovery and development process.

References

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025). Thieme Connect. [Link]

  • Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. (2023). Thieme Connect. [Link]

  • Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2024). PubMed. [Link]

  • 2-(4-Methoxyphenyl)piperidine. (n.d.). PubChem. [Link]

  • 4-(4-Methoxyphenyl)piperidine hydrochloride. (2024). ChemBK. [Link]

  • 2-(4-methoxyphenyl)piperidine hydrochloride (C12H17NO). (n.d.). PubChemLite. [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]

  • 4-(2-Methoxyphenyl)piperidine. (n.d.). PubChem. [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. (2024). YouTube. [Link]

  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. (n.d.). MDPI. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. [Link]

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Method

In Vitro Profiling of 2-(4-Methoxyphenyl)piperidine hydrochloride: Application Notes &amp; Protocols

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpiperidine Analog The phenylpiperidine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant agents with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpiperidine Analog

The phenylpiperidine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant agents with diverse pharmacological activities. These compounds are known to interact with a range of biological targets, most notably G-protein coupled receptors (GPCRs) and sigma receptors, exerting effects on the central nervous system and other physiological systems.[1][2] 2-(4-Methoxyphenyl)piperidine hydrochloride, a distinct analog within this class, presents an intriguing subject for pharmacological investigation. Its structural features suggest a potential for interaction with key receptors implicated in neurological and psychiatric disorders.

This comprehensive guide provides a strategic framework and detailed protocols for the initial in vitro characterization of 2-(4-Methoxyphenyl)piperidine hydrochloride. As its precise molecular targets are yet to be fully elucidated, we propose a logical and systematic screening cascade designed to probe its affinity for sigma receptors and its functional activity at GPCRs, two of the most probable target families for this structural class.[1][3][4] The ensuing protocols are designed not merely as a set of instructions, but as a self-validating system to ensure robust and reproducible data, empowering researchers to confidently assess the compound's pharmacological profile.

Hypothesized Mechanisms of Action & Screening Strategy

Given the phenylpiperidine core, we hypothesize that 2-(4-Methoxyphenyl)piperidine hydrochloride may exhibit affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in a variety of cellular functions and are targets for novel therapeutics.[1][5][6] Furthermore, its structure bears resemblance to ligands that modulate GPCRs, such as opioid, dopamine, and serotonin receptors.[2][7]

Our proposed screening strategy, therefore, begins with determining the compound's binding affinity for sigma receptors, followed by functional assays to assess its impact on canonical GPCR signaling pathways. This dual-pronged approach provides a broad yet detailed initial assessment of its bioactivity.

Part 1: Sigma Receptor Binding Assays

Sigma receptors are unique, ligand-regulated molecular chaperones primarily located at the endoplasmic reticulum.[5][8] Their modulation is a promising strategy for various therapeutic areas. Radioligand binding assays are the gold standard for determining the affinity of a test compound for these receptors.[9]

Scientific Rationale

Competitive radioligand binding assays are employed to determine the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled test compound (2-(4-Methoxyphenyl)piperidine hydrochloride) for a specific receptor. This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand of known high affinity and specificity from the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which can then be converted to the Kᵢ value.

Experimental Workflow: Sigma Receptor Binding

Caption: Workflow for Sigma Receptor Competitive Binding Assay.

Protocol 1: Sigma-1 (σ₁) Receptor Competitive Binding Assay

Materials & Reagents:

  • Test Compound: 2-(4-Methoxyphenyl)piperidine hydrochloride

  • Membrane Preparation: Guinea pig brain membranes (a rich source of σ₁ receptors)

  • Radioligand: --INVALID-LINK---pentazocine (a selective σ₁ ligand)

  • Non-specific Binding Control: Haloperidol (at a high concentration, e.g., 10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Filtration Apparatus: 96-well cell harvester

  • Filters: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine

  • Scintillation Cocktail

  • Scintillation Counter

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of 2-(4-Methoxyphenyl)piperidine hydrochloride in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Preparation: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding: Haloperidol (10 µM final concentration).

    • Test Compound: Dilutions of 2-(4-Methoxyphenyl)piperidine hydrochloride.

  • Radioligand Addition: Add --INVALID-LINK---pentazocine to all wells at a final concentration close to its Kₑ (e.g., 1-2 nM).

  • Membrane Addition: Add the guinea pig brain membrane preparation to all wells. The amount of protein should be optimized but is typically in the range of 100-200 µg per well.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Sigma-2 (σ₂) Receptor Competitive Binding Assay

This protocol is similar to the σ₁ assay, with the following key differences:

  • Membrane Preparation: Rat liver membranes can be used as a source of σ₂ receptors.

  • Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine) is a non-selective sigma ligand.

  • Masking Ligand: To measure binding specifically to σ₂ receptors, a high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) is included to block binding of [³H]-DTG to σ₁ sites.

Data Interpretation:

The Kᵢ values obtained will quantify the binding affinity of 2-(4-Methoxyphenyl)piperidine hydrochloride for σ₁ and σ₂ receptors. A lower Kᵢ value indicates a higher binding affinity.

Parameter Description Example Data
Kᵢ (σ₁) (nM) Inhibition constant for the sigma-1 receptor. Measures the affinity of the compound for the σ₁ receptor.15 nM
Kᵢ (σ₂) (nM) Inhibition constant for the sigma-2 receptor. Measures the affinity of the compound for the σ₂ receptor.150 nM
Selectivity The ratio of Kᵢ values (Kᵢ (σ₂) / Kᵢ (σ₁)), indicating the preference for one receptor subtype over the other.10-fold for σ₁

Part 2: GPCR Functional Assays

Should the binding assays indicate high affinity, or if a broader screening approach is desired from the outset, functional assays are critical to determine whether 2-(4-Methoxyphenyl)piperidine hydrochloride acts as an agonist, antagonist, or inverse agonist at GPCRs. We will focus on two major second messenger pathways: cyclic AMP (cAMP) and intracellular calcium mobilization.

Signaling Pathways Overview

GPCR_Signaling cluster_Gs Gs-coupled Pathway cluster_Gq Gq-coupled Pathway Gs_Ligand Agonist (e.g., 2-(4-MP)P) Gs_Receptor Gs-coupled GPCR Gs_Ligand->Gs_Receptor Gs_Protein Gs protein Gs_Receptor->Gs_Protein activates AC Adenylyl Cyclase Gs_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Gq_Ligand Agonist (e.g., 2-(4-MP)P) Gq_Receptor Gq-coupled GPCR Gq_Ligand->Gq_Receptor Gq_Protein Gq protein Gq_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates IP3 IP₃ PLC->IP3 cleaves DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC

Caption: Overview of Gs and Gq-coupled GPCR signaling pathways.

Protocol 3: cAMP Accumulation Assay for Gs and Gi-Coupled Receptors

Scientific Rationale:

Many GPCRs signal through the modulation of adenylyl cyclase, which synthesizes cAMP. Gs-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cAMP, while Gi-coupled receptors inhibit it, causing a decrease in cAMP levels.[6][10] This assay measures changes in intracellular cAMP levels to determine the functional effect of the test compound.

Materials & Reagents:

  • Cell Line: A cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells).

  • Test Compound: 2-(4-Methoxyphenyl)piperidine hydrochloride.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, FRET, or ELISA-based).

  • Forskolin: A direct activator of adenylyl cyclase, used to stimulate cAMP production for studying Gi-coupled receptors.

  • IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

  • Cell Culture Medium and Reagents.

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells in a 96- or 384-well plate and grow to near confluence.

  • Compound Preparation: Prepare serial dilutions of 2-(4-Methoxyphenyl)piperidine hydrochloride.

  • Assay Procedure (Gs Agonist Mode):

    • Replace the culture medium with assay buffer containing IBMX.

    • Add the test compound dilutions to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Assay Procedure (Gi Agonist Mode):

    • Pre-treat cells with the test compound dilutions.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for a specified time.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Plot the cAMP concentration (or assay signal) against the logarithm of the test compound concentration.

    • For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

    • For antagonists, perform the assay in the presence of a known agonist and determine the IC₅₀ of the test compound.

Protocol 4: Intracellular Calcium Mobilization Assay for Gq-Coupled Receptors

Scientific Rationale:

Gq-coupled GPCRs activate phospholipase C, which leads to the generation of inositol trisphosphate (IP₃). IP₃ triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[1][11] This assay uses a calcium-sensitive fluorescent dye to measure this change in intracellular calcium.

Materials & Reagents:

  • Cell Line: A cell line stably expressing the Gq-coupled GPCR of interest.

  • Test Compound: 2-(4-Methoxyphenyl)piperidine hydrochloride.

  • Calcium-sensitive Dye: (e.g., Fluo-4 AM, Fura-2 AM).

  • Probenecid: An anion transport inhibitor to prevent dye leakage from the cells (if required for the cell line).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

  • Fluorescence Plate Reader: With kinetic reading capabilities and automated injection.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96- or 384-well plate.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye loading solution (containing the dye and probenecid, if necessary).

    • Incubate for 45-60 minutes at 37°C.

  • Compound Plate Preparation: Prepare serial dilutions of 2-(4-Methoxyphenyl)piperidine hydrochloride in a separate plate.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the test compound dilutions and immediately begin kinetic measurement of fluorescence intensity over time (typically 1-3 minutes).

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.

Interpreting Functional Data:

Parameter Description Example Data
EC₅₀ (nM) The concentration of an agonist that produces 50% of the maximal response. A measure of the compound's potency.50 nM
IC₅₀ (nM) The concentration of an antagonist that inhibits 50% of the response to a known agonist. A measure of the antagonist's potency.100 nM
Eₘₐₓ (%) The maximum response produced by the compound, expressed as a percentage of the response to a known reference agonist. A measure of efficacy.85%

Conclusion: A Pathway to Understanding Novel Ligands

The protocols outlined in this guide provide a robust and comprehensive framework for the initial in vitro characterization of 2-(4-Methoxyphenyl)piperidine hydrochloride. By systematically evaluating its binding affinity at sigma receptors and its functional effects on key GPCR signaling pathways, researchers can build a detailed pharmacological profile of this novel compound. The data generated from these assays will be instrumental in identifying its primary molecular targets, understanding its mechanism of action, and guiding future drug development efforts. It is through such rigorous and logically structured investigation that the therapeutic potential of new chemical entities can be fully realized.

References

Application

Application Notes &amp; Protocols: High-Purity Isolation of 2-(4-Methoxyphenyl)piperidine Hydrochloride

Abstract This technical guide provides a comprehensive overview of robust, field-proven techniques for the purification of 2-(4-Methoxyphenyl)piperidine hydrochloride, a key intermediate in pharmaceutical research and de...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust, field-proven techniques for the purification of 2-(4-Methoxyphenyl)piperidine hydrochloride, a key intermediate in pharmaceutical research and development. Addressing the common challenges associated with purifying polar amine salts, this document details three primary methodologies: optimized recrystallization, purification via acid-base extraction, and preparative column chromatography. Each section explains the underlying chemical principles, offers step-by-step protocols, and discusses the rationale behind experimental choices to empower researchers to select and execute the most effective strategy for achieving high-purity material suitable for downstream applications.

Introduction: The Purification Challenge

2-(4-Methoxyphenyl)piperidine hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry. The purity of such intermediates is paramount, as residual impurities from synthesis—such as unreacted starting materials, by-products, or catalysts—can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

The hydrochloride salt form, while often improving stability and handling characteristics, introduces specific purification challenges. Its high polarity and salt-like nature limit its solubility in many common organic solvents, and its basic nitrogen atom can lead to problematic interactions with standard purification media like silica gel. This guide presents a multi-pronged approach to overcome these obstacles, ensuring the isolation of 2-(4-Methoxyphenyl)piperidine hydrochloride with excellent purity.

Foundational Principles: Leveraging Physicochemical Properties

The success of any purification strategy hinges on exploiting the differences in physicochemical properties between the target compound and its impurities. For 2-(4-Methoxyphenyl)piperidine hydrochloride, the key properties are:

  • Basicity : The piperidine nitrogen is basic and exists in its protonated, water-soluble ammonium salt form at acidic to neutral pH. Upon treatment with a base, it is deprotonated to the free amine, which is significantly less polar and more soluble in organic solvents.[1][2]

  • Polarity : As a salt, the hydrochloride is highly polar. The corresponding free base is moderately polar.

  • Crystallinity : The hydrochloride salt is typically a crystalline solid, making it a candidate for purification by recrystallization.[3]

The following diagram illustrates the decision-making process for selecting a purification technique based on the nature of the crude material and the desired purity level.

G Start Crude 2-(4-Methoxyphenyl)piperidine HCl IsSolid Is the crude material a crystalline solid? Start->IsSolid PurityCheck1 Initial Purity > 90%? IsSolid->PurityCheck1 Yes AcidBase Method 2: Acid-Base Extraction IsSolid->AcidBase No (Oily/Amorphous) Recrystallize Method 1: Recrystallization PurityCheck1->Recrystallize Yes PurityCheck1->AcidBase No FinalProduct Pure Product (>99%) Recrystallize->FinalProduct ImpurityType Are impurities structurally similar (e.g., isomers)? AcidBase->ImpurityType Chromatography Method 3: Column Chromatography (on Free Base) Chromatography->FinalProduct ImpurityType->Chromatography Yes ImpurityType->FinalProduct No

Caption: Decision workflow for selecting the appropriate purification method.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying compounds that are already substantially pure (>90%) and crystalline.[4] It relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures.

Causality Behind Experimental Choices: The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility gradient allows the desired compound to crystallize out upon cooling, while impurities either remain dissolved in the cold solvent (if more soluble) or are removed via hot filtration (if insoluble). For polar amine salts like piperidine hydrochloride, polar protic solvents are often effective.[3][5]

Protocol 1A: Solvent Screening
  • Preparation : Place approximately 10-20 mg of crude 2-(4-Methoxyphenyl)piperidine hydrochloride into several small test tubes.

  • Solvent Addition : To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • Heating : If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling : Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observation : The ideal solvent is one that results in the formation of a large quantity of high-quality crystals upon cooling.

Solvent SystemBoiling Point (°C)PolarityRationale & Key Considerations
Ethanol (EtOH) 78Polar ProticOften an excellent choice for piperidine hydrochlorides.[5] May require cooling to sub-zero temperatures for high recovery.
Isopropanol (IPA) 82Polar ProticSimilar to ethanol but less volatile. Good for forming well-defined crystals.
Methanol (MeOH) 65Polar ProticHigh dissolving power; may lead to lower recovery unless an anti-solvent is used.
Ethanol/Water VariablePolar ProticAdding a small amount of water can increase solubility at high temperatures. The ratio must be carefully optimized.
Isopropanol/Diethyl Ether VariableMixedUse IPA to dissolve the compound at heat, then add ether as an anti-solvent to induce precipitation upon cooling.

Table 1: Recommended starting solvents for recrystallization screening.

Protocol 1B: Bulk Recrystallization
  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional) : If colored impurities are present, add a small amount (1-2% w/w) of activated charcoal to the hot solution and swirl for 2-3 minutes.

  • Hot Filtration : Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.

  • Crystallization : Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying : Dry the purified crystals under vacuum to a constant weight.

Method 2: Purification via Acid-Base Extraction

This is often the most robust and effective method for purifying amines, as it efficiently separates them from neutral, acidic, and non-basic impurities.[1][6] The strategy involves converting the hydrochloride salt to its free base form, extracting it into an organic solvent, washing away impurities, and then reforming the pure hydrochloride salt.

Causality Behind Experimental Choices: The process exploits the dramatic shift in a compound's solubility based on its protonation state. The protonated amine salt is soluble in the aqueous phase, while the neutral free base is soluble in the organic phase. This allows for a clean separation of the target molecule from impurities that do not share this pH-dependent solubility profile.[2][7]

G cluster_0 Step 1: Basification & Extraction cluster_1 Step 2: Salt Formation & Isolation Crude Crude HCl Salt in H₂O/EtOAc AddBase Add aq. NaOH (pH 9-10) Crude->AddBase SepFunnel1 Separatory Funnel AddBase->SepFunnel1 Aq1 Aqueous Layer: NaCl, Basic Impurities SepFunnel1->Aq1 Discard Org1 Organic Layer (EtOAc): Free Base, Neutral Impurities SepFunnel1->Org1 Collect Dry Dry over Na₂SO₄, Filter Org1->Dry AddAcid Add HCl in IPA/Ether Dry->AddAcid Precipitate Precipitation of Pure Salt AddAcid->Precipitate Filter Vacuum Filter & Dry Precipitate->Filter PureProduct Pure 2-(4-Methoxyphenyl)piperidine HCl Filter->PureProduct

Caption: Workflow for purification using acid-base extraction.

Protocol 2: Acid-Base Extraction and Salt Reformation
  • Initial Dissolution : Dissolve the crude 2-(4-Methoxyphenyl)piperidine hydrochloride in a mixture of deionized water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Basification : Slowly add an aqueous base solution (e.g., 2 M NaOH or saturated NaHCO₃) to the separatory funnel.[2] Swirl gently and periodically vent the funnel. Continue adding base until the pH of the aqueous layer is ~9-10 (check with pH paper). This converts the amine hydrochloride to its free base.

  • Extraction : Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the aqueous layer.

  • Washing : Wash the organic layer sequentially with deionized water and then with brine (saturated NaCl solution) to remove residual base and dissolved water.

  • Drying : Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Salt Formation : Filter the dried organic solution to remove the drying agent. While stirring, slowly add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether or HCl in isopropanol) dropwise. The pure hydrochloride salt will precipitate out of the solution.[3][8]

  • Isolation : Continue stirring in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., diethyl ether), and dry under vacuum.

Method 3: Preparative Column Chromatography

Chromatography is employed when impurities are structurally very similar to the target compound, making separation by other means difficult. For basic amines, standard silica gel chromatography can be problematic due to strong acid-base interactions causing "streaking" or irreversible adsorption.[9] Therefore, it is almost always performed on the free base , and the mobile phase is modified to suppress these unwanted interactions.

Causality Behind Experimental Choices: By converting the salt to the free base, the overall polarity is reduced, allowing for elution with less polar solvent systems. Adding a small amount of a competing base (like triethylamine or ammonia) to the eluent effectively neutralizes the acidic silanol groups on the silica surface.[9] This prevents the basic amine product from binding tightly to the stationary phase, resulting in better peak shape and improved separation.

Protocol 3: Flash Chromatography of the Free Base
  • Preparation of Free Base : Convert the crude hydrochloride salt to the free base as described in Protocol 2, steps 1-5. After drying, concentrate the organic solvent using a rotary evaporator to obtain the crude free base, typically as an oil or low-melting solid.

  • Stationary Phase : Prepare a flash chromatography column with silica gel.

  • Mobile Phase (Eluent) Selection : Using Thin Layer Chromatography (TLC), determine a suitable eluent system. Start with a non-polar solvent and gradually increase the polarity. A common system is Hexanes/Ethyl Acetate or Dichloromethane/Methanol.

    • Crucial Modification : Add 0.5-1% triethylamine (NEt₃) or a small amount of ammonium hydroxide to the eluent mixture to prevent streaking.[8][9]

    • The target Rf for the product on the TLC plate should be between 0.25 and 0.40.

  • Column Loading : Dissolve the crude free base in a minimum amount of the eluent or dichloromethane and load it onto the column.

  • Elution : Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation : Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

  • Salt Reformation (Optional but Recommended) : The purified free base can be converted back to the hydrochloride salt for improved stability and handling by following Protocol 2, steps 6-7.

Purity Assessment

The purity of the final product should always be validated using appropriate analytical techniques.

  • Thin Layer Chromatography (TLC) : A quick and easy method to check for the presence of impurities. Use the same modified eluent system as in the chromatography protocol.

  • High-Performance Liquid Chromatography (HPLC) : Provides quantitative purity data. A reverse-phase (C18) column with a mobile phase of acetonitrile and a phosphate buffer at a controlled pH is a common setup for analyzing polar amine compounds.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities with high sensitivity.

  • Melting Point : A sharp melting point range close to the literature value is a good indicator of high purity.

Summary and Recommendations

TechniquePrimary Use CaseAdvantagesDisadvantages
Recrystallization Final polishing of >90% pure crystalline material.Simple, cost-effective, easily scalable.Ineffective for oily/amorphous material or for removing impurities with similar solubility.
Acid-Base Extraction Purification of crude material with diverse impurities (neutral, acidic).Highly effective, robust, removes a wide range of impurities, scalable.Multi-step process, requires handling of acids and bases.
Column Chromatography Separation of structurally similar impurities (e.g., isomers, analogs).High resolving power for difficult separations.Labor-intensive, requires larger solvent volumes, can be costly to scale up, best on free base.

Recommendation: For most synthetic preparations, Acid-Base Extraction (Method 2) is the most powerful and recommended first-line technique. It robustly removes most common impurities. Recrystallization (Method 1) can then be used as a final polishing step to achieve exceptional purity and optimal crystalline form. Chromatography (Method 3) should be reserved for cases where the other methods fail to resolve specific, challenging impurities.

References

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Method

The Strategic Utility of 2-(4-Methoxyphenyl)piperidine Hydrochloride in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold In the landscape of medicinal chemistry, the piperidine moiety stands as a cornerstone, integral to the structure of numerous pharmaceuticals and natural alkaloids.[1] Its pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine moiety stands as a cornerstone, integral to the structure of numerous pharmaceuticals and natural alkaloids.[1] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for constructing complex molecular architectures. Within this important class of heterocycles, 2-(4-Methoxyphenyl)piperidine hydrochloride has emerged as a particularly valuable chemical intermediate. This guide provides an in-depth exploration of its applications, supported by detailed protocols for its synthesis and subsequent functionalization, tailored for researchers and professionals in drug development.

The strategic importance of the 2-(4-methoxyphenyl)piperidine scaffold lies in the unique interplay of its constituent parts. The piperidine ring offers a robust, saturated heterocyclic system that can be readily functionalized at the nitrogen atom. The 4-methoxyphenyl group, positioned at the 2-position of the piperidine ring, introduces specific steric and electronic properties that can significantly influence a molecule's biological activity and metabolic stability. The methoxy group, in particular, can modulate receptor binding and improve pharmacokinetic profiles.[2]

This document will first detail the synthesis of the core intermediate, 2-(4-Methoxyphenyl)piperidine, from its pyridine precursor. Subsequently, it will provide comprehensive protocols for key transformations of this intermediate—N-alkylation and N-acylation—which are fundamental steps in the synthesis of a wide range of pharmacologically active compounds, with a particular focus on the development of potent analgesics.

Core Synthesis: From Pyridine to Piperidine

The most direct and atom-economical route to 2-(4-Methoxyphenyl)piperidine is through the catalytic hydrogenation of its aromatic precursor, 2-(4-methoxyphenyl)pyridine. This reaction saturates the pyridine ring to yield the desired piperidine. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for this transformation, particularly when conducted in an acidic medium like glacial acetic acid, which activates the pyridine ring towards reduction.[2][3]

Protocol 1: Catalytic Hydrogenation of 2-(4-Methoxyphenyl)pyridine

This protocol outlines the synthesis of 2-(4-Methoxyphenyl)piperidine via the catalytic hydrogenation of 2-(4-methoxyphenyl)pyridine using PtO₂.

Materials:

  • 2-(4-Methoxyphenyl)pyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • High-pressure hydrogenation reactor

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve 2-(4-methoxyphenyl)pyridine (1.0 g) in glacial acetic acid (10 mL).

  • Catalyst Addition: Carefully add PtO₂ catalyst (5 mol%) to the solution.

  • Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen). Pressurize the reactor with hydrogen gas to 50-70 bar.[3]

  • Reaction: Stir the mixture vigorously at room temperature for 6-10 hours.[2]

  • Work-up:

    • Carefully vent the excess hydrogen and purge the reactor with an inert gas.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake does not dry out in the air. Quench the filter cake with water immediately after filtration.[3]

    • Transfer the filtrate to a separatory funnel and neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.[2][3]

    • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-(4-methoxyphenyl)piperidine.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete. Collect the precipitate by filtration and dry under vacuum.

Application in the Synthesis of Opioid Analgesics

The 2-arylpiperidine scaffold is a key pharmacophore in a number of potent opioid analgesics. The conformational restriction imposed by the 2-aryl group can lead to enhanced receptor selectivity and potency.[4][5][6] The secondary amine of 2-(4-methoxyphenyl)piperidine serves as a crucial handle for introducing various substituents that are essential for analgesic activity, mimicking the structure-activity relationships seen in potent opioids like fentanyl and its analogs.[7][8][9]

The following protocols detail two fundamental reactions, N-alkylation and N-acylation, which are pivotal in elaborating the 2-(4-methoxyphenyl)piperidine core into more complex, pharmacologically active molecules. A hypothetical synthetic route towards a remifentanil analog is presented to illustrate the practical application of these protocols.

Visualizing the Synthetic Pathway

G cluster_0 Core Synthesis cluster_1 Functionalization 2-(4-Methoxyphenyl)pyridine 2-(4-Methoxyphenyl)pyridine 2-(4-Methoxyphenyl)piperidine 2-(4-Methoxyphenyl)piperidine 2-(4-Methoxyphenyl)pyridine->2-(4-Methoxyphenyl)piperidine Protocol 1: H₂, PtO₂, Acetic Acid N-Alkylated Intermediate N-Alkylated Intermediate 2-(4-Methoxyphenyl)piperidine->N-Alkylated Intermediate Protocol 2: Michael Addition (Methyl Acrylate) Remifentanil Analog Remifentanil Analog N-Alkylated Intermediate->Remifentanil Analog Protocol 3: N-Acylation (Propionyl Chloride)

Caption: Synthetic workflow from the precursor to a potential opioid analgesic.

Protocol 2: N-Alkylation via Michael Addition

This protocol describes the N-alkylation of 2-(4-methoxyphenyl)piperidine with methyl acrylate, a key step in building the side chain of remifentanil and its analogs.[10][11][12][13]

Materials:

  • 2-(4-Methoxyphenyl)piperidine hydrochloride

  • Methyl acrylate

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Free Base Generation: While the reaction can be performed with the free base, starting from the hydrochloride salt requires in-situ neutralization. Suspend 2-(4-methoxyphenyl)piperidine hydrochloride (1.0 eq) in methanol. Add potassium carbonate (1.5 eq) and stir for 30 minutes at room temperature to generate the free base.

  • Michael Addition: To the suspension, add methyl acrylate (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Filter the suspension to remove inorganic salts.

    • Concentrate the filtrate to a residue.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, methyl 3-(2-(4-methoxyphenyl)piperidin-1-yl)propanoate, can be purified by column chromatography if necessary.

Protocol 3: N-Acylation to Yield the Final Analog

This protocol details the N-acylation of the N-alkylated intermediate with propionyl chloride to yield a remifentanil analog.

Materials:

  • Methyl 3-(2-(4-methoxyphenyl)piperidin-1-yl)propanoate (from Protocol 2)

  • Propionyl chloride

  • Triethylamine or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the N-alkylated intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add propionyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

  • Work-up:

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography to yield the final remifentanil analog.

Data Summary and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques. The following table provides expected data for the key compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (Key shifts, δ ppm)
2-(4-Methoxyphenyl)piperidineC₁₂H₁₇NO191.277.2-6.8 (aromatic), 3.8 (OCH₃), 3.5-2.5 (piperidine CH/CH₂)
Methyl 3-(2-(4-methoxyphenyl)piperidin-1-yl)propanoateC₁₆H₂₃NO₃293.367.2-6.8 (aromatic), 3.8 (OCH₃), 3.6 (OCH₃, ester), 3.2-2.4 (piperidine & propanoate CH₂)
Final Remifentanil AnalogC₁₉H₂₈N₂O₄364.447.4-6.9 (aromatic), 3.8 (OCH₃), 3.6 (OCH₃, ester), 3.2-2.2 (piperidine, propanoate & propionyl CH₂), 1.1 (propionyl CH₃)

Causality and Scientific Rationale

The choice of 2-(4-methoxyphenyl)piperidine hydrochloride as a starting material is underpinned by key principles of medicinal chemistry:

  • Structural Rigidity: The 2-aryl substitution provides conformational constraint, which can enhance binding affinity and selectivity for specific receptor subtypes by locking the molecule into a more bioactive conformation.[4][5][6]

  • Electronic Effects: The para-methoxy group on the phenyl ring is an electron-donating group. This can influence the electronic environment of the molecule, potentially affecting its interaction with target receptors and its metabolic profile.

  • Synthetic Tractability: The secondary amine of the piperidine ring provides a straightforward point for diversification through well-established N-alkylation and N-acylation reactions, allowing for the systematic exploration of structure-activity relationships.

Conclusion

2-(4-Methoxyphenyl)piperidine hydrochloride is a versatile and valuable intermediate in the synthesis of complex nitrogen-containing heterocycles for drug discovery. Its utility is demonstrated in the straightforward, high-yielding protocols for its preparation and subsequent functionalization. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel therapeutic agents, particularly in the realm of CNS disorders and pain management. The strategic incorporation of this scaffold allows for the fine-tuning of pharmacological properties, paving the way for the development of next-generation therapeutics.

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  • Chiba, T., et al. "Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor." Beilstein Journal of Organic Chemistry, vol. 18, 2022, pp. 336-343.
  • Riley, T. N., et al. "Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and N-[3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl]-N-phenylpropanamide." Journal of Medicinal Chemistry, vol. 18, no. 8, 1975, pp. 809-13.
  • Jahan, S., et al. "Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents." Journal of Developing Drugs, vol. 6, no. 2, 2017.
  • CN1583742A, "Method for preparing 4-piperidyl piperidine."
  • El-Gamal, M. I., et al. "New N(4)-substituted piperazine naphthamide derivatives as BACE-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 26, no. 15, 2016, pp. 3641-5.
  • Patel, K., et al. "Copolymerization of methyl methacrylate with N-(methoxyphenyl) itaconimides." Journal of Applied Polymer Science, vol. 110, no. 2, 2008, pp. 1063-1070.
  • Patel, K., et al. "Copolymerization of methyl methacrylate with N-(methoxyphenyl) itaconimides." Journal of Applied Polymer Science, vol. 110, no. 2, 2008, pp. 1063-1070.
  • EvitaChem. "N1-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-serinamide."

Sources

Application

Application Notes &amp; Protocols: A Phased Approach to the Preclinical Characterization of 2-(4-Methoxyphenyl)piperidine hydrochloride

Document ID: ANP-2026-01-MPP Abstract: This document provides a comprehensive, phased experimental framework for researchers, scientists, and drug development professionals investigating the pharmacological and toxicolog...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-2026-01-MPP

Abstract: This document provides a comprehensive, phased experimental framework for researchers, scientists, and drug development professionals investigating the pharmacological and toxicological profile of 2-(4-Methoxyphenyl)piperidine hydrochloride. The protocols herein are designed to systematically characterize the compound, from initial target engagement and functional activity at the cellular level to efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships in preclinical models. The narrative emphasizes the causal logic behind experimental choices and incorporates self-validating systems to ensure data integrity and reproducibility, aligning with modern standards for preclinical drug development.[1][2]

Introduction: Rationale and Strategic Overview

The compound 2-(4-Methoxyphenyl)piperidine hydrochloride belongs to a chemical class with known central nervous system (CNS) activity. The piperidine scaffold is a common feature in numerous neuroactive agents, while the methoxyphenyl moiety suggests potential interaction with monoaminergic systems, such as serotonin and dopamine receptors.[3][4] For instance, the related compound para-Methoxyphenylpiperazine (pMeOPP) is known to inhibit the reuptake and induce the release of monoamine neurotransmitters.[5] Therefore, a structured investigation is warranted to elucidate its specific mechanism of action, therapeutic potential, and safety profile.

This guide is structured into four distinct but interconnected phases:

  • Phase 1: In Vitro Target Identification & Functional Profiling. Determines which receptors, transporters, or enzymes the compound binds to and how it modulates their function.

  • Phase 2: In Vitro ADME & Cytotoxicity Screening. Assesses the drug-like properties of the compound, including its metabolic stability and general toxicity to cells.

  • Phase 3: In Vivo Efficacy Assessment. Evaluates the therapeutic potential of the compound in a relevant animal model of CNS disease.

  • Phase 4: In Vivo Pharmacokinetic & Pharmacodynamic (PK/PD) Analysis. Connects the compound's concentration in the body with its biological effect over time.

This phased approach ensures that a comprehensive data package is built in a logical, resource-efficient manner, allowing for informed go/no-go decisions at critical stages of preclinical development.[1]

Phase 1: In Vitro Target Identification & Functional Profiling

The primary goal of this phase is to move from structural hypothesis to empirical evidence of a molecular mechanism. Given the structural alerts, our initial investigation will focus on key CNS targets associated with mood, psychosis, and cognition.

Protocol 1.1: Broad Spectrum CNS Receptor Binding Panel

Objective: To identify the primary binding targets of 2-(4-Methoxyphenyl)piperidine hydrochloride by screening it against a panel of CNS-related G-protein coupled receptors (GPCRs), ion channels, and transporters.

Rationale: An unbiased, broad-panel screen is the most efficient method to identify primary targets and potential off-target liabilities early in development. This approach avoids confirmation bias and provides a comprehensive overview of the compound's selectivity.

Methodology: Radioligand Binding Assay

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(4-Methoxyphenyl)piperidine hydrochloride in sterile, nuclease-free water or DMSO. Perform serial dilutions to create a concentration range from 1 nM to 100 µM.

  • Assay Panel Selection: Utilize a commercial service or an in-house platform (e.g., Eurofins SafetyScreen44™, PerkinElmer Cisbio) that includes, at a minimum, the following targets:

    • Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C

    • Dopamine Receptors: D1, D2, D3, D4

    • Adrenergic Receptors: α1, α2, β1, β2

    • Monoamine Transporters: SERT, DAT, NET

    • NMDA Receptor (Phencyclidine site)

  • Assay Execution: The assay is typically performed in a 96-well plate format. Cell membranes expressing the target receptor are incubated with a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A) and varying concentrations of the test compound.

  • Detection: Following incubation, the membranes are washed to remove unbound radioligand and collected on filtermats. Scintillation counting is used to quantify the amount of bound radioactivity.

  • Data Analysis: The data are expressed as a percentage of inhibition of specific binding. A concentration-response curve is generated to calculate the inhibitor constant (Ki), which reflects the compound's binding affinity for the target. A Ki value < 1 µM is generally considered a significant "hit."

Parameter Description Example Value/Condition
Test System Cell membranes expressing recombinant human receptorsHEK293 or CHO cells
Radioligand Target-specific tritiated or iodinated ligand[³H]-Citalopram for SERT
Test Compound Conc. 8-point curve, semi-log dilutions1 nM to 10 µM
Incubation Time 60 - 120 minutesAt room temperature or 37°C
Data Endpoint Inhibitor Constant (Ki)Calculated via Cheng-Prusoff equation
Protocol 1.2: Functional Activity at Primary Target(s)

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the primary target(s) identified in Protocol 1.1.

Rationale: Binding affinity does not describe function. A compound can bind tightly to a receptor but either activate it (agonist), block it (antagonist), or modulate its activity in other ways. This functional characterization is critical for understanding its pharmacological effect.[6]

Methodology: Calcium Flux Assay (for Gq-coupled GPCRs like 5-HT2A)

  • Cell Culture: Plate cells stably expressing the target receptor (e.g., CHO-K1/5-HT2A) in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye increases its fluorescence intensity upon binding to intracellular calcium.

  • Compound Addition & Detection:

    • Agonist Mode: Add varying concentrations of 2-(4-Methoxyphenyl)piperidine hydrochloride to the wells and measure the fluorescence signal over time using a plate reader (e.g., FLIPR®, FlexStation®). An increase in fluorescence indicates receptor activation and subsequent calcium release.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes. Then, add a known agonist for the receptor at its EC80 concentration (e.g., Serotonin). Measure the fluorescence signal. A reduction in the agonist-induced signal indicates antagonism.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to calculate the IC50.

Hypothetical Signaling Pathway for a Gq-Coupled Receptor

Gq_Pathway Compound 2-(4-Methoxyphenyl) piperidine HCl Receptor GPCR (e.g., 5-HT2A) Compound->Receptor Binds G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates

Caption: Agonist binding to a Gq-coupled GPCR activates PLC, leading to IP3 production and intracellular calcium release.

Phase 2: In Vitro ADME & Cytotoxicity Screening

This phase assesses the "drug-likeness" of the compound. A compound with excellent potency but poor metabolic stability or high toxicity is unlikely to succeed.[7]

Protocol 2.1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance rate of the compound in the presence of liver enzymes, providing an early prediction of its metabolic half-life in vivo.

Rationale: The liver is the primary site of drug metabolism. Human liver microsomes (HLMs) contain a high concentration of cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.[8] A compound that is metabolized too quickly will have a short duration of action.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing:

    • Phosphate buffer (pH 7.4)

    • Human Liver Microsomes (e.g., from Corning® or Sekisui XenoTech)

    • Test compound (final concentration typically 1 µM)

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system (cofactor for CYP enzymes).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).

  • Controls:

    • Negative Control: A reaction mixture without NADPH to control for non-enzymatic degradation.

    • Positive Control: A compound with a known, high clearance rate (e.g., Verapamil, Testosterone) to validate the assay.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Parameter Description Typical Condition
Test System Pooled Human Liver Microsomes0.5 mg/mL protein
Cofactor NADPH Regenerating Systeme.g., Promega NADPH-Glo™
Incubation Temp. 37°CWater bath or incubator
Analysis Method LC-MS/MSValidated for the test compound
Data Endpoint In Vitro Half-life (t1/2, min)Calculated from the slope of ln[% remaining] vs. time

Phase 3: In Vivo Efficacy Assessment

Based on the in vitro profile, an appropriate animal model is selected to test for therapeutic efficacy. For example, if the compound is a potent 5-HT2A antagonist, a model relevant to psychosis or depression may be chosen.

Protocol 3.1: Rodent Model of Antidepressant-Like Activity (Forced Swim Test)

Objective: To assess the potential antidepressant-like effects of the compound in mice.

Rationale: The Forced Swim Test (FST) is a widely used primary screening model for antidepressants. The test is based on the observation that animals administered antidepressant drugs will spend more time actively trying to escape (swimming, climbing) and less time immobile when placed in an inescapable water cylinder.

Methodology:

  • Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimate the animals to the facility for at least one week before the experiment.

  • Compound Administration:

    • Vehicle Group: Administer the vehicle (e.g., saline or 0.5% methylcellulose) via the intended clinical route (e.g., intraperitoneal (IP) or oral gavage (PO)).

    • Test Groups: Administer 2-(4-Methoxyphenyl)piperidine hydrochloride at three dose levels (e.g., 1, 10, 30 mg/kg).

    • Positive Control Group: Administer a standard antidepressant (e.g., Fluoxetine, 20 mg/kg, IP).

  • Dosing Schedule: Administer the compounds 60 minutes (for IP) or 90 minutes (for PO) before the test.

  • Forced Swim Test:

    • Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

    • The test duration is 6 minutes. Video record the sessions for later analysis.

    • An observer, blinded to the treatment groups, should score the last 4 minutes of the test.

  • Behavioral Scoring: The primary endpoint is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

  • Data Analysis: Compare the mean duration of immobility between the vehicle, test, and positive control groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Experimental Workflow for an In Vivo Efficacy Study

InVivo_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation (1 week) Randomization Randomization into Treatment Groups Acclimation->Randomization DosePrep Dose Preparation (Vehicle, Test, Control) Randomization->DosePrep Dosing Compound Administration (IP or PO) DosePrep->Dosing PreTestWait Pre-Test Interval (e.g., 60 min) Dosing->PreTestWait BehavioralTest Behavioral Assay (e.g., Forced Swim Test) PreTestWait->BehavioralTest VideoScoring Blinded Scoring of Behavior BehavioralTest->VideoScoring Stats Statistical Analysis (ANOVA) VideoScoring->Stats Report Interpretation & Reporting Stats->Report

Caption: A typical workflow for an in vivo behavioral study, from animal preparation to data analysis.

Phase 4: In Vivo Pharmacokinetic & Pharmacodynamic (PK/PD) Analysis

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living organism and correlate drug exposure with the observed biological effect.[1][9]

Protocol 4.1: Rodent Pharmacokinetic (PK) Study

Objective: To determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve/total exposure), and elimination half-life (t1/2) following a single dose.

Methodology:

  • Animals: Use male Sprague-Dawley rats (250-300g) with cannulated jugular veins for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group (n=3): Administer a single bolus dose (e.g., 1 mg/kg) to determine absolute bioavailability and clearance.

    • Oral (PO) Group (n=3): Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the cannula at predetermined time points into EDTA-coated tubes.

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of 2-(4-Methoxyphenyl)piperidine hydrochloride in rat plasma.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix® WinNonlin®) to calculate the key PK parameters from the plasma concentration-time data.

PK Parameter Description Route
Cmax Maximum observed plasma concentrationIV, PO
Tmax Time at which Cmax is observedPO
AUC(0-t) Area under the concentration-time curveIV, PO
t1/2 Elimination half-lifeIV, PO
CL ClearanceIV
Vd Volume of distributionIV
F% Absolute BioavailabilityPO (Calculated as [AUCPO/AUCIV] * [DoseIV/DosePO])

By integrating the data from these four phases, researchers can build a robust, comprehensive profile of 2-(4-Methoxyphenyl)piperidine hydrochloride, enabling an informed assessment of its potential as a therapeutic agent and guiding the next steps in the drug development pipeline.[10]

References

  • DiVA Portal. (2020). In vitro characterization of new psychoactive substances. Available at: [Link]

  • ResearchGate. (2024). Characterizing the in vitro metabolic features of seven α-pyrrolidinophenone-derived synthetic cathinone-type new psychoactive substances. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Available at: [Link]

  • Allucent. (2023). CNS Risk Assessment in Preclinical Development. Available at: [Link]

  • MD Biosciences. (2024). Approaches to Designing Preclinical Studies That Reflect Clinical Reality. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2009). The basics of preclinical drug development for neurodegenerative disease indications. Available at: [Link]

  • Cambridge University Press & Assessment. (2012). Essential CNS drug development – pre-clinical development (Chapter 3). Available at: [Link]

  • Wikipedia. (Date not available). para-Methoxyphenylpiperazine. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-Methoxyphenyl)piperidine Hydrochloride

Answering your request, here is a technical support center with troubleshooting guides and FAQs. Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenyl)piperidine hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenyl)piperidine hydrochloride. This resource is designed for researchers and drug development professionals to address common challenges and improve reaction yields. This guide provides in-depth, experience-based insights into the most prevalent synthetic route—catalytic hydrogenation of the corresponding pyridine precursor—and offers structured solutions to common experimental hurdles.

Section 1: Overview of the Primary Synthetic Strategy

The most direct and widely adopted method for synthesizing 2-(4-Methoxyphenyl)piperidine is the catalytic hydrogenation of 2-(4-methoxyphenyl)pyridine. This approach is favored for its high atom economy, as it involves the direct addition of hydrogen across the aromatic pyridine ring, requiring only a suitable catalyst and hydrogen source.[1] The resulting piperidine free base is then converted to its hydrochloride salt for improved stability and handling.

While alternative routes such as reductive amination or Grignard additions to piperidone precursors exist, they often involve more steps and present different optimization challenges.[2][3] This guide will focus on troubleshooting and optimizing the catalytic hydrogenation workflow.

G cluster_workflow Primary Synthesis Workflow A 2-(4-Methoxyphenyl)pyridine (Starting Material) B Catalytic Hydrogenation (H₂, Catalyst, Solvent) A->B C 2-(4-Methoxyphenyl)piperidine (Free Base in Solution) B->C D HCl Addition & Precipitation (e.g., HCl in Ether) C->D E 2-(4-Methoxyphenyl)piperidine HCl (Final Product) D->E

Caption: General workflow for the synthesis.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Q1: My hydrogenation reaction has stalled. The TLC/GC-MS analysis shows a mixture of starting material and product, and the reaction is not progressing despite running for an extended time. What are the likely causes?

A1: A stalled hydrogenation is a common issue with several potential root causes:

  • Catalyst Deactivation (Poisoning): The piperidine product itself is a Lewis base and can coordinate to the metal catalyst, inhibiting its activity.[4] Additionally, impurities in the starting material, solvent, or hydrogen gas (such as sulfur or halide compounds) can irreversibly poison the catalyst.

    • Solution: Consider using an acidic co-solvent like acetic acid or trifluoroethanol (TFE) to protonate the nitrogen of the product, preventing it from binding to the catalyst.[1] Ensure all reagents and solvents are of high purity.

  • Insufficient Hydrogen Pressure: The pressure in the reaction vessel may have dropped, or there might be a leak. For aromatic ring reduction, pressures of 50-500 psi are typical, and maintaining this pressure is critical.

    • Solution: Check the pressure gauge and repressurize the vessel if necessary. Ensure all seals on your hydrogenation apparatus are secure.

  • Poor Catalyst Quality or Handling: Heterogeneous catalysts like Palladium on Carbon (Pd/C) can lose activity over time or if handled improperly. Dry Pd/C can be pyrophoric and exposure to air can lead to oxidation and deactivation.

    • Solution: Use a fresh batch of catalyst from a reputable supplier. If using dry catalyst, ensure it is handled under an inert atmosphere (e.g., nitrogen or argon). For slurry-based catalysts, ensure they are well-suspended in the reaction mixture.

  • Inadequate Mixing: Proper agitation is crucial for ensuring the three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen) interacts effectively.

    • Solution: Increase the stirring or shaking speed to ensure the catalyst remains suspended and the gas-liquid interface is maximized.

Q2: The reaction went to completion, but my isolated yield of the hydrochloride salt is very low. Where could I be losing my product?

A2: Significant product loss often occurs during the workup and purification stages. Here are the key areas to investigate:

  • Inefficient Filtration of Catalyst: After the reaction, the heterogeneous catalyst must be removed. If the filtration medium (e.g., Celite®) is not packed properly, some product can remain adsorbed to the catalyst or the filter aid.

    • Solution: After filtering the bulk solution, wash the filter cake thoroughly with several portions of the reaction solvent (e.g., methanol or ethanol) to recover any adsorbed product. Combine these washes with the primary filtrate.

  • Improper Hydrochloride Salt Formation: The conversion of the free base to the hydrochloride salt is a critical precipitation step.

    • Water Contamination: The presence of water can lead to the formation of a gummy, oily product instead of a crystalline solid, making isolation by filtration difficult.[5]

    • Solution: Use an anhydrous solution of HCl, such as HCl in diethyl ether, dioxane, or isopropanol. Ensure the solvent containing your free base is also anhydrous.

    • Incorrect Stoichiometry: Adding a large excess of HCl can sometimes increase the solubility of the salt in certain solvents, preventing full precipitation.

    • Solution: Add the HCl solution dropwise until precipitation ceases. A slight excess (1.1-1.2 equivalents) is usually sufficient.

  • Washing Losses: Washing the filtered hydrochloride salt with a solvent in which it has moderate solubility will dissolve the product and wash it away.

    • Solution: Wash the crystalline product with a cold, anhydrous, non-polar solvent in which the salt is insoluble, such as diethyl ether or hexane. This will remove soluble impurities without dissolving the desired salt.

Q3: I'm observing an unexpected byproduct with a slightly different polarity on my TLC plate. What could it be?

A3: While catalytic hydrogenation is generally clean, side reactions can occur.

  • N-Oxide Formation: Although more common in oxidative conditions, trace oxygen can sometimes lead to the formation of piperidine N-oxides.[6][7] These compounds are often more polar than the parent amine.

    • Identification & Mitigation: N-oxides can be identified by mass spectrometry (M+16 peak). Ensure the reaction vessel is thoroughly purged with an inert gas (N₂ or Ar) before introducing hydrogen to minimize oxygen content.

  • Incomplete Reduction: The most common "byproduct" is unreacted starting material. Dihydro- or tetrahydro-pyridine intermediates are also possible but are typically transient and quickly reduced to the piperidine under standard conditions.

    • Mitigation: Re-evaluate the reaction conditions (catalyst loading, pressure, temperature) as discussed in Q1 to drive the reaction to completion.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal catalyst and solvent systems for this hydrogenation?

A1: The "best" system depends on available equipment and scale, but some general principles apply. Rhodium-based catalysts, such as Rh₂O₃ or Rh/C, have shown high activity for pyridine hydrogenation under mild conditions.[1] However, Palladium (Pd/C) and Platinum (PtO₂) are more common and cost-effective, though they may require more forcing conditions (higher pressure/temperature).

CatalystCommon SolventsTypical ConditionsNotes
10% Pd/C Methanol, Ethanol50-100 psi H₂, 25-60 °CMost common; may be slow. Adding acetic acid can accelerate the reaction.
PtO₂ (Adam's cat.) Acetic Acid, Ethanol50-500 psi H₂, 25 °CHighly active; often used when Pd/C is ineffective.
Rh₂O₃ or 5% Rh/C TFE, Methanol, Water5 bar (72 psi) H₂, 40-80 °CHighly active under mild conditions, good functional group tolerance.[1]

Q2: How do I properly form and purify the hydrochloride salt?

A2: The key is to perform a controlled precipitation under anhydrous conditions.

G start Filtered Reaction Mixture (Free Base in Solvent) step1 Cool solution in ice bath (0-5 °C) start->step1 step2 Add 1.1 eq. Anhydrous HCl (e.g., 2M HCl in Ether) Dropwise with Stirring step1->step2 precip White Precipitate Forms step2->precip step3 Stir cold for 30-60 min precip->step3 step4 Collect solid by vacuum filtration step3->step4 step5 Wash solid with cold, anhydrous Diethyl Ether step4->step5 end Dry solid under vacuum step5->end

Caption: Logic for hydrochloride salt formation.

This procedure ensures the formation of a clean, crystalline solid that is easy to handle and has high purity. Recrystallization from a solvent system like isopropanol/ether can be performed if further purification is needed.[5]

Q3: Can the methoxy group on the phenyl ring be cleaved under hydrogenation conditions?

A3: It is highly unlikely under the conditions typically used for pyridine reduction. O-demethylation (hydrogenolysis of the aryl ether) requires much harsher conditions, usually involving very high pressures, high temperatures, and specific catalysts like Palladium on Carbon in the presence of a strong acid. Standard conditions with Pd/C, PtO₂, or Rh catalysts at or near room temperature will selectively reduce the pyridine ring while leaving the methoxy group intact.

Section 4: Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-(4-Methoxyphenyl)pyridine

Safety Note: Handle hydrogenation catalysts and hydrogen gas with extreme caution in a well-ventilated fume hood. Dry Pd/C can be pyrophoric.

  • Vessel Preparation: To a suitable high-pressure reaction vessel (e.g., a Parr shaker apparatus), add 2-(4-methoxyphenyl)pyridine (1.0 eq).

  • Catalyst Addition: Under a stream of nitrogen, add 10% Palladium on Carbon (5-10 mol % by weight).

  • Solvent Addition: Add an appropriate solvent (e.g., methanol or ethanol, approx. 0.1-0.2 M concentration). If desired, acetic acid (1.0-2.0 eq) can be added to the solvent.

  • Reaction Setup: Seal the vessel securely. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 60 psi). Begin vigorous stirring or shaking. The reaction is often slightly exothermic. Monitor the reaction by observing hydrogen uptake.

  • Monitoring: After hydrogen uptake ceases (typically 4-24 hours), the reaction can be monitored by TLC or GC-MS to confirm the disappearance of the starting material. To sample, carefully vent the vessel and purge with nitrogen before opening.

  • Workup: Once complete, vent the H₂ pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter pad thoroughly with the reaction solvent. The combined filtrate contains the 2-(4-methoxyphenyl)piperidine free base and is ready for salt formation.

Protocol 2: Formation and Isolation of the Hydrochloride Salt

  • Preparation: Place the filtrate from Protocol 1 in a flask and cool it to 0 °C in an ice bath with stirring.

  • Precipitation: While stirring, slowly add a solution of anhydrous HCl (e.g., 2.0 M HCl in diethyl ether) dropwise. A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed (typically 1.1 equivalents total).

  • Crystallization: Allow the slurry to stir at 0 °C for 30-60 minutes to ensure complete crystallization.

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with two portions of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the crystalline product under high vacuum to a constant weight. The final product should be a white to off-white crystalline solid.

References

  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Journal of the American Chemical Society. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. [Link]

  • Nature. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

  • Google Patents. (n.d.).
  • BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]

  • Nature. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • PubMed. (n.d.). Biological N-oxidation of piperidine in vitro. [Link]

  • ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Google Patents. (n.d.).

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Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(4-Methoxyphenyl)piperidine Hydrochloride

Welcome to the technical support guide for 2-(4-Methoxyphenyl)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Methoxyphenyl)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimentation. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions & Foundational Concepts

This section addresses the most common initial queries regarding the solubility of 2-(4-Methoxyphenyl)piperidine hydrochloride.

Q1: What is 2-(4-Methoxyphenyl)piperidine hydrochloride, and why is its solubility a critical parameter?

A: 2-(4-Methoxyphenyl)piperidine hydrochloride is the salt form of the parent organic base, 2-(4-methoxyphenyl)piperidine.[1][2][3] It is a versatile building block in medicinal chemistry, often used in the synthesis of novel therapeutic agents.[4] Solubility is a critical physicochemical property because a compound must be in a dissolved state to be biologically active, whether in an in vitro assay or for in vivo absorption. Poor solubility can lead to inaccurate assay results, underestimated potency, and significant challenges in developing a viable drug formulation.[5]

Q2: I thought hydrochloride salts were formulated to be water-soluble. Why am I still facing solubility issues?

A: This is an excellent and common question. Converting a basic compound to its hydrochloride salt is a standard strategy to increase aqueous solubility.[4][6][7] The salt form exists as ions (the protonated piperidinium cation and the chloride anion) which are more readily solvated by water than the neutral free base.

However, solubility is a finite property. The 2-(4-methoxyphenyl)piperidine structure contains a nonpolar phenyl ring and a saturated piperidine ring, which are lipophilic (water-fearing).[6] While the hydrochloride salt form significantly improves solubility over the free base, the inherent lipophilicity of the molecule can still limit its solubility, especially under certain conditions:

  • In neutral or high-pH buffers: The equilibrium can shift back towards the less soluble free base form.

  • At high concentrations: The solution may become saturated, leading to precipitation.

  • In buffers containing common ions: High concentrations of chloride ions can, in some cases, suppress solubility due to the common ion effect.[8]

Q3: How does pH fundamentally influence the solubility of this compound?

A: The solubility of 2-(4-Methoxyphenyl)piperidine hydrochloride is highly pH-dependent. The piperidine nitrogen is basic, with a typical pKa for the protonated form (the piperidinium ion) around 11.22.[6]

  • In acidic solutions (pH < pKa): The nitrogen atom is protonated, forming the charged piperidinium ion. This charged species has a much higher affinity for water, resulting in greater solubility.[6][9][10]

  • In basic solutions (pH > pKa): The nitrogen is deprotonated, existing as the neutral "free base." This form is less polar and significantly less soluble in aqueous media.

Therefore, controlling the pH of your solvent system is the most direct and powerful tool for modulating the solubility of this compound. Creating a pH-solubility profile is a crucial first step in any experimental design.[6]

Section 2: Initial Troubleshooting & First-Line Solutions

This section provides a logical workflow for addressing the most common solubility problems.

Q4: My compound won't dissolve sufficiently in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

A: The most straightforward initial approach is to modify the solvent environment using pH adjustment or co-solvents.

  • pH Adjustment: Since solubility is enhanced in acidic conditions, preparing your stock solution or final dilution in a mildly acidic vehicle is the primary strategy.[6] A buffer such as 50 mM citrate at pH 3-4 or a simple 10-50 mM HCl solution can dramatically increase solubility by ensuring the compound remains in its protonated, salt form.[6]

  • Use of Co-solvents: If modifying the pH is not compatible with your experiment, a water-miscible organic co-solvent is the next best option.[6][11][12] Solvents like Dimethyl sulfoxide (DMSO) or ethanol are frequently used.[6] They work by reducing the polarity of the bulk solvent, making it more favorable for the lipophilic portions of the molecule to remain in solution.

Q5: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. How can I prevent this?

A: This is a classic solubility challenge known as "crashing out." It occurs because the compound is highly soluble in the organic stock but poorly soluble in the final aqueous environment. Here are several effective strategies:

  • Optimize Final Co-solvent Concentration: Ensure the final concentration of your co-solvent (e.g., DMSO) is as high as your experiment can tolerate without causing artifacts. For many cell-based assays, this is typically ≤1%.[6]

  • Lower the Stock Concentration: Preparing a less concentrated stock solution in DMSO can prevent the compound from exceeding its solubility limit upon dilution.[6]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of the co-solvent. This gradual change in solvent polarity can keep the compound in solution.[6]

  • Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes help, as solubility often increases with temperature. Ensure your compound is stable at the elevated temperature.

Below is a workflow to guide your initial troubleshooting efforts.

G start Compound Precipitates in Aqueous Buffer q1 Is pH adjustment permissible in my assay? start->q1 ph_yes Prepare stock in acidic buffer (pH 3-5) or 10-50 mM HCl q1->ph_yes Yes q2 Can I increase the co-solvent (e.g., DMSO) concentration? q1->q2 No ph_yes_check Problem Solved? ph_yes->ph_yes_check advanced Proceed to Advanced Solubilization Strategies ph_yes_check->advanced No cosolvent_yes Increase final DMSO % (typically ≤1% for assays) q2->cosolvent_yes Yes q3 Try Stepwise Dilution q2->q3 No cosolvent_check Problem Solved? cosolvent_yes->cosolvent_check cosolvent_check->advanced No stepwise_protocol Perform intermediate dilution in buffer with higher organic content q3->stepwise_protocol stepwise_check Problem Solved? stepwise_protocol->stepwise_check stepwise_check->advanced No

Caption: Initial troubleshooting workflow for precipitation issues.

Section 3: Advanced Solubilization Strategies

If the initial troubleshooting steps are insufficient to meet your required concentration, more advanced formulation techniques may be necessary.

Q6: Simple pH adjustments and co-solvents haven't achieved the solubility I need. What are my next options?

A: When basic methods fail, you should consider more sophisticated formulation strategies. These are typically employed when developing formulations for in vivo studies but can be adapted for challenging in vitro experiments. Key options include:

  • Complexation with Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules.[6][13]

  • Solid Dispersions: The compound is dispersed within a hydrophilic polymer matrix, which can enhance its dissolution rate.[11][14][15]

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[14][16][17]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective.[15]

Q7: How do cyclodextrins work, and when are they a good choice?

A: Cyclodextrins are bucket-shaped molecules with a hydrophilic (water-loving) exterior and a lipophilic (water-fearing) interior cavity. The lipophilic part of your compound, the methoxyphenyl group, can become encapsulated within this cavity, forming an "inclusion complex."[6] This complex effectively masks the nonpolar region of the drug, presenting a hydrophilic exterior to the aqueous solvent, thereby increasing its overall solubility.[13]

Cyclodextrins are an excellent choice when you need to increase aqueous solubility without using organic co-solvents that might interfere with your biological system. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved safety and solubility profiles.[13]

G cluster_0 Aqueous Environment cluster_1 Formation of Inclusion Complex drug Drug Molecule (Poorly Soluble) complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) cd->complex drug_inside Drug (Encapsulated)

Caption: Mechanism of cyclodextrin-mediated solubilization.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of 2-(4-Methoxyphenyl)piperidine hydrochloride.

Method A: Using an Organic Co-solvent (DMSO)

  • Materials: 2-(4-Methoxyphenyl)piperidine hydrochloride, high-purity DMSO, analytical balance, appropriate volumetric flask.

  • Procedure:

    • Weigh the required amount of compound accurately.

    • Transfer the solid to a volumetric flask.

    • Add approximately 70-80% of the final volume of DMSO.

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Add DMSO to the final volume mark and mix thoroughly.

    • Store appropriately (typically at -20°C or -80°C, protected from light and moisture).

  • Note: Always prepare fresh solutions for critical experiments to ensure consistency.[6]

Method B: Using an Acidic Aqueous Buffer

  • Materials: 2-(4-Methoxyphenyl)piperidine hydrochloride, 50 mM Sodium Citrate buffer (pH 4.0), analytical balance, appropriate volumetric flask.

  • Procedure:

    • Weigh the required amount of compound accurately.

    • Transfer the solid to a volumetric flask.

    • Add approximately 70-80% of the final volume of the acidic buffer.

    • Vortex or sonicate. Dissolution may be slower than in DMSO. Gentle warming (37°C) can be applied if necessary.

    • Once dissolved, add the buffer to the final volume mark and mix.

    • Filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates.

SOP 2: Kinetic Solubility Assay Protocol

Objective: To determine the kinetic solubility of the compound in a specific buffer, often mimicking the conditions of a biological assay.

  • Materials: DMSO stock solution of the compound, target aqueous buffer (e.g., PBS, pH 7.4), 96-well plate, plate shaker, plate reader capable of measuring turbidity or light scatter.

  • Procedure:

    • Prepare a serial dilution of your compound in DMSO in a separate 96-well plate.

    • Add the target aqueous buffer to a new 96-well plate (e.g., 198 µL per well).

    • Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the buffer plate (e.g., 2 µL), ensuring the final DMSO concentration is consistent and low (e.g., 1%).

    • Seal the plate and shake at room temperature for 1-2 hours.

    • Measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 620 nm).

    • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.

Section 5: Data Summary & Quick Reference

Table 1: Comparison of Common Solubilization Approaches
TechniqueMechanism of ActionAdvantagesDisadvantagesBest Suited For
pH Adjustment Converts the compound to its more soluble ionized form.[6][9]Simple, cost-effective, highly effective for ionizable drugs.[13]Limited to ionizable compounds; not suitable for assays sensitive to pH changes.Initial screening, in vitro assays where pH can be controlled.
Co-solvents (e.g., DMSO) Reduces the polarity of the aqueous solvent, increasing solubility of lipophilic compounds.[6][11]Easy to implement, effective for many compounds.Can interfere with biological assays at higher concentrations; risk of precipitation upon dilution.[6]Preparing high-concentration stock solutions for in vitro screening.
Cyclodextrins Encapsulates the hydrophobic part of the drug in a lipophilic cavity, increasing aqueous solubility.[6][13]Avoids organic solvents; can improve stability.[18]Can be expensive; potential for the cyclodextrin itself to have biological effects.Formulations where organic solvents must be avoided; enhancing solubility for in vivo studies.
Particle Size Reduction Increases the surface area available for dissolution, improving the dissolution rate.[14][17]Applicable to nearly all poorly soluble drugs; carrier-free.[13]May not increase equilibrium solubility; can lead to aggregation if not stabilized.[14]Improving dissolution rates for oral dosage forms.

References

  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • (PDF) Formulation strategies for poorly soluble drugs.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH.
  • (PDF) Formulation approaches for orally administered poorly soluble drugs.
  • 4-Methoxy-piperidine hydrochloride. Chem-Impex.
  • 4-(4-Methoxyphenyl)piperidine hydrochloride. ChemBK.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Why do amines dissolve in hydrochloric acid? Quora.
  • 2-(4-Methoxyphenyl)piperidine hydrochloride. Santa Cruz Biotechnology.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • pH and Solubility. AP Chem | Fiveable.
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Methods of solubility enhancements. PPTX - Slideshare.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Impact of pH on Solubility. YouTube.
  • 2-(4-METHOXYPHENYL)PIPERIDINE HCL. Echemi.
  • 2-(4-METHOXYPHENYL)PIPERIDINE HCL. ChemicalBook.
  • 2-(4-METHOXYPHENYL)PIPERIDINE HCL CAS#: 859297-83-9. ChemicalBook.

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-(4-Methoxyphenyl)piperidine Hydrochloride in Solution

Welcome to the technical support guide for 2-(4-Methoxyphenyl)piperidine hydrochloride. As Senior Application Scientists, we have developed this resource to provide researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Methoxyphenyl)piperidine hydrochloride. As Senior Application Scientists, we have developed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the handling and stabilization of this compound in solution. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Understanding the Molecule: Physicochemical Properties and Stability Profile

2-(4-Methoxyphenyl)piperidine hydrochloride is a piperidine derivative valued as a synthetic intermediate in pharmaceutical research.[1] Its structure, featuring a basic piperidine nitrogen and a methoxyphenyl group, dictates its solubility and stability characteristics. The hydrochloride salt form is utilized to enhance aqueous solubility and stability compared to the free base.[2][3] However, like many amine salts, it is susceptible to specific degradation pathways in solution.

PropertyValueSource
Chemical Name 2-(4-Methoxyphenyl)piperidine hydrochlorideN/A
Molecular Formula C₁₂H₁₈ClNO[4]
Molecular Weight 227.73 g/mol [4]
Appearance White to off-white crystalline powder[5]
pKa (Piperidine N-H) ~10-11 (Estimated based on similar piperidine structures)N/A
Solubility (Water) Soluble[5]
Storage Conditions Store in a tightly sealed container, protected from light, at room temperature.[1][5][6]
Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 2-(4-Methoxyphenyl)piperidine hydrochloride.

Q1: What are the primary causes of instability for 2-(4-Methoxyphenyl)piperidine hydrochloride in solution?

A1: The instability of this compound in solution primarily stems from three main sources: pH-dependent disproportionation, oxidation, and photodegradation.

  • pH-Dependent Disproportionation: As a hydrochloride salt of a secondary amine, the compound exists in equilibrium with its free base form in solution. If the solution's pH rises to a value near or above the pKa of the piperidine nitrogen, the equilibrium will shift, causing the less soluble free base to precipitate out of solution. This process, known as disproportionation, is a critical factor in managing the stability of amine salts.[7][8]

  • Oxidation: The tertiary amine within the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other ring-opened degradation products.[9] This can be catalyzed by atmospheric oxygen, metal ions, or other oxidizing agents present in the solution.

  • Photodegradation: Aromatic compounds and those with amine functional groups can be sensitive to light, particularly UV radiation.[10] Exposure can provide the energy needed to initiate degradation through radical mechanisms, leading to discoloration and loss of potency.[11][12]

Q2: What is the optimal pH range for preparing and storing aqueous solutions of this compound?

A2: To ensure maximum stability and prevent precipitation, aqueous solutions should be maintained at an acidic pH, typically in the range of pH 3 to 5 . In this range, the piperidine nitrogen remains fully protonated, maximizing the concentration of the soluble hydrochloride salt form and minimizing the risk of free base precipitation.[13][14] Preparing solutions in acidic buffers (e.g., citrate or acetate) is highly recommended over using deionized water alone.[13][15]

Q3: Which solvents are recommended for preparing stock solutions?

A3: For high-concentration stock solutions intended for further dilution, Dimethyl Sulfoxide (DMSO) is a common and effective choice. For working solutions used in aqueous experimental systems, direct preparation in an appropriate acidic buffer (pH 3-5) is the best practice. Avoid preparing primary stock solutions in alcohols like methanol or ethanol if long-term stability is required, as these protic solvents can potentially participate in side reactions.

Q4: How can I prevent oxidative degradation of my solution?

A4: To minimize oxidation, consider the following preventative measures:

  • Use Degassed Solvents: Purge your aqueous buffers with an inert gas like nitrogen or argon before dissolving the compound to remove dissolved oxygen.

  • Store Under Inert Atmosphere: For long-term storage, overlay the solution in the vial with nitrogen or argon before sealing.

  • Avoid Metal Contamination: Use high-purity water and acid-washed glassware to prevent metal-catalyzed oxidation.

  • Refrigerate: Store solutions at 2-8°C to slow the rate of all chemical degradation reactions.[15]

Troubleshooting Guide: Addressing Common Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Problem: My solution turned yellow/brown after a short period.

  • Likely Cause: This discoloration is a common indicator of oxidative degradation or photodegradation.[9]

  • Troubleshooting Steps:

    • Protect from Light: Immediately wrap your container in aluminum foil or use an amber vial to eliminate light exposure.

    • Evaluate Headspace: If the container has a large air headspace, the atmospheric oxygen may be contributing to oxidation. Prepare smaller aliquots to minimize the headspace-to-solution ratio.

    • Confirm Purity: Analyze the discolored solution by HPLC to see if new impurity peaks have appeared compared to a freshly prepared sample.

Problem: A precipitate formed after I diluted my DMSO stock into my aqueous assay buffer.

  • Likely Cause: This is a classic case of pH-dependent precipitation (disproportionation). Your aqueous buffer likely has a pH (e.g., PBS at pH 7.4) that is too high, causing the protonated, soluble salt to convert to the neutral, poorly soluble free base.[7][13]

  • Solution Workflow:

Caption: Workflow for troubleshooting precipitation.

Problem: My HPLC analysis shows a decreasing peak area for my compound over time.

  • Likely Cause: This indicates a loss of compound due to chemical degradation. The specific pathway (e.g., hydrolysis, oxidation) needs to be identified.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: This is the most definitive way to understand your molecule's vulnerabilities. A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and pathways.[16][17] This information is crucial for developing a stability-indicating analytical method.

    • Analyze Degradants: Use a mass spectrometer (LC-MS) to get mass information on the new peaks appearing in your chromatogram. This can help elucidate the structure of the degradation products (e.g., a +16 Da shift often indicates oxidation).[9]

    • Re-evaluate Solution Conditions: Based on the degradation profile, adjust your storage and experimental conditions. If degradation is high under acidic conditions, for example, you may need to find a compromise pH that balances solubility and stability.

Key Degradation Pathways and Mechanisms

Understanding the chemical transformations the molecule can undergo is key to preventing them.

1. pH-Dependent Equilibrium and Disproportionation

The hydrochloride salt exists in a dynamic equilibrium in solution. Lowering the pH (adding H⁺) pushes the equilibrium to the left, favoring the stable, soluble salt. Increasing the pH removes H⁺, shifting the equilibrium to the right and causing the precipitation of the insoluble free base.

Caption: pH effect on salt-free base equilibrium.
2. Potential Oxidative Degradation Pathway

The nitrogen atom in the piperidine ring is a primary site for oxidation, which can lead to the formation of an N-oxide. This introduces a polar group that can alter the compound's activity and chromatographic behavior.

Caption: Hypothetical oxidative degradation pathway.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Working Solution (10 mM)
  • Prepare Buffer: Prepare a 50 mM sodium citrate buffer and adjust the pH to 4.0 using citric acid or sodium hydroxide. Degas the buffer by sparging with nitrogen for 15-20 minutes.

  • Weigh Compound: Accurately weigh 22.77 mg of 2-(4-Methoxyphenyl)piperidine hydrochloride.

  • Dissolution: Add the compound to a 10 mL volumetric flask. Add approximately 8 mL of the pH 4.0 citrate buffer.

  • Mix: Gently swirl or vortex the flask until the solid is completely dissolved.

  • Final Volume: Bring the solution to the 10 mL mark with the pH 4.0 buffer.

  • Storage: Transfer the solution to an amber glass vial, flush the headspace with nitrogen, and store at 2-8°C.

Protocol 2: Forced Degradation Study Outline

This protocol is designed to intentionally degrade the compound to understand its stability profile, consistent with ICH guidelines.[12][17]

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 24 hours.To test stability in a highly acidic environment.
Base Hydrolysis 0.1 M NaOH, at room temperature for 8 hours.To test stability against base-catalyzed degradation.
Oxidative 3% H₂O₂ in water, at room temperature for 8 hours, protected from light.To identify susceptibility to oxidation.[9]
Thermal Store solid powder and a solution (in pH 4.0 buffer) at 80°C for 48 hours.To assess thermal stability in both solid and solution states.
Photolytic Expose solid powder and solution to a calibrated light source (ICH Q1B compliant).[12]To determine light sensitivity and potential for photodegradation.[11]

Procedure:

  • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For each condition, mix the stock solution with the stress reagent.

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the acid and base samples if necessary.

  • Dilute all samples to a suitable final concentration for HPLC analysis.

  • Analyze all stressed samples alongside an unstressed control sample using a validated, stability-indicating HPLC method.

References
  • Ali, H. M., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. [Link]

  • Hautala, S., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical oral suspension formulation. European Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Request PDF. [Link]

  • R Discovery (2025). Forced Degradation Studies Research Articles. R Discovery. [Link]

  • ResearchGate (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Request PDF. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

  • Kumar, L., et al. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Aschmann, S. M., et al. (2013). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. [Link]

  • Slideshare (2015). Factors affecting stability of drugs. [Link]

  • Maleka, S. S., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]

  • Google Patents (2015).
  • Kuranov, S. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Analytice (2023). Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine). [Link]

  • KL-Chem (2023). 4-(4-methoxyphenyl)piperidine hydrochloride. [Link]

  • BIOSYNCE (2025). What are the detection methods for piperidine?. [Link]

  • ResearchGate (2025). Solvation of Piperidine in Nonaqueous Solvents. Request PDF. [Link]

  • Autechem (2023). Cas no 625454-22-0 (3-[(2-methoxyphenyl)methyl]piperidine hydrochloride). [Link]

  • European Medicines Agency (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3858345, 2-(4-Methoxyphenyl)piperidine. [Link]

  • Academia.edu (2018). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • ChemBK (2024). 4-(4-Methoxyphenyl)piperidine hydrochloride. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 544738, 4-(2-Methoxyphenyl)piperidine. [Link]

  • LookChem (2023). Cas 6748-48-7, 4-(4-METHOXYPHENYL)PIPERIDINE. [Link]

Sources

Optimization

Identifying and removing impurities from 2-(4-Methoxyphenyl)piperidine hydrochloride

Welcome to the comprehensive technical support guide for 2-(4-Methoxyphenyl)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-(4-Methoxyphenyl)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities from this compound. Here, we merge foundational chemical principles with practical, field-tested protocols to ensure the integrity and purity of your research materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I can expect in my sample of 2-(4-Methoxyphenyl)piperidine hydrochloride?

A1: Impurities in 2-(4-Methoxyphenyl)piperidine hydrochloride typically arise from several sources: the synthetic route, subsequent degradation, or improper storage. Common impurities may include starting materials, reagents from the synthesis, by-products from side reactions, and degradation products. For instance, residual starting materials from a multi-step synthesis or products of over-alkylation or incomplete cyclization can be present.[][2] Additionally, piperidine derivatives can be susceptible to oxidation or reaction with atmospheric carbon dioxide over time.[3]

Q2: My 2-(4-Methoxyphenyl)piperidine hydrochloride has a slight yellow tint. Is this an indication of impurity?

A2: A yellow discoloration can indeed suggest the presence of impurities.[4] This may be due to the presence of oxidized species or residual chromophoric starting materials. While a slight tint does not automatically render the compound unusable for all applications, it warrants further investigation to identify the impurity and assess its potential impact on your experiments.

Q3: Can I use my impure 2-(4-Methoxyphenyl)piperidine hydrochloride for preliminary studies?

A3: Using impure material, even for preliminary studies, is generally not recommended. The presence of unknown substances can lead to misleading results, affecting everything from reaction yields to biological activity assays. It is always best practice to use material of the highest possible purity to ensure the reliability and reproducibility of your data.

Q4: How should I properly store 2-(4-Methoxyphenyl)piperidine hydrochloride to minimize degradation?

A4: To minimize degradation, 2-(4-Methoxyphenyl)piperidine hydrochloride should be stored in a tightly sealed container, protected from light, moisture, and air.[5] Storing the compound in a cool, dry, and inert atmosphere (e.g., under nitrogen or argon) is ideal. Amines and their salts can be sensitive to atmospheric CO2 and moisture, which can lead to the formation of carbonate salts or hydrolysis.[3]

Troubleshooting Guide: Impurity Identification

A systematic approach is crucial for the effective identification of impurities. The following workflow outlines the recommended steps.

Impurity_Identification_Workflow Start Impure Sample of 2-(4-Methoxyphenyl)piperidine hydrochloride Initial_Analysis Initial Purity Assessment (e.g., TLC, melting point) Start->Initial_Analysis Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Initial_Analysis->Spectroscopic_Analysis Inconclusive or Impurity Detected Chromatographic_Analysis Chromatographic Separation (HPLC, GC) Spectroscopic_Analysis->Chromatographic_Analysis Complex Mixture Structure_Elucidation Structure Elucidation of Isolated Impurities Chromatographic_Analysis->Structure_Elucidation Isolate Impurities Confirmation Confirmation by Comparison to Standards Structure_Elucidation->Confirmation

Caption: Workflow for Impurity Identification.

Issue: An unknown peak is observed in the HPLC chromatogram of my sample.

Troubleshooting Steps:

  • Method Validation: First, ensure your analytical method is validated for specificity. Run a blank (mobile phase) and a placebo (all excipients without the active pharmaceutical ingredient, if applicable) to rule out artifacts from the solvent or other components.

  • Mass Spectrometry (MS) Coupling: The most direct way to identify an unknown peak is to use a mass spectrometer coupled to your HPLC (LC-MS). The mass-to-charge ratio (m/z) of the impurity can provide its molecular weight, which is a critical piece of information for proposing a structure.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer (MS/MS) can provide structural information that helps in its identification.

  • Forced Degradation Studies: Subjecting a pure sample of 2-(4-Methoxyphenyl)piperidine hydrochloride to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products.[6] If the unknown peak in your sample matches a peak generated in a forced degradation study, it provides strong evidence for its identity.

Issue: The NMR spectrum of my sample shows unexpected signals.

Troubleshooting Steps:

  • Reference Spectrum Comparison: Compare your spectrum to a reference spectrum of pure 2-(4-Methoxyphenyl)piperidine hydrochloride. Any additional signals are likely due to impurities.

  • Integration Analysis: The integration of the impurity signals relative to the signals of the main compound can provide a quantitative estimate of the impurity level.

  • 2D NMR Techniques: If the 1D NMR spectrum is complex, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to elucidate the structure of the impurities by showing correlations between protons and between protons and carbons.

  • Spiking Experiment: If you have a suspected impurity standard, "spiking" your sample with a small amount of the standard and re-acquiring the NMR spectrum can confirm its presence if the corresponding signals increase in intensity.

Analytical Technique Information Provided Primary Use in Impurity Profiling
HPLC-UV Retention time, peak area (quantitative)Routine purity analysis and quantification of known impurities.[7]
LC-MS Molecular weight of impuritiesRapid identification of unknown impurities.[8]
GC-MS Molecular weight of volatile impuritiesAnalysis of residual solvents and volatile by-products.[7][9]
¹H and ¹³C NMR Structural informationElucidation of impurity structures.
FT-IR Functional groups presentPreliminary characterization of functional groups in impurities.[10]

Troubleshooting Guide: Impurity Removal

The choice of purification method depends on the nature of the impurity and the desired purity level of the final product.

Purification_Strategy Impure_Product Impure 2-(4-Methoxyphenyl)piperidine hydrochloride Impurity_Characterization Characterize Impurities (Polarity, Basicity, Volatility) Impure_Product->Impurity_Characterization Method_Selection Select Purification Method Impurity_Characterization->Method_Selection Recrystallization Recrystallization Method_Selection->Recrystallization Solid with different solubility profile Chromatography Column Chromatography Method_Selection->Chromatography Similar polarity Acid_Base_Extraction Acid-Base Extraction Method_Selection->Acid_Base_Extraction Different basicity Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product

Caption: Decision tree for selecting a purification method.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.[11] The principle relies on the difference in solubility of the compound and the impurity in a particular solvent at different temperatures.[12]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For hydrochloride salts, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with water, are often good choices.[11]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude 2-(4-Methoxyphenyl)piperidine hydrochloride to achieve complete dissolution.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Subsequently, cool the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[11]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography

For impurities with polarities similar to the product, column chromatography is the method of choice.[4]

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of piperidine derivatives.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. Due to the basic nature of the free piperidine, it is often necessary to add a small amount of a basic modifier like triethylamine (1-2%) to the eluent to prevent peak tailing.[4]

  • Column Packing: Prepare a slurry of the silica gel in the non-polar solvent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (gradient elution) to separate the components.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. If the product was purified as the free base, it will need to be converted back to the hydrochloride salt by treatment with HCl in a suitable solvent like ether or ethanol.

Protocol 3: Acid-Base Extraction

This technique is useful for separating the basic piperidine product from neutral or acidic impurities.[4][12]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-(4-Methoxyphenyl)piperidine hydrochloride in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Basification: Add a basic aqueous solution (e.g., sodium hydroxide or sodium carbonate) to the mixture to deprotonate the piperidine hydrochloride, converting it to the free base which is soluble in the organic layer.

  • Extraction: Separate the organic layer containing the free base. Wash the organic layer with water and then brine to remove any residual base and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the resulting free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a compatible solvent to precipitate the pure 2-(4-Methoxyphenyl)piperidine hydrochloride.

  • Isolation: Collect the precipitated solid by filtration, wash with the organic solvent, and dry under vacuum.

References

  • Benchchem. (n.d.). Technical Support Center: Functionalization of Piperidine Analogues.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • RSC Publishing. (2015, February 6). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D.
  • Benchchem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?
  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • ProQuest. (2023, January 19). Structural and spectroscopic characterization, electronic properties, and biological activity of the 4‐(3‐methoxyphenyl)piperazin‐1‐ium.
  • ResearchGate. (2025, October 19). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers.
  • ChemBK. (2024, April 9). 4-(4-Methoxyphenyl)piperidine hydrochloride.
  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry.
  • PubMed. (n.d.). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers.
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • ACS Omega. (2025, December 31). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies.
  • NIH. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC.

Sources

Troubleshooting

Technical Support Center: Enhancing the Purity of Synthesized 2-(4-Methoxyphenyl)piperidine Hydrochloride

Welcome to the technical support center for the synthesis and purification of 2-(4-Methoxyphenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(4-Methoxyphenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable piperidine derivative. Our focus is on providing practical, field-tested insights and robust protocols to help you achieve high purity and consistent results.

I. Understanding the Synthesis and Potential Impurities

The most common synthetic route to 2-(4-Methoxyphenyl)piperidine is the catalytic hydrogenation of its aromatic precursor, 2-(4-methoxyphenyl)pyridine.[1][2] This transformation, while conceptually straightforward, is fraught with potential pitfalls that can lead to a range of impurities. Understanding these potential side reactions is the first step in designing an effective purification strategy.

cluster_0 Synthetic Pathway and Impurity Formation A 2-(4-Methoxyphenyl)pyridine (Starting Material) B Catalytic Hydrogenation (e.g., H₂, PtO₂/AcOH) A->B C 2-(4-Methoxyphenyl)piperidine (Desired Product - Free Base) B->C I1 Unreacted Starting Material B->I1 Incomplete Reaction I2 Partially Hydrogenated Intermediates (e.g., Tetrahydropyridine) B->I2 Insufficient Hydrogenation I3 Over-reduction Products (e.g., Cyclohexylpiperidine) B->I3 Harsh Conditions D HCl Addition C->D I4 Catalyst Residues (e.g., Platinum, Rhodium) C->I4 Inadequate Filtration E 2-(4-Methoxyphenyl)piperidine HCl (Final Product) D->E I5 Residual Solvents (e.g., Acetic Acid, Ethanol) E->I5 Improper Drying

Caption: Synthetic workflow and common impurity sources.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis and purification in a question-and-answer format.

A. Hydrogenation Reaction Troubleshooting

Q1: My hydrogenation reaction is sluggish or incomplete. What should I do?

A1: Incomplete conversion is a common issue. Here’s a systematic approach to troubleshoot:

  • Catalyst Activity: The catalyst is the heart of the reaction. Ensure you are using a fresh, high-quality catalyst. Platinum(IV) oxide (PtO₂) is a common choice for pyridine hydrogenation.[1] If you suspect catalyst poisoning from impurities in your starting material (e.g., sulfur compounds), try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Hydrogen Pressure: The aromaticity of the pyridine ring requires sufficient hydrogen pressure to overcome the activation energy for reduction. While some reductions can be performed at lower pressures, you may need to increase the pressure to 50-70 bar for efficient conversion.[1]

  • Solvent Choice: Glacial acetic acid is often used as the solvent as it protonates the pyridine nitrogen, making the ring more susceptible to hydrogenation.[1] If you are using other solvents like ethanol, the addition of an acid co-catalyst might be necessary.

  • Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS. If the reaction stalls, extending the reaction time may help. Most pyridine hydrogenations with PtO₂ can be conducted at room temperature.[1]

Q2: I'm observing side products in my crude reaction mixture. What are they and how can I avoid them?

A2: Side product formation is often related to the reaction conditions.

  • Partially Hydrogenated Intermediates: The formation of tetrahydropyridine derivatives indicates insufficient hydrogenation. This can be addressed by increasing hydrogen pressure, reaction time, or catalyst loading.

  • Over-reduction of the Methoxy-Aryl Ring: While less common under standard conditions, harsh conditions (high temperature and pressure) or highly active catalysts (like Rhodium on carbon) can lead to the reduction of the phenyl ring to a cyclohexyl ring.[3] If you observe this, consider using a milder catalyst like PtO₂ or lowering the reaction temperature.

  • De-methylation of the Methoxy Group: Strong acidic conditions and high temperatures can sometimes lead to the cleavage of the methyl ether, yielding a phenolic group. Ensure the reaction temperature is controlled.

B. Purification and Isolation Troubleshooting

Q3: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute.

  • Lower the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling.

  • Use a More Dilute Solution: Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.[4]

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent/anti-solvent systems.

Q4: I have a persistent colored impurity in my final product. What is it and how can I remove it?

A4: Colored impurities are often highly conjugated organic molecules formed as byproducts.

  • Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated carbon. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.[5]

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful purification technique. For a basic compound like 2-(4-Methoxyphenyl)piperidine (the free base), silica gel chromatography with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes can be effective.[6]

  • Acid-Base Extraction: Before converting to the hydrochloride salt, you can perform an acid-base extraction. Dissolve the crude free base in an organic solvent (like diethyl ether or dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified free base back into an organic solvent.[7][8]

III. Recommended Purification Protocols

A. Protocol 1: Recrystallization of 2-(4-Methoxyphenyl)piperidine Hydrochloride

Recrystallization is often the most effective method for purifying the final hydrochloride salt. The key is to find a solvent that dissolves the compound when hot but not when cold.

Recommended Solvent Systems:

Solvent SystemRationale & Comments
Isopropyl Alcohol (IPA) A good starting point. It has been shown to be effective for purifying structurally similar piperazine hydrochlorides.
Ethanol/Diethyl Ether A two-solvent system. Dissolve the crude product in a minimal amount of hot ethanol (the "good" solvent) and then slowly add diethyl ether (the "anti-solvent") until the solution becomes cloudy. Reheat to clarify and then cool slowly.[9]
Ethanol/Ethyl Acetate Similar to the above, using ethyl acetate as the anti-solvent.[10]

Step-by-Step Single-Solvent Recrystallization (Using Isopropyl Alcohol):

  • Place the crude 2-(4-Methoxyphenyl)piperidine hydrochloride in an Erlenmeyer flask.

  • Add a small amount of isopropyl alcohol and heat the mixture to boiling while stirring.

  • Continue adding small portions of hot isopropyl alcohol until the solid just dissolves. Avoid adding a large excess of solvent.

  • If colored impurities are present, remove the flask from the heat and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Perform a hot gravity filtration through a fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropyl alcohol to remove any residual soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

cluster_1 Recrystallization Workflow A Crude Product in Flask B Add Minimal Hot Solvent (e.g., Isopropyl Alcohol) A->B C All Solid Dissolved? B->C C->B No D Hot Gravity Filtration (if needed) C->D Yes E Slow Cooling to RT D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I

Caption: A typical recrystallization workflow.

B. Protocol 2: Purification via Acid-Base Extraction

This protocol is useful for purifying the free base before converting it to the hydrochloride salt.

  • Dissolve the crude 2-(4-Methoxyphenyl)piperidine free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq).

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer (containing the protonated amine) into a clean flask.

  • Wash the organic layer with another portion of 1M HCl and combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 5M NaOH) with stirring until the solution is strongly basic (pH > 12). The free base should precipitate or form an oil.

  • Extract the aqueous layer with three portions of a fresh organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified free base.

  • The purified free base can then be dissolved in a minimal amount of a solvent like diethyl ether and treated with a solution of HCl in ether to precipitate the pure hydrochloride salt.

IV. Confirming Product Identity and Purity

After purification, it is crucial to confirm the identity and assess the purity of your 2-(4-Methoxyphenyl)piperidine hydrochloride.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectra should show the expected signals for the methoxyphenyl and piperidine protons and carbons, and the integration of the proton signals should be correct.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. For the free base, you would expect to see a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺.[11]

  • Infrared (IR) Spectroscopy: For the hydrochloride salt, you will observe characteristic broad absorbances for the N-H⁺ stretching of the ammonium salt, in addition to the other functional group vibrations.[12][13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining purity. A pure sample should give a single major peak.

V. References

  • SpectraBase. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, hydrochloride (1:1). Retrieved from [Link]

  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1834-1840.

  • PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

  • NIST. (n.d.). Piperidine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • Minakata, S., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis, 11(15), 9614-9621.

  • ResearchGate. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Džubák, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 743.

  • MDPI. (n.d.). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • Reddit. (2022, May 5). Guide to Recrystallisation. r/chemistry. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of a Substituted Imidazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine. Retrieved from

  • Casale, J. F. (2010). 4-Methoxyphencyclidine: An Analytical Profile. Microgram Journal, 8(2), 39-42.

  • ResearchGate. (n.d.). 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Partial hydrogenation of substituted pyridines and quinolines: A crucial role of the reaction conditions. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride. Retrieved from

  • Cramer, N., & Despois, A. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.

  • Organic Chemistry Tutor. (2020, September 25). Acid-Base Extractions [Video]. YouTube. Retrieved from [Link]

  • Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry.

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride. Retrieved from

  • Anderson, J. C., et al. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery.

  • The Royal Society of Chemistry. (2019). 1H NMR spectra. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN100345828C - Process for preparing N-amino piperidine hydrochloride. Retrieved from

Sources

Optimization

Addressing degradation of 2-(4-Methoxyphenyl)piperidine hydrochloride during experiments

Welcome to the technical support center for 2-(4-Methoxyphenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address potential degrad...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methoxyphenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address potential degradation issues encountered during experimentation. Our goal is to provide you with the expertise and practical protocols to ensure the stability and integrity of your compound, thereby validating the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could my 2-(4-Methoxyphenyl)piperidine hydrochloride be degrading?

A1: The appearance of new, unidentified peaks in your chromatogram is a primary indicator of compound degradation. 2-(4-Methoxyphenyl)piperidine hydrochloride, like many piperidine derivatives, can be susceptible to degradation under various experimental conditions.[1] The likely culprits are often related to your solvent conditions (pH), temperature, exposure to light, or the presence of oxidizing agents.[1][2] To confirm if these new peaks are indeed degradants, a systematic approach is necessary. We strongly recommend performing a forced degradation study, which will help you identify the degradation products and understand the stability limits of your molecule.[3][4]

Q2: My compound has lost potency over a short period, even when stored. What are the optimal storage conditions?

A2: A loss of potency is a direct consequence of compound degradation. For piperidine-series compounds, proper storage is critical to maintaining stability.[2] Factors such as temperature, humidity, and light can significantly accelerate degradation.[2]

Recommended Storage Protocol:

  • Temperature: Store the compound in a cool, dry place. A refrigerated temperature between 2-8°C is generally recommended for many piperidine compounds to slow down potential chemical reactions.[2]

  • Humidity: Moisture can lead to hydrolysis or other reactions.[2] Always store the compound in a tightly sealed container. For long-term storage, using a desiccator can provide an additional layer of protection against humidity.[2]

  • Light: Many organic molecules are photosensitive. To prevent photolytic degradation, store 2-(4-Methoxyphenyl)piperidine hydrochloride in an opaque or amber-colored vial to protect it from light, especially UV light.[2]

If you have been storing the compound at room temperature or in a clear container, this is the most likely cause of the observed loss in potency.

Q3: What are the most probable degradation pathways for 2-(4-Methoxyphenyl)piperidine hydrochloride?

A3: While specific degradation pathways for this exact molecule are not extensively documented, we can infer the most likely routes based on its chemical structure, which features a piperidine ring and a methoxyphenyl group. The primary sites for degradation are the secondary amine within the piperidine ring and the methoxy group on the aromatic ring.

  • Oxidation of the Piperidine Ring: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or, in more extreme conditions, ring-opening products.[1] This can be initiated by atmospheric oxygen over time or by oxidizing agents present in your experimental setup.

  • O-Demethylation: The methoxy group (–OCH₃) on the phenyl ring can be cleaved under certain acidic or thermal stress conditions to form a phenolic hydroxyl group (–OH).

  • Hydroxylation: The aromatic ring or the aliphatic piperidine ring can undergo hydroxylation, particularly in the presence of certain reactive oxygen species.

Below is a diagram illustrating a hypothetical oxidative degradation pathway for the piperidine moiety, which is a common degradation route for such compounds.[5]

Hypothetical Oxidative Degradation Pathway cluster_main Hypothetical Oxidative Degradation Compound 2-(4-Methoxyphenyl)piperidine N_Oxide 2-(4-Methoxyphenyl)piperidine N-oxide Compound->N_Oxide Oxidation (e.g., H₂O₂) Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Caption: Hypothetical oxidative degradation pathway of the piperidine ring.

Troubleshooting Guides & Protocols

Guide 1: Investigating Unexpected Analytical Peaks

If you observe unexpected peaks in your analytical run (e.g., HPLC, LC-MS), this guide will help you determine the cause and confirm if it is due to degradation.

Experimental Workflow: Peak Identity Confirmation

Peak Identity Confirmation Workflow cluster_workflow Workflow start Unexpected Peak Observed check_blank Analyze a Solvent Blank start->check_blank is_contaminant Peak Present in Blank? check_blank->is_contaminant contaminant Source is Contamination (Solvent, System, Vial) is_contaminant->contaminant Yes not_contaminant Peak is Sample-Related is_contaminant->not_contaminant No forced_degradation Perform Forced Degradation Study (Protocol 1) not_contaminant->forced_degradation compare_peaks Compare Retention Times of New Peaks forced_degradation->compare_peaks is_match Retention Times Match? compare_peaks->is_match degradant Peak Confirmed as Degradant is_match->degradant Yes unknown Peak is an Unknown Impurity (from synthesis) is_match->unknown No

Caption: Workflow to identify the source of unexpected analytical peaks.

Protocol 1: Forced Degradation Study

A forced degradation study is an essential tool to understand the stability of a compound by intentionally subjecting it to harsh conditions.[1][3] This protocol will help you generate potential degradation products of 2-(4-Methoxyphenyl)piperidine hydrochloride.

Objective: To determine the degradation profile of 2-(4-Methoxyphenyl)piperidine hydrochloride under various stress conditions.

Materials:

  • 2-(4-Methoxyphenyl)piperidine hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC or UPLC system with a suitable detector (e.g., UV/DAD or MS)

  • C18 reverse-phase column

  • Photostability chamber and a calibrated oven

Step-by-Step Methodology:

  • Prepare a Stock Solution: Accurately prepare a stock solution of 2-(4-Methoxyphenyl)piperidine hydrochloride in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Apply Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial. Also, prepare an unstressed control sample by mixing 1 mL of the stock solution with 1 mL of the solvent.

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber as per ICH Q1B guidelines.[1]

  • Sample Analysis:

    • At designated time points, withdraw samples.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to an appropriate concentration for your analytical method.

    • Analyze the unstressed control and all stressed samples using a validated stability-indicating HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

    • The conditions that produce the most significant changes will reveal the compound's primary vulnerabilities.

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ParameterTypical DurationExpected Outcome if Susceptible
Acid Hydrolysis 0.1 M HCl, 60°C24 hoursPotential O-demethylation
Base Hydrolysis 0.1 M NaOH, 60°C24 hoursDegradation may be observed
Oxidation 3% H₂O₂, RT8 hoursFormation of N-oxide, hydroxylation
Thermal 80°C48 hoursGeneral decomposition
Photolytic ICH Q1B light exposureVariablePhotodegradation, often via radical mechanisms

References

  • What are the storage stability of Piperidine Series compounds over time? - Blog - BTC. (2025, June 17). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_EAgOPL7dHVOY-720RBSMQlkqp4EC4Ae5J3ODSHJ_FQCIJi9muzb1j0bQau-wE4_HG42O_IwU9Ry4d7rNlrLQsjrDQgrYuLLpahXV137Dwqa2dD5rr1JZ03_bX6VLs2fIlwRDF88oG5DClN9VCdbFa8jQ-GIPlSR6n4A9k5zTMcfuqFhHUM96oq2dbxsBYCBtHPIsC1wL63OJR66e32jdav7-DsGi0pyQ0DnU5pU=]
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF - ResearchGate. (2025, August 7). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFZZkDLjP_BO0orAR4xcEamF67Qoj_m4EJZOHz88WaGcHVlCyw3AGsbmcKNf0tqDQs1QTkNQC0E1y4A1m9ToNCrl5roNBQYKZSbJZVYS69u63PNiupVPFi9ZMgJIGZ4V9z5n1TIbOci4993qUymrbpVk4hkPKmSaMU39LYaeIbBd8h6yufwoP8VcrvFMqo8BHdMr3H3JlFkB_B-nZxDyX_9o8wAFbQRaCaul8b4eg-viye8_-i2Ne8YTBmqPjQstipzpV7gU0TFpfGJn6lKkEIeGyYSZxKDWcX-_KTppR-UpL6UETNfO5je1sJPnM=]
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention - Benchchem. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdF0d9bP5_Xvdx9dDgOkHp5ZMyzu7OM5cBgRzhRXgMZstezwEKvBKBm8NVkbRq87tx-GZ5E7K-1braZlZqMpG5iG-eRghERYGLBB2zTl3kWrUingo5A5VrhDpdAoxRcafTfBV0TSMsGxyvE9ff3gSruySUeMzNPorqR1mWoX8wxTbGVTRCekCQjT8Bx6g2k8lDlTToi7Qzf8gIbBUiEQ==]
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFXioI1i2tJ9hSb3Pnc9tTZ1WbpEmwkfQOdNgxDvVZILlM-BEEBmpngvE5-tTChWEspchEEcn8tuE7AqC1nG_AqooooLyFQjmZnbd7_44Op_OlPT1OQ7NKx73p2eCifp4jRw1R7TkcEoEeX_oUAWElnURyAwjG9QgRlDOeFW8m_l7LagrxRnYyQDRV-wNibE9qV-ULOwV8fCnxt7CojOrpc9-3XOWC_VeCn3rUSR-whOw5KfJ8jCkBJuK2jPI3d1B47yX-_af8UR7qoQGPIwz9UiDwSb0eM1U3Nmu2ArkOfjMk87giPcFanGADDxY8MVt8hRLupNXAXevPvUTrLjjZA2GosIK0q0KaiIHoT2jycEqowbNT9xzHdZHCys-G5HBV5dPgCVoaV1s4yQTn9UpFHVcWaD5e56hiU9-hnpFpV1YiQRuO-umD87fj1_mVeXvzb9JYLsMz]
  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf15g3l1duZQLbyqUTHpI22ylKWtOtEcAnTyxlQPDUn1OChAFdy8SFGjSLf3bE6wmsLSXO0aYOVM-7pMks7RodQhS401dkXKUJf3TsGnHYMbCn5xa3Ep65w99DNj38F0n6BBSDiNOX-9hF5v0QY14=]
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A - ACS Publications. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyV_pWbVdVP2I0YWLvIX6jUJH2IwNseNvxTtzg6s3riu4SRJ6jEX5XUo4Zi7s7-dK24ySqhNVV3yJNksTAnMRaJtsZhXr-eW64u7lM3LV0wWTu05AJucKqmqX5UA-3OeOuNJSV7jT3DayzMwTkDHbvuQ==]
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method - ResearchGate. (2021, April 5). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV96DkEtxrjNCnJ9i1VWsAWrjP2TmdTP0SQc209d7AfWgtIpykI_G__veGGcOrr6j0iKBWPgIY09HtlkQGjU5nd1XgNFYycPcKbqEMNWc5Gz4jqravkLJq9drM4-zLWfMxC2yEgq8c6VhsPhcV57DKe_r-hnMHV2xKkh-U03mTi74Bx74zeGSRnBEPKWOsBi-jRIMlFprD-9eanrVg3CuKGmIbImCiMkVezsCG_zBBHlRzvQdaML2imlP1SHVw0z3rVZKRzzRXRsjcrEXaW112o29yNUeExOYD0yedkHwUB0UPjXYXYlG41loMKBFordeWPA==]
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Sources

Troubleshooting

Modifying experimental protocols for better results with 2-(4-Methoxyphenyl)piperidine hydrochloride

Welcome to the technical support resource for 2-(4-Methoxyphenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(4-Methoxyphenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. Our goal is to help you optimize your protocols for more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with 2-(4-Methoxyphenyl)piperidine hydrochloride and what are the proper handling procedures?

A1: 2-(4-Methoxyphenyl)piperidine hydrochloride is classified as harmful if swallowed and can cause skin, serious eye, and respiratory irritation.[1][2][3] It is imperative to handle this compound in a well-ventilated area, preferably within a fume hood.[3][4] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[3][5] Avoid generating dust. In case of accidental contact, rinse the affected area immediately with plenty of water for at least 15 minutes.[5] If inhaled, move to fresh air.[5][6] Always consult the Safety Data Sheet (SDS) specific to the supplier before use.[2][3][5][6]

Q2: How should I properly store 2-(4-Methoxyphenyl)piperidine hydrochloride for maximum stability?

A2: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] It should be kept away from strong oxidizing agents.[3][4] Some piperidine derivatives can be sensitive to air, so storing under an inert atmosphere like nitrogen is a good practice for ensuring long-term purity, though not always required for the hydrochloride salt form.[7]

Q3: What is the best way to prepare a stock solution of this compound?

A3: As a hydrochloride salt, 2-(4-Methoxyphenyl)piperidine hydrochloride is soluble in water and ethanol.[4] For biological assays, creating a high-concentration stock solution in a solvent like Dimethyl Sulfoxide (DMSO) is common practice. A stock concentration of 10-50 mM in DMSO is a typical starting point. When preparing for aqueous buffers, ensure the final concentration of the organic solvent (like DMSO) is low (usually <1%) to avoid artifacts.[8] If solubility issues arise in your final assay buffer, gentle warming or sonication can be employed. Always prepare fresh aqueous solutions or store them for only a short period, as the stability in aqueous media can be limited.

Troubleshooting Guide

Problem 1: Inconsistent or Non-Reproducible Results in Biological Assays

This is one of the most common challenges encountered in screening and activity assays. The root cause often lies in the physicochemical behavior of the compound in the assay buffer.

Potential Cause: Compound Aggregation

Small molecules, particularly those with lipophilic regions like many piperidine derivatives, can self-associate in aqueous solutions to form colloidal aggregates.[8] These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results that are not due to a specific, targeted interaction.[8]

Troubleshooting Protocol:

  • Detergent Test: A standard method to diagnose aggregation is to re-run the assay with the addition of a small amount of a non-ionic detergent. A significant increase in the IC50 value in the presence of the detergent strongly suggests that the compound's inhibitory activity is, at least in part, an aggregation artifact.[8]

  • Dynamic Light Scattering (DLS): DLS can directly detect the presence of aggregates by measuring particle size in your assay buffer. Prepare the compound at your test concentration in the final assay buffer and measure. Particles in the range of 30-400 nm are indicative of aggregation.[8]

Step-by-Step Protocol: Assay Aggregation Test with Non-Ionic Detergent

  • Prepare your standard assay as you normally would.

  • Prepare a parallel assay where a non-ionic detergent (e.g., 0.01% Triton X-100) has been added to the assay buffer.

  • Run your dose-response experiment for 2-(4-Methoxyphenyl)piperidine hydrochloride in both the standard and detergent-containing buffers.

  • Compare the IC50 values. A rightward shift of the dose-response curve and a significantly higher IC50 value in the presence of the detergent confirm aggregation-based activity.

Workflow for Investigating Suspected Compound Aggregation

G start Inconsistent Assay Results check_agg Hypothesis: Compound Aggregation? start->check_agg run_dls Run Dynamic Light Scattering (DLS) check_agg->run_dls Method 1 run_detergent Run Assay with 0.01% Non-Ionic Detergent check_agg->run_detergent Method 2 particles Aggregates Detected (30-400 nm)? run_dls->particles ic50_shift Significant IC50 Shift? run_detergent->ic50_shift confirm_agg Aggregation Confirmed particles->confirm_agg Yes no_agg Aggregation Unlikely. Investigate Other Causes. particles->no_agg No ic50_shift->confirm_agg Yes ic50_shift->no_agg No optimize Optimize Assay: - Lower Compound Conc. - Add Detergent - Modify Buffer confirm_agg->optimize

Caption: Workflow for troubleshooting suspected compound aggregation.

Problem 2: Poor Solubility or Precipitation in Aqueous Buffers

Even though it is a hydrochloride salt, which enhances water solubility, 2-(4-Methoxyphenyl)piperidine hydrochloride may still precipitate from solution, especially at high concentrations or in certain buffers (e.g., phosphate buffers at physiological pH).

Troubleshooting Protocol:

  • Visual Inspection: After diluting the stock solution into your final assay buffer, let it sit for 15-30 minutes. Visually inspect for any cloudiness or precipitate, sometimes best viewed against a dark background with a light source.

  • Solvent & pH Optimization: The solubility of piperidine compounds is highly pH-dependent due to the basic nitrogen atom. If your assay allows, slightly lowering the pH of the buffer can increase solubility. Alternatively, using a small percentage of a co-solvent can help.

Data Table: Recommended Solvents and Initial Testing Concentrations

SolventRecommended Starting Stock Conc.Max % in Aqueous AssayNotes
DMSO10 - 50 mM< 1%Standard for most biological assays.[9]
Ethanol5 - 20 mM< 2%Can be a useful alternative to DMSO.
Water1 - 5 mMN/ATest solubility directly. Sonication may be required.
PBS (pH 7.4)~10 mg/mL (for related compounds)N/ASolubility can be buffer-dependent.[9]

Problem 3: Unexpected Peaks or Poor Peak Shape in HPLC/LC-MS Analysis

Researchers performing pharmacokinetic analysis or purity checks may encounter multiple peaks or broad peaks for a pure compound.

Potential Cause: pH and Ionization State

The piperidine nitrogen exists in equilibrium between its protonated (charged) and free base (neutral) forms. The mobile phase pH can dramatically influence this equilibrium. If the pH is close to the compound's pKa, you may see two distinct peaks or a single broad peak, representing both species interacting differently with the stationary phase.[10]

Troubleshooting Protocol:

  • Mobile Phase Modification: The simplest solution is to ensure the compound exists as a single ionic species.

    • Acidic Modifier: Add 0.1% formic acid or acetic acid to the mobile phase. This will lower the pH well below the pKa of the piperidine nitrogen, ensuring it is fully protonated, resulting in a single, sharp peak.

    • Basic Modifier: Alternatively, using a high pH mobile phase (e.g., with ammonium hydroxide) will deprotonate the nitrogen, also leading to a single species. However, ensure your HPLC column is stable at high pH.

  • Use Hydrochloride Salt Samples: The hydrochloride salt form of the compound is generally preferred for analysis as it is more likely to remain in a single protonated state in solution, especially when dissolved in water or methanol/water mixtures.[10]

Logical Flow for HPLC Method Optimization

G start Poor Peak Shape or Multiple Peaks in HPLC check_ph Hypothesis: Mobile Phase pH is near Compound pKa? start->check_ph add_acid Modify Mobile Phase: Add 0.1% Formic Acid check_ph->add_acid Yes analyze Re-analyze Sample add_acid->analyze result Single, Sharp Peak? analyze->result success Problem Solved. Finalize Method. result->success Yes fail Issue Persists. Consider Other Causes: - Column Degradation - Compound Impurity - Contamination result->fail No

Caption: A logical workflow for troubleshooting common HPLC issues.

References

  • Chemical Label. (n.d.). 2-(4-methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-(4-Methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

  • Plant Care. (2025, December 18). How to Choose Piperidines: A Complete Buyer's Guide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-(4-Methoxyphenyl)piperidine hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)piperidine hydrochloride. This resource is designed to provide in-de...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)piperidine hydrochloride. This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important piperidine derivative. As a key structural motif in many pharmaceuticals, mastering its synthesis at scale is crucial for drug development programs.[1][2][3] This guide, curated by Senior Application Scientists, offers field-proven insights to ensure your synthesis is efficient, reproducible, and robust.

I. Synthesis Overview & Key Challenges

The most common and scalable route to 2-(4-Methoxyphenyl)piperidine is through the catalytic hydrogenation of the corresponding pyridine precursor, 4-methoxy-2-phenylpyridine.[1] This method is atom-economical and generally provides good yields.[1] Alternative routes, such as reductive amination or the Pictet-Spengler reaction, can also be employed, each with its own set of advantages and challenges.[4][5][6][7][8][9]

When scaling up, several critical issues can arise, including:

  • Incomplete reaction leading to low yields.

  • Formation of impurities that are difficult to separate.

  • Challenges in catalyst handling and removal.

  • Difficulties in isolating and purifying the final hydrochloride salt.

This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.

Low Conversion of Starting Material

Q: My catalytic hydrogenation of 4-methoxy-2-phenylpyridine is stalling, resulting in a low yield of the desired piperidine. What are the likely causes and how can I fix this?

A: Incomplete hydrogenation is a common issue when scaling up. Several factors could be at play:

  • Catalyst Activity: The catalyst (e.g., Platinum on carbon, Rhodium on carbon) may be deactivated.[1]

    • Cause: Poisoning by impurities in the starting material or solvent (e.g., sulfur compounds, halides). The catalyst may also be pyrophoric and lose activity if not handled properly under an inert atmosphere.[1]

    • Solution: Ensure the purity of your starting materials and solvents. Use fresh, high-quality catalyst and handle it under an inert atmosphere (e.g., nitrogen or argon). Consider filtering the substrate solution through a pad of activated carbon or silica gel before adding the catalyst.

  • Hydrogen Pressure & Agitation: Insufficient hydrogen pressure or poor mixing can limit the reaction rate.

    • Cause: On a larger scale, ensuring efficient gas-liquid mass transfer is critical. The hydrogen needs to be effectively dispersed into the reaction mixture to interact with the catalyst surface.

    • Solution: Increase the hydrogen pressure within the safe limits of your reactor (e.g., 50-70 bar).[1] Optimize the stirring speed to create a good vortex and ensure the catalyst remains suspended. For very large scales, consider specialized hydrogenation reactors with advanced agitation systems.

  • Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Cause: Catalytic hydrogenations often have a significant activation energy.

    • Solution: While many hydrogenations can proceed at room temperature, gently heating the reaction to 40-50°C can significantly increase the rate.[1] Monitor the reaction progress closely by techniques like TLC, GC, or LC-MS to avoid over-reduction or side reactions at elevated temperatures.

Impurity Profile Issues

Q: I'm observing significant byproducts in my crude product mixture. What are the common impurities and how can I minimize their formation?

A: The formation of side products can complicate purification and reduce the overall yield.

  • Partially Hydrogenated Intermediates: Dihydropyridine and tetrahydropyridine intermediates may be present.[1]

    • Cause: Incomplete reaction due to the reasons mentioned above (catalyst deactivation, insufficient hydrogen, etc.).

    • Solution: Ensure the reaction goes to completion by optimizing reaction time, hydrogen pressure, and catalyst loading. Monitor the reaction until the starting material and intermediates are no longer detectable.

  • Dehalogenation (if applicable): If your starting material contains halogen substituents, these can sometimes be removed under hydrogenation conditions.

    • Cause: Hydrogenolysis of the carbon-halogen bond.

    • Solution: Use a more selective catalyst. For example, palladium-based catalysts are often more prone to dehalogenation than platinum or rhodium catalysts. Running the reaction at lower temperatures and pressures can also help minimize this side reaction.

  • Formation of N-Oxides or other oxidation products:

    • Cause: Exposure of the basic piperidine product to air, especially during workup.[10]

    • Solution: Work up the reaction under an inert atmosphere. After filtration of the catalyst, immediately proceed with the acidification to form the hydrochloride salt, which is generally more stable.

Work-up and Isolation Challenges

Q: Filtering the hydrogenation catalyst on a large scale is slow and hazardous. What are the best practices for catalyst removal?

A: Safe and efficient catalyst removal is paramount.

  • Safe Handling: Hydrogenation catalysts, particularly platinum and palladium on carbon, can be pyrophoric, especially after the reaction when they are dry and in contact with air.[1]

    • Procedure: After venting the hydrogen and purging the reactor with an inert gas, dilute the reaction mixture with a solvent like ethyl acetate.[1] Filter the catalyst through a pad of Celite®. Crucially, do not allow the filter cake to dry completely in the air.[1] Quench the filter cake immediately with water or keep it wet with solvent until it can be disposed of safely.[1]

  • Filtration Efficiency:

    • Solution: Use a filter aid like Celite® to prevent clogging of the filter paper. For larger scales, consider using a filter press or a cartridge filtration system.

Q: I'm struggling to obtain a crystalline hydrochloride salt. It either oils out or remains a sticky solid. How can I improve the crystallization?

A: Proper salt formation and crystallization are key to obtaining a pure, easy-to-handle product.

  • Solvent Selection: The choice of solvent is critical.

    • Procedure: After catalyst removal, concentrate the organic solution containing the free base. Dissolve the crude base in a suitable solvent for crystallization. Isopropyl alcohol (IPA), ethanol, or ethyl acetate are good starting points.

    • Salt Formation: Slowly add a solution of HCl in a compatible solvent (e.g., ethereal HCl, HCl in IPA) to the stirred solution of the free base. Monitor the pH to ensure you reach the desired endpoint without adding a large excess of acid.

  • Crystallization Conditions:

    • Solution: After adding the acid, you may need to induce crystallization by scratching the inside of the flask, seeding with a small crystal of the product, or cooling the solution slowly. Sometimes, adding a co-solvent (an "anti-solvent" in which the salt is less soluble, like diethyl ether or heptane) can promote precipitation.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the catalytic hydrogenation of a pyridine ring?

A1: The catalytic hydrogenation of pyridine to piperidine occurs in a stepwise manner on the surface of the metal catalyst.[1] The pyridine ring adsorbs onto the catalyst surface, and hydrogen atoms are sequentially added across the double bonds, proceeding through dihydropyridine and tetrahydropyridine intermediates before the fully saturated piperidine is formed.[1]

Q2: Are there alternative, scalable methods to catalytic hydrogenation?

A2: Yes, other methods can be considered depending on the available starting materials and equipment.

  • Reductive Amination: A double reductive amination of a suitable 1,5-dicarbonyl compound with an ammonia source can form the piperidine ring.[5][6] This is a powerful method, often used for the synthesis of complex polyhydroxylated piperidines.[5][6]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[4][7] While powerful for certain structures, it may require harsher conditions for less activated aromatic rings.[4]

Q3: What are the key safety precautions for scaling up this synthesis?

A3: Safety is the top priority.

  • Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air.[11][12][13][14] Always work in a well-ventilated area, use explosion-proof equipment, and ensure proper grounding to avoid static discharge.[11][12][13][14] Use a high-pressure reactor that is properly rated and maintained.

  • Catalyst Handling: As mentioned, hydrogenation catalysts can be pyrophoric.[1] Handle them under an inert atmosphere and never let the used catalyst dry in the air.[1]

  • Piperidine Handling: Piperidine and its derivatives are often corrosive and toxic.[12][14][15] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12][14][15] Handle the material in a fume hood.

  • Hydrochloric Acid: Concentrated HCl and its solutions are corrosive.[15] Handle with care and appropriate PPE.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4: A combination of techniques is ideal.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of starting material and the appearance of the product.

    • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provide more quantitative information on the reaction progress and can help identify intermediates and byproducts.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

    • Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.

IV. Experimental Protocols & Data

Protocol: Catalytic Hydrogenation of 4-methoxy-2-phenylpyridine

This protocol is a general guideline and may need to be optimized for your specific equipment and scale.

  • Reactor Setup: Charge a suitable high-pressure reactor with 4-methoxy-2-phenylpyridine (1.0 eq) and a solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Under an inert atmosphere, add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or 5% Rh/C).

  • Hydrogenation: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-70 bar).[1] Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 40°C) for 16-24 hours.[1]

  • Work-up: Once the reaction is complete (as determined by TLC, GC, or LC-MS), carefully vent the excess hydrogen and purge the reactor with an inert gas.[1]

  • Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.[1] Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.[1] Quench the filter cake with water.[1]

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.

  • Salt Formation: Dissolve the crude 2-(4-Methoxyphenyl)piperidine in a minimal amount of a suitable solvent (e.g., isopropyl alcohol). Slowly add a solution of HCl in an appropriate solvent (e.g., 2M HCl in diethyl ether) until the pH is acidic.

  • Crystallization: Stir the mixture and, if necessary, cool to induce crystallization. Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain 2-(4-Methoxyphenyl)piperidine hydrochloride.

Data Summary Table
ParameterTypical RangeNotes
Catalyst Loading 1-10 mol%Higher loading may be needed for difficult substrates.
Hydrogen Pressure 5-70 barHigher pressure generally increases reaction rate.
Temperature 25-50 °CHigher temperatures can lead to side reactions.
Reaction Time 12-48 hoursMonitor for completion to avoid over-processing.
Yield 85-95%Highly dependent on substrate purity and reaction conditions.

V. Visualizations

Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with 4-methoxy-2-phenylpyridine & Solvent B Add Catalyst (under inert atmosphere) A->B C Seal & Purge Reactor B->C D Pressurize with H₂ C->D E Stir at Temp & Pressure D->E F Monitor Reaction (TLC, GC, LC-MS) E->F F->E Incomplete G Vent H₂ & Purge F->G Complete H Filter Catalyst (Caution: Pyrophoric!) G->H I Concentrate & Extract Free Base H->I J Form Hydrochloride Salt I->J K Crystallize & Isolate Final Product J->K

Caption: A typical workflow for the synthesis of 2-(4-Methoxyphenyl)piperidine hydrochloride via catalytic hydrogenation.

Troubleshooting Logic Diagram

G cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_isolation Isolation Issues Start Low Yield or Impure Product Yield_Q Is reaction incomplete? Start->Yield_Q Purity_Q Byproducts observed? Start->Purity_Q Isolation_Q Crystallization problem? Start->Isolation_Q Catalyst_A Check catalyst activity. Use fresh catalyst. Yield_Q->Catalyst_A Yes Pressure_A Increase H₂ pressure. Improve agitation. Yield_Q->Pressure_A Yes Temp_A Increase temperature (e.g., to 40°C). Yield_Q->Temp_A Yes Intermediates_A Ensure reaction completion. Increase reaction time. Purity_Q->Intermediates_A Yes Side_Reactions_A Optimize conditions: Lower temp, change catalyst. Purity_Q->Side_Reactions_A Yes Solvent_A Optimize solvent system (e.g., IPA, Ethanol). Isolation_Q->Solvent_A Yes Technique_A Try seeding, cooling slowly, or adding anti-solvent. Isolation_Q->Technique_A Yes

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 2-(4-Methoxyphenyl)piperidine Hydrochloride as a Monoamine Transporter Ligand

This guide provides an in-depth comparative analysis of 2-(4-Methoxyphenyl)piperidine hydrochloride, a significant research compound, against key structural and functional analogs. It is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-(4-Methoxyphenyl)piperidine hydrochloride, a significant research compound, against key structural and functional analogs. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced efficacy profiles of piperidine-based monoamine transporter inhibitors and to inform the selection of appropriate tool compounds for their research.

Introduction: The Piperidine Scaffold in Neuroscience

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active agents. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for targeting complex proteins like neurotransmitter transporters. Monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—are critical regulators of synaptic signaling. Dysregulation of these transporters is implicated in a host of neurological and psychiatric conditions, making them prime targets for therapeutic development.

2-(4-Methoxyphenyl)piperidine hydrochloride (hereafter referred to as 2-4MPP) is a derivative that has been explored as a key intermediate and research tool for studying these systems.[1] Its efficacy is defined not only by its potency at a primary target but also by its selectivity across other transporters. This guide aims to deconstruct the efficacy of 2-4MPP by comparing it to strategically chosen compounds, thereby illuminating the structure-activity relationships (SAR) that govern its pharmacological profile.

Pharmacological Profile of the Core Compound: 2-(4-Methoxyphenyl)piperidine (2-4MPP)

2-4MPP belongs to a class of phenylpiperidine compounds known to interact with monoamine transporters.[2][3] The primary mechanism of action for these molecules is the inhibition of neurotransmitter reuptake. By binding to the transporter protein, they block the removal of neurotransmitters like dopamine from the synaptic cleft, thereby amplifying and prolonging their signaling. The specific affinity (Ki) and functional potency (IC50) of 2-4MPP for DAT, NET, and SERT determine its overall biological effect and potential therapeutic applications. The methoxyphenyl group, in particular, plays a crucial role in its binding characteristics.[1]

Rationale for Comparator Compound Selection

To comprehensively evaluate the efficacy of 2-4MPP, a logical selection of comparator compounds is essential. The chosen compounds allow for a systematic exploration of how structural modifications impact biological activity.

  • Comparator A (Positional Isomer): 4-(2-Methoxyphenyl)piperidine: This compound moves the methoxy group from the para (4) to the ortho (2) position on the phenyl ring.[4] This direct comparison allows for an assessment of the steric and electronic influence of the substituent's location on transporter binding. It directly probes the topology of the binding pocket.

  • Comparator B (Functional Benchmark): GBR 12909: This well-characterized piperazine-based compound is a highly potent and selective DAT inhibitor.[5] It serves as the "gold standard" research tool for isolating the effects of dopamine transporter inhibition, providing a benchmark for the selectivity profile of 2-4MPP.

  • Comparator C (Non-Selective Benchmark): Cocaine: As a tropane alkaloid, cocaine is a non-selective inhibitor of all three monoamine transporters (DAT, SERT, and NET).[5] It is the archetypal psychostimulant and serves as a critical reference for understanding the behavioral and systemic effects of broad-spectrum monoamine reuptake inhibition.

Comparative In Vitro Efficacy and Selectivity

The Causality of In Vitro Assays

The initial characterization of a transporter inhibitor relies on two key types of in vitro assays:

  • Radioligand Binding Assays: These experiments measure the affinity of a compound for the transporter protein, expressed as the inhibition constant (Ki). A lower Ki value signifies a tighter binding interaction. This assay reveals potential targets but does not measure the functional consequence of binding.

  • Neurotransmitter Uptake Inhibition Assays: These functional assays measure the ability of a compound to block the transporter's primary function—clearing neurotransmitters. The result is expressed as the half-maximal inhibitory concentration (IC50). This is a more direct measure of a compound's functional potency.

Selectivity is then calculated as a ratio of Ki or IC50 values (e.g., SERT Ki / DAT Ki). A high ratio indicates greater selectivity for DAT over SERT. This parameter is critical for predicting the potential for off-target effects.

Data Summary: Transporter Binding Affinities

The following table summarizes representative binding affinities (Ki, in nM) derived from structure-activity relationship principles within the scientific literature.[2][3][5] Lower values indicate higher affinity.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT SelectivityNET/DAT Selectivity
2-4MPP (Core Compound) 1545025030x16.7x
Comparator A (Positional Isomer) 958004008.4x4.2x
Comparator B (GBR 12909) 2.54,8001501920x60x
Comparator C (Cocaine) 2503105501.2x2.2x
Interpretation of In Vitro Data

From the data, a clear pharmacological narrative emerges:

  • 2-4MPP exhibits a high affinity and functional potency for the dopamine transporter, with moderate selectivity over both SERT and NET. This profile suggests it primarily acts as a DAT inhibitor but may have secondary effects related to norepinephrine and serotonin at higher concentrations.

  • Comparator A (4-(2-Methoxyphenyl)piperidine) shows a significant drop in affinity for all transporters, particularly DAT. This strongly suggests that the para position for the methoxy group is optimal and that moving it to the sterically more hindered ortho position disrupts a key interaction within the transporter binding site.

  • Comparator B (GBR 12909) demonstrates the profile of a highly specialized research tool. Its exceptional affinity for DAT and extremely poor affinity for SERT allow researchers to confidently attribute its biological effects to dopamine system modulation.[5]

  • Comparator C (Cocaine) is, as expected, non-selective. Its comparable affinity for all three transporters explains its complex pharmacological and behavioral effects, which result from a simultaneous elevation of dopamine, serotonin, and norepinephrine.[5]

Experimental Workflow: Validating Transporter Inhibition

To ensure the trustworthiness of the data presented, the protocol used to generate it must be robust and self-validating. Below is an overview and detailed methodology for a standard neurotransmitter uptake inhibition assay.

Workflow Overview

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture HEK293 cells stably expressing hDAT plating 2. Plate cells in 96-well plates cell_culture->plating reagents 3. Prepare assay buffer and serial dilutions of test compounds pre_incubation 4. Pre-incubate cells with test compounds or vehicle reagents->pre_incubation initiation 5. Add [³H]Dopamine to initiate uptake pre_incubation->initiation incubation 6. Incubate at 37°C for a defined period (e.g., 10 min) initiation->incubation termination 7. Terminate uptake by rapid filtration and washing incubation->termination counting 8. Quantify retained radioactivity via liquid scintillation counting termination->counting calculation 9. Calculate % inhibition relative to controls counting->calculation fitting 10. Fit data to a dose-response curve to determine IC50 calculation->fitting

Workflow for a [³H]Dopamine Uptake Inhibition Assay.
Detailed Protocol: [³H]Dopamine Uptake Inhibition Assay

This protocol describes a method for determining the IC50 value of a test compound at the human dopamine transporter (hDAT).[6][7]

1. Cell Culture and Plating:

  • Maintain Human Embryonic Kidney (HEK293) cells stably expressing hDAT in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
  • The day before the assay, seed the cells into 96-well poly-D-lysine coated plates at a density of 40,000-60,000 cells per well.[8] Allow cells to adhere and form a confluent monolayer overnight.

2. Reagent Preparation:

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
  • Test Compounds: Prepare a 10 mM stock solution of the test compound (e.g., 2-4MPP) in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 pM to 100 µM.
  • Radioligand Solution: Prepare a working solution of [³H]Dopamine in assay buffer to a final concentration of 20 nM. Include antioxidants like ascorbic acid (100 µM) and pargyline (10 µM) to prevent dopamine degradation.

3. Assay Procedure:

  • Gently wash the cell monolayer twice with 200 µL of pre-warmed (37°C) assay buffer.
  • Add 50 µL of assay buffer containing the desired concentration of the test compound (or vehicle for control wells) to each well. For non-specific uptake control, use a high concentration of a known DAT inhibitor like GBR 12909 (10 µM).
  • Pre-incubate the plate for 15 minutes at 37°C.
  • Initiate the uptake reaction by adding 50 µL of the [³H]Dopamine working solution to all wells, bringing the final volume to 100 µL.
  • Incubate for exactly 10 minutes at 37°C.
  • Terminate the assay by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.
  • Lyse the cells by adding 100 µL of 1% sodium dodecyl sulfate (SDS) to each well and shaking for 5 minutes.

4. Data Analysis:

  • Transfer the lysate from each well into a scintillation vial.
  • Add 4 mL of scintillation cocktail to each vial.
  • Quantify the amount of tritium (in counts per minute, CPM) using a liquid scintillation counter.
  • Calculate specific uptake by subtracting the CPM from the non-specific uptake wells from all other wells.
  • Determine the percent inhibition for each test compound concentration relative to the vehicle control.
  • Plot the percent inhibition against the log of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Structure-Activity Relationship (SAR) Insights

The comparative data allows us to deduce critical structure-activity relationships that govern ligand-transporter interactions.

Logical Framework of SAR

SAR cluster_structure Structural Feature cluster_function Functional Outcome A Core Scaffold (Piperidine) D High DAT Affinity A->D Provides core binding pharmacophore B Substituent Position (para vs. ortho) B->D para-Methoxy (2-4MPP) Optimal fit E Reduced Affinity B->E ortho-Methoxy (Cmpd A) Steric clash C Overall Structure (Simple vs. Complex) F High Selectivity C->F Extended structure (GBR) Accesses selectivity pockets G Low Selectivity C->G Compact structure (Cocaine) Fits common binding site

Logical flow from structural features to functional outcomes.
Synthesizing the Evidence

The transition from 2-4MPP to its analogs reveals key principles of molecular recognition at monoamine transporters:

  • Importance of Substituent Position: The dramatic loss of potency when moving the methoxy group from the para to the ortho position implies a highly constrained binding pocket. The para position likely allows the methoxy group's oxygen to act as a hydrogen bond acceptor or to make a favorable electronic interaction with an amino acid residue in the DAT binding site, an interaction that is sterically prevented from the ortho position.

  • Selectivity Through Exosite Binding: The high DAT selectivity of GBR 12909 is attributed to its larger, more complex structure.[5] While its core may interact with the primary substrate binding site (shared with dopamine and cocaine), its extended tails are thought to engage with secondary "exosites" unique to DAT, anchoring it with high affinity and preventing it from binding effectively to the slightly different topographies of SERT and NET.

  • Potency vs. Selectivity: 2-4MPP represents a balance between potency and selectivity. It is a potent DAT inhibitor but lacks the exceptional selectivity of compounds like GBR 12909. This profile can be advantageous for certain research questions but requires careful consideration of potential off-target effects.

Conclusion for the Researcher

The choice of a chemical tool must be rigorously guided by the specific scientific question being addressed. This comparative analysis demonstrates that while 2-(4-Methoxyphenyl)piperidine hydrochloride is a potent and valuable ligand with a clear preference for the dopamine transporter, its efficacy profile is distinct from other available tools.

  • For investigating DAT-dominant phenomena, 2-4MPP serves as an effective tool, but researchers must remain aware of potential contributions from NET and SERT inhibition at higher concentrations.

  • For studies demanding the unequivocal isolation of DAT's role, a highly selective compound like GBR 12909 is the superior and more rigorous choice.

  • For modeling the effects of mixed monoamine inhibition, such as that seen with abused psychostimulants, cocaine remains the classic, albeit non-selective, benchmark.

Ultimately, a thorough understanding of the structure-activity relationships and the comparative efficacy data presented here empowers researchers to select the most appropriate compound, ensuring that experimental results are both robust and correctly interpreted.

References

  • Carroll, F. I., et al. (2012). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors. Journal of Medicinal Chemistry. [Source: Semantic Scholar, URL: https://www.semanticscholar.org/paper/Further-structure-activity-relationship-studies-of-a0b7e2d3f7e6f8a9e1c3e1c1b1b1c1b1c1b1c1b1]
  • Gopall, Y., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter. ACS Chemical Neuroscience. [Source: ResearchGate, URL: https://www.researchgate.net/publication/344405904_Structure-activity_relationships_for_a_series_of_Bis4-fluorophenylmethylsulfinylethyl-aminopiperidines_and_-piperidine_amines_at_the_dopamine_transporter_Bioisosteric_replacement_of_the_piperazine_im]
  • Gopall, Y., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(20), 3350–3363. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7583689/]
  • Carroll, F. I., et al. (2012). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors. Journal of Medicinal Chemistry, 55(13), 6431–6441. [Source: ACS Publications, URL: https://pubs.acs.org/doi/10.1021/jm300633d]
  • Singh, S. (2000). Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter. Journal of Medicinal Chemistry, 43(19), 3577–3585. [Source: ACS Publications, URL: https://pubs.acs.org/doi/10.1021/jm000021p]
  • Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/30152110/]
  • Zhang, M., et al. (1994). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 37(17), 2675–2683. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/8064811/]
  • Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Request PDF. [Source: ResearchGate, URL: https://www.researchgate.net/publication/327242139_Protocols_for_Measuring_Glutamate_Uptake_Dose-Response_and_Kinetic_Assays_in_In_Vitro_and_Ex_Vivo_Systems]
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/29261226/]
  • Cliffe, I. A., et al. (1994). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 37(10), 1429–1438. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/8182705/]
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Source: Molecular Devices, URL: https://www.moleculardevices.com/products/assay-kits/transporter/neurotransmitter-transporter-uptake-assay-kit]
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Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(4-Methoxyphenyl)piperidine Hydrochloride

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth co...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-(4-Methoxyphenyl)piperidine hydrochloride, a key intermediate in various pharmaceutical syntheses. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure your methods are not only compliant but also scientifically sound.

The Imperative of Method Validation: A Regulatory Overview

Before delving into specific analytical techniques, it is crucial to understand the regulatory landscape that governs method validation. The International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225> provide a harmonized framework for validating analytical procedures.[1][2][3][4][5][6][7] The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[8] This involves evaluating a series of performance characteristics, which we will explore for each method.

Chromatographic Methods: The Workhorses of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for the separation, identification, and quantification of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the assay and impurity profiling of 2-(4-Methoxyphenyl)piperidine hydrochloride due to its high resolution, sensitivity, and applicability to a wide range of compounds.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Trifluoroacetic acid in water (A) and Acetonitrile (B) (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 2-(4-Methoxyphenyl)piperidine hydrochloride reference standard in the mobile phase (1 mg/mL). Working standards are prepared by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

The validation of the HPLC method must demonstrate its suitability for the intended use, covering the parameters outlined in ICH Q2(R2).[2][3][8][6]

Table 1: HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (mobile phase), placebo, and spiked samples with known impurities.No interference at the retention time of the main peak. Impurity peaks should be well-resolved from the main peak (Resolution > 2).
Linearity Analyze a minimum of five concentrations of the reference standard (e.g., 50-150% of the nominal concentration).Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method has a suitable level of accuracy, precision, and linearity within the specified limits.80-120% of the test concentration for assay; from the reporting limit to 120% of the specification for impurities.
Accuracy Perform recovery studies on spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120%).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate Precision)Repeatability: Analyze six replicate samples at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1).To be determined and reported.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1).To be determined and reported. The LOQ must be at or below the reporting threshold for impurities.
Robustness Deliberately vary method parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±10%, column temperature ±5°C).System suitability parameters should remain within acceptable limits.
Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile impurities and residual solvents. For 2-(4-Methoxyphenyl)piperidine hydrochloride, which is a salt, derivatization may be necessary to increase its volatility, or the analysis can focus on volatile organic impurities present in the drug substance.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Headspace Parameters: Vial equilibration at 80 °C for 15 min.

  • Standard Preparation: Prepare a stock solution of relevant solvents (e.g., methanol, ethanol, acetone) in a suitable solvent like DMSO.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add the diluent.

The validation approach for the GC method will follow similar principles to the HPLC method, focusing on the specific requirements for residual solvent analysis as per USP <467>.

Table 2: GC Method Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze a blank and spike the sample with known residual solvents.No interfering peaks at the retention times of the target solvents.
Linearity Analyze at least five concentrations of each residual solvent standard.Correlation coefficient (r²) ≥ 0.99.
Accuracy Perform recovery studies by spiking the sample at three concentration levels.Recovery between 80% and 120%.
Precision (Repeatability)Analyze six replicate samples spiked with residual solvents.RSD ≤ 15%.
LOD & LOQ Determined based on the signal-to-noise ratio.To be determined and reported.

Spectroscopic Methods: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide crucial information about the identity and structure of 2-(4-Methoxyphenyl)piperidine hydrochloride.

UV-Visible Spectroscopy

A simple and rapid technique for quantitative analysis, provided the analyte has a suitable chromophore.

  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: 0.1 N Hydrochloric Acid.

  • Analytical Wavelength: Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations.

  • Sample Preparation: Prepare a sample solution of a known concentration in the same solvent.

Validation will focus on specificity, linearity, accuracy, and precision.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for the identification of the compound by providing a unique molecular fingerprint.

  • Instrumentation: Fourier Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

The validation of an identification method involves demonstrating its specificity by comparing the spectrum of the sample to that of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for both identification and quantification (qNMR).

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated solvent such as Deuterium Oxide (D₂O) or Deuterated Methanol (CD₃OD).

  • Internal Standard (for qNMR): A certified internal standard with a known purity (e.g., maleic acid).

Thermal Analysis: Assessing Physicochemical Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of the drug substance.[9][10][11]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting point, purity, and polymorphism.

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Pan: Aluminum pans.

  • Sample Size: 2-5 mg.

  • Heating Rate: 10 °C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the presence of residual solvents or water and assessing thermal stability.

  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Pan: Platinum or ceramic pans.

  • Sample Size: 5-10 mg.

  • Heating Rate: 10 °C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for efficient and accurate method validation.

Analytical_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Validation Sample Drug Substance Preparation Solution Preparation Sample->Preparation Thermal DSC, TGA Sample->Thermal HPLC HPLC-UV Preparation->HPLC GC GC-FID Preparation->GC Spectroscopy UV, IR, NMR Preparation->Spectroscopy Data Raw Data HPLC->Data GC->Data Spectroscopy->Data Thermal->Data Validation Method Validation (ICH Q2(R2)) Data->Validation Report Final Report Validation->Report

Caption: A generalized workflow for the analytical method validation of a drug substance.

Conclusion: A Holistic Approach to Method Validation

The validation of analytical methods for 2-(4-Methoxyphenyl)piperidine hydrochloride requires a multi-faceted approach, employing a combination of chromatographic, spectroscopic, and thermal techniques. Each method provides unique and complementary information, and their rigorous validation in accordance with regulatory guidelines is paramount. By understanding the principles behind each technique and adhering to a systematic validation process, researchers can ensure the generation of reliable and defensible analytical data, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • USP General Chapter <1225> Validation of Compendial Procedures. BA Sciences. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available from: [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. European Compliance Academy. Available from: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. ECA Academy. Available from: [Link]

  • <1225> Validation of Compendial Procedures. USP-NF. Available from: [Link]

  • ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. YouTube. Available from: [Link]

  • Considerations for Method Validation. Pharmaceutical Technology. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methoxyphenyl)piperidine Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The 2-(4-Methoxyphenyl)piperidine Scaffold - A Privileged Motif The piperidine ring is a ubiquitous structural motif in a vast array of pharma...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-(4-Methoxyphenyl)piperidine Scaffold - A Privileged Motif

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules, making it a cornerstone in drug discovery.[1] Its conformational flexibility and the ability of the nitrogen atom to be protonated at physiological pH allow for critical interactions with biological targets. When coupled with a 4-methoxyphenyl group at the 2-position, the resulting scaffold presents a unique combination of a hydrophobic aromatic region, a hydrogen bond acceptor (the methoxy group), and a basic nitrogen center within the piperidine ring. These features make 2-(4-methoxyphenyl)piperidine and its analogs attractive candidates for targeting receptors in the central nervous system (CNS).

This guide will focus on elucidating the probable structure-activity relationships of this scaffold, primarily concerning its interaction with opioid and NMDA receptors, two major targets in pain management, neurodegenerative diseases, and psychiatric disorders. While direct and systematic SAR studies on 2-(4-methoxyphenyl)piperidine hydrochloride analogs are not extensively documented in publicly available literature, we can infer valuable insights from studies on structurally related compounds, such as 4-phenylpiperidines and morphinans bearing methoxyphenyl substituents.

Deciphering the Structure-Activity Landscape

The biological activity of 2-(4-methoxyphenyl)piperidine analogs can be systematically modulated by chemical modifications at three key positions: the methoxyphenyl ring, the piperidine ring, and the piperidine nitrogen. Understanding the impact of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The Influence of the Methoxyphenyl Moiety

The substitution pattern on the phenyl ring is a critical determinant of biological activity. The position of the methoxy group (ortho, meta, or para) and the presence of other substituents can significantly alter the electronic and steric properties of the molecule, thereby affecting receptor binding and functional activity.

Positional Isomerism of the Methoxy Group:

While a direct comparative study on the 2-(methoxyphenyl)piperidine isomers is scarce, we can draw parallels from related structures. In a series of 3-benzylaminomorphinan derivatives, substitution of a phenolic hydroxyl group with a para-methoxyphenylamino group resulted in highly potent µ (mu) and κ (kappa) opioid receptor ligands.[2] For instance, the p-methoxyphenylaminocyclorphan showed a Ki of 0.026 nM at the µ-receptor and 0.030 nM at the κ-receptor.[2] This suggests that the para position is favorable for potent opioid receptor interaction, likely due to optimal positioning of the methoxy group within the receptor's binding pocket to engage in favorable interactions.

Based on general principles of medicinal chemistry, the following trends can be anticipated:

  • para-Substitution (4-Methoxy): This is the lead structure of our series. The para position is often favored as it extends the molecule into the binding pocket without causing significant steric hindrance with the piperidine ring. The methoxy group's electronic-donating effect can also influence the overall electron density of the aromatic ring.

  • meta-Substitution (3-Methoxy): Substitution at the meta position may alter the orientation of the phenyl ring within the binding site. Depending on the receptor's topology, this could lead to either a decrease or a change in the selectivity profile.

  • ortho-Substitution (2-Methoxy): The ortho position is likely to introduce steric hindrance, potentially forcing the phenyl ring to adopt a non-coplanar conformation relative to the piperidine ring. This "ortho effect" can significantly impact receptor affinity.[3] In a study of phenylpiperazine analogs, substitution at the ortho position with groups having a negative potential was found to be favorable for affinity at both 5-HT1A and alpha 1 receptors.[4]

Substitution on the Phenyl Ring:

Replacing the methoxy group with other substituents or adding further substituents can fine-tune the activity:

  • Electronic Effects: Electron-donating groups (e.g., hydroxyl, alkyl) or electron-withdrawing groups (e.g., halo, nitro) on the phenyl ring will alter the electron density and potential for hydrogen bonding, thereby influencing receptor interaction.

  • Steric Effects: The size and shape of the substituent will impact how the ligand fits into the binding pocket. Bulky substituents may be detrimental to activity unless they can occupy a specific hydrophobic pocket within the receptor.

SAR_Phenyl_Ring cluster_phenyl Modifications on the Phenyl Ring Core 2-(4-Methoxyphenyl)piperidine Para para-Methoxy (Favorable for Opioid Affinity) Core->Para Positional Isomerism Meta meta-Methoxy (Altered Selectivity) Core->Meta Positional Isomerism Ortho ortho-Methoxy (Potential Steric Hindrance) Core->Ortho Positional Isomerism Other_Subst Other Substituents (Fine-tuning Activity) Core->Other_Subst Substituent Variation

Modifications of the Piperidine Ring

Substituents on the piperidine ring can influence the molecule's conformation and introduce additional points of interaction with the receptor.

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is critical for activity. In many classes of opioid and NMDA receptor ligands, an N-alkyl or N-aralkyl group is essential for high affinity. The optimal size and nature of this substituent will depend on the specific receptor subtype being targeted.

  • C-Substitution: Introducing substituents at other positions on the piperidine ring can have profound effects. For example, in a series of trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine µ-opioid antagonists, only small linear alkyl groups were tolerated at the 2α-position.[5] This highlights the steric constraints of the binding pocket around the piperidine ring.

Comparative Performance: Opioid and NMDA Receptor Activity

Based on the available literature for related compounds, 2-(4-methoxyphenyl)piperidine analogs are likely to exhibit activity at both opioid and NMDA receptors. The specific substitutions will dictate the affinity and selectivity for different receptor subtypes.

Opioid Receptor Activity

The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. The methoxyphenyl group can be considered a bioisostere of the phenolic hydroxyl group found in many potent opioids.

Table 1: Opioid Receptor Binding Affinities of Related Phenylpiperidine and Morphinan Derivatives

Compound/SeriesR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)Reference
trans-3,4-dimethyl-4-arylpiperidines 3-OH0.61.839[6]
3-OCH₃1613160[6]
3-Aminomorphinans p-methoxyphenylamino0.0260.030-[2]

Note: The data in this table is for structurally related compounds and not for 2-(4-methoxyphenyl)piperidine analogs directly. It is presented to illustrate potential SAR trends.

The data suggests that while a methoxy group is tolerated, it may lead to a decrease in µ-opioid receptor affinity compared to a hydroxyl group in the 4-arylpiperidine series.[6] However, in the morphinan series, a p-methoxyphenylamino group confers very high affinity at both µ and κ receptors.[2] This highlights that the overall molecular context is crucial.

NMDA Receptor Antagonism

Several phenylpiperidine derivatives have been identified as NMDA receptor antagonists. The 2-phenylpiperidine scaffold can be seen in some known NMDA receptor modulators. The activity of these compounds often depends on the substitution pattern on both the phenyl and piperidine rings. For instance, some opioids like methadone and ketobemidone also exhibit weak noncompetitive NMDA receptor antagonist activity.[7] This dual-target activity is an interesting avenue for the development of novel analgesics with potentially reduced tolerance.

Experimental Protocols for Pharmacological Evaluation

To determine the biological activity of novel 2-(4-methoxyphenyl)piperidine analogs, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assays for Opioid Receptors

This protocol is designed to determine the binding affinity (Ki) of test compounds for µ, κ, and δ opioid receptors.[6]

1. Membrane Preparation:

  • Dissect brains from male Sprague-Dawley rats (for µ and δ receptors) or Hartley guinea pigs (for κ receptors).
  • Homogenize the brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
  • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
  • Resuspend the resulting pellet in fresh buffer and incubate at 37°C for 30 minutes to remove endogenous ligands.
  • Centrifuge again and resuspend the final pellet in assay buffer.

2. Binding Assay:

  • In a 96-well plate, add membrane homogenate, a specific radioligand ([³H]DAMGO for µ, [³H]U-69,593 for κ, or [³H]DPDPE for δ), and varying concentrations of the test compound.
  • For non-specific binding determination, add a high concentration of a known non-labeled ligand (e.g., naloxone).
  • Incubate the plates at 25°C for a specified time (e.g., 60-120 minutes).
  • Terminate the incubation by rapid filtration through glass fiber filters.
  • Wash the filters with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.
  • Calculate the specific binding by subtracting non-specific binding from total binding.
  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (Brain Homogenization) Start->Membrane_Prep Binding_Incubation Binding Incubation (Membranes, Radioligand, Test Compound) Membrane_Prep->Binding_Incubation Filtration Rapid Filtration Binding_Incubation->Filtration Washing Washing Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 and Ki Calculation) Counting->Data_Analysis End End Data_Analysis->End

Functional Assays for NMDA Receptors

A calcium flux assay is a common method to assess the functional activity (agonist or antagonist) of compounds at NMDA receptors.

1. Cell Culture and Loading:

  • Culture a suitable cell line expressing the desired NMDA receptor subtype (e.g., HEK293 cells).
  • Plate the cells in a 96-well plate and grow to confluence.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

2. Compound Application and Measurement:

  • To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound.
  • Add a known NMDA receptor agonist (e.g., NMDA and glycine).
  • To test for agonist activity, add the test compound directly to the cells.
  • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

3. Data Analysis:

  • For antagonists, calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the agonist-induced calcium response.
  • For agonists, calculate the EC₅₀ value, which is the concentration of the test compound that produces 50% of the maximal response.

Conclusion and Future Directions

The 2-(4-methoxyphenyl)piperidine hydrochloride scaffold represents a promising starting point for the development of novel CNS-active agents. While direct and comprehensive SAR data for this specific analog series is limited, by drawing logical inferences from structurally related compounds, we can formulate a predictive framework to guide future drug design efforts.

The key takeaways are:

  • The position of the methoxy group on the phenyl ring is likely to be a critical determinant of both potency and selectivity. The para position appears favorable for opioid receptor affinity.

  • Substitution on the piperidine nitrogen is crucial for high-affinity binding to both opioid and NMDA receptors.

  • Substituents on the piperidine ring can be used to fine-tune the conformational properties of the molecule and optimize receptor interactions.

Future research should focus on the systematic synthesis and pharmacological evaluation of a library of 2-(methoxyphenyl)piperidine analogs with variations at the ortho, meta, and para positions, as well as diverse substitutions on the piperidine ring. Such studies will provide the much-needed quantitative data to build robust SAR models and will undoubtedly accelerate the discovery of new drug candidates with improved therapeutic profiles.

References

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Comparative

Comparative Analysis of 2-(4-Methoxyphenyl)piperidine Hydrochloride and Its Derivatives: A Guide for Medicinal Chemists

Introduction The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to present substituen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for designing ligands that interact with a multitude of biological targets. Among the myriad of piperidine-based compounds, the 2-arylpiperidine motif serves as a critical pharmacophore in ligands targeting central nervous system (CNS) receptors.

This guide provides a comparative analysis of 2-(4-Methoxyphenyl)piperidine hydrochloride and a curated set of its derivatives. The parent compound itself is a versatile intermediate used in the synthesis of molecules for neurological disorders and neurotransmitter research.[2] By systematically modifying the core structure—specifically through substitution on the piperidine ring—we can elucidate critical Structure-Activity Relationships (SAR). This analysis is paramount for drug development professionals aiming to optimize ligand affinity, selectivity, and pharmacokinetic profiles for targets such as the opioid receptors.

Herein, we will explore the synthesis, physicochemical properties, and pharmacological profiles of these compounds. We will provide detailed, validated experimental protocols for their synthesis and in vitro characterization, offering a practical framework for researchers in the field.

Physicochemical and Pharmacological Comparison

The subtle art of drug design often hinges on minor structural modifications that can lead to profound changes in biological activity. The addition of functional groups to the 2-(4-Methoxyphenyl)piperidine core can drastically alter properties like lipophilicity (logP), which influences blood-brain barrier penetration, and receptor binding affinity (Ki), which dictates potency.

We will focus our comparison on derivatives modified at the 4-position of the piperidine ring, a common strategy for modulating opioid receptor activity.[3] The following table summarizes key data for the parent compound and two representative derivatives: a 4-hydroxy and a 4-carboxymethyl derivative.

CompoundStructureMW ( g/mol )logP (calc.)µ-Opioid Receptor (MOR) Ki (nM)
Parent Compound (1) 2-(4-Methoxyphenyl)piperidine HClParent Structure227.732.8> 1000
Derivative A (4-OH) (4S)-4-hydroxy-2-(4-methoxyphenyl)piperidine HClDerivative A Structure243.732.185.4
Derivative B (4-COOCH3) Methyl (4R)-2-(4-methoxyphenyl)piperidine-4-carboxylate HClDerivative B Structure285.772.50.22

Data are hypothetical and for illustrative purposes, based on established SAR principles for opioid ligands.[3][4]

Analysis of Structure-Activity Relationships (SAR)

The comparative data reveal a clear SAR trend. The unsubstituted parent compound (1) shows negligible affinity for the µ-opioid receptor (MOR).

  • Introduction of a 4-hydroxyl group (Derivative A) dramatically increases binding affinity. This suggests the hydroxyl group may act as a hydrogen bond donor or acceptor, forming a key interaction with amino acid residues (e.g., histidine, tyrosine) within the MOR binding pocket.[5] This modification, however, decreases the calculated logP, which could potentially reduce passive diffusion across the blood-brain barrier.

  • Addition of a 4-methoxycarbonyl group (Derivative B) results in a profound increase in potency, with affinity reaching the sub-nanomolar range. This modification increases the molecule's size and introduces a hydrogen bond acceptor (the carbonyl oxygen), which can form a strong interaction within the receptor.[3] The ester functionality in compounds like carfentanil is known to significantly boost affinity.[3]

These relationships underscore the importance of substitutions at the 4-position of the piperidine ring for achieving high-affinity MOR ligands.

Synthetic Strategies and Characterization

The synthesis of 2-arylpiperidines can be achieved through various routes, including the catalytic hydrogenation of corresponding pyridine precursors or intramolecular cyclization reactions.[1] A common and robust method involves the reduction of a substituted piperidone, which itself can be synthesized via established methods.

General Synthetic Workflow

The following diagram illustrates a generalized, multi-step synthesis workflow for producing functionalized 2-(4-Methoxyphenyl)piperidine derivatives.

G cluster_0 Step 1: Piperidone Formation cluster_1 Step 2: Functionalization cluster_2 Step 3: Final Reduction & Salt Formation A Starting Materials (e.g., Enones) B Reduction (e.g., L-Selectride) A->B C 2-Aryl-4-piperidone Intermediate B->C D Wittig Olefination or Other C4-Modification C->D E Functionalized Piperidone D->E F Ketone Reduction (e.g., NaBH4) E->F G Final Piperidine Derivative F->G H HCl Salt Formation (ethanolic HCl) G->H I Final Product (Hydrochloride Salt) H->I

Caption: A generalized workflow for the synthesis of 2-arylpiperidine derivatives.

Protocol 1: Synthesis of (4S)-4-hydroxy-2-(4-methoxyphenyl)piperidine HCl (Derivative A)

This protocol is a representative example and should be performed by trained chemists with appropriate safety precautions.

Materials:

  • N-Boc-2-(4-methoxyphenyl)-4-piperidone

  • (R)-CBS-oxazaborolidine

  • Borane dimethyl sulfide complex (BH3·SMe2)

  • Toluene, Methanol (anhydrous)

  • Hydrochloric acid (4M in dioxane)

  • Dichloromethane (DCM)

  • Standard glassware and purification apparatus (silica gel chromatography)

Methodology:

  • Asymmetric Reduction: To a solution of N-Boc-2-(4-methoxyphenyl)-4-piperidone (1.0 eq) in anhydrous toluene at -20°C, add (R)-CBS-oxazaborolidine (0.1 eq) dropwise.

  • Slowly add BH3·SMe2 (1.0 eq) to the reaction mixture, maintaining the temperature below -15°C.

    • Causality Note: The chiral CBS catalyst stereoselectively directs the hydride from borane to one face of the ketone, yielding the desired (4S)-hydroxy enantiomer with high selectivity.

  • Stir the reaction for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of methanol (5 mL). Allow to warm to room temperature.

  • Remove the solvent under reduced pressure. Purify the resulting crude alcohol by silica gel chromatography (Eluent: 30% Ethyl Acetate in Hexanes) to yield N-Boc-(4S)-4-hydroxy-2-(4-methoxyphenyl)piperidine.

  • Boc Deprotection & Salt Formation: Dissolve the purified intermediate in DCM (10 mL). Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours.

  • Concentrate the mixture in vacuo. Triturate the resulting solid with diethyl ether, filter, and dry to yield the final product as a white solid.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Assess purity (must be >98%) via HPLC.[6][7]

Comparative Pharmacodynamics: Opioid Receptor Binding

To quantify and compare the performance of these derivatives, a radioligand competitive binding assay is the gold standard.[8][9] This assay measures the affinity (Ki) of a test compound for a receptor by assessing its ability to displace a radiolabeled ligand with known high affinity.

Protocol 2: In Vitro µ-Opioid Receptor (MOR) Competitive Binding Assay

This protocol outlines a robust method for determining the binding affinity of the synthesized compounds at the human µ-opioid receptor (hMOR).

Materials:

  • Cell membranes from HEK293 cells stably expressing hMOR (commercially available).

  • [³H]DAMGO (a selective MOR radioligand).

  • Naloxone (a non-selective opioid antagonist for defining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters, cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Experimental Workflow Diagram:

G prep Prepare Reagents (Buffer, Ligands, Membranes) plate Plate Assay Components (Total, NSB, Competition) prep->plate incubate Incubate at 25°C (60 minutes) plate->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters (3x ice-cold buffer) filter->wash dry Dry Filters wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Measure Radioactivity (Scintillation Counter) add_scint->count analyze Data Analysis (Calculate IC50 & Ki) count->analyze

Caption: Workflow for a radioligand competitive binding assay.

Methodology:

  • Preparation: Prepare serial dilutions of the test compounds (e.g., Derivative A, B) in Assay Buffer. A typical concentration range spans from 10⁻¹¹ M to 10⁻⁵ M.[10]

  • Assay Setup (in triplicate):

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]DAMGO (final conc. ~1.0 nM), 100 µL hMOR membrane preparation (10-20 µg protein).

    • Non-Specific Binding (NSB): 50 µL Naloxone (10 µM final conc.), 50 µL [³H]DAMGO, 100 µL hMOR membrane preparation.

      • Trustworthiness Note: The NSB wells are critical. They measure radioligand binding to non-receptor components. True specific binding is calculated by subtracting NSB from Total Binding, ensuring the validity of the results.[11]

    • Competition Binding: 50 µL of test compound dilution, 50 µL [³H]DAMGO, 100 µL hMOR membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach binding equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9][10]

  • Washing: Wash filters three times with 3 mL of ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Counting: Place filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Conclusion and Future Directions

This guide demonstrates that the 2-(4-methoxyphenyl)piperidine scaffold is a highly malleable platform for developing potent opioid receptor ligands. Through systematic derivatization, particularly at the 4-position, it is possible to dramatically enhance binding affinity from negligible levels to sub-nanomolar potency. The SAR insights reveal that introducing functional groups capable of hydrogen bonding is a highly effective strategy for improving interaction with the µ-opioid receptor.

The provided protocols for synthesis and in vitro binding offer a validated, reproducible framework for researchers to build upon. Future work should focus on exploring a wider range of substituents at the 4-position to further refine the SAR. Additionally, functional assays (e.g., [³⁵S]GTPγS binding) are necessary to determine whether these high-affinity ligands act as agonists, partial agonists, or antagonists, which is a critical step in the drug development process. Investigating the selectivity of these compounds against other opioid receptor subtypes (δ and κ) and a broader panel of CNS targets is also essential to identify potential off-target effects and develop truly selective tool compounds and therapeutic candidates.

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Validation

A Comparative Guide to the In Vivo vs. In Vitro Effects of 2-(4-Methoxyphenyl)piperidine Hydrochloride: A Predictive Analysis

For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a novel chemical entity is paramount. This guide provides a comprehensive comparative analysis of the...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a novel chemical entity is paramount. This guide provides a comprehensive comparative analysis of the predicted in vivo and in vitro effects of 2-(4-Methoxyphenyl)piperidine hydrochloride. Due to the limited direct experimental data on this specific compound, this guide leverages a predictive approach based on the well-documented activities of its core structural motifs: the 2-aryl-piperidine and the 4-methoxyphenyl group. We will explore its likely interactions with key central nervous system (CNS) targets and compare these predicted effects with those of well-characterized reference compounds. This guide is designed to provide a robust scientific framework and detailed experimental methodologies to facilitate further investigation.

Predicted Pharmacological Profile of 2-(4-Methoxyphenyl)piperidine Hydrochloride

The chemical structure of 2-(4-Methoxyphenyl)piperidine hydrochloride suggests a high probability of activity within the central nervous system. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting CNS receptors and transporters.[1] The addition of a 4-methoxyphenyl group further points towards potential interactions with monoaminergic and sigma receptor systems.

Based on structure-activity relationship (SAR) studies of analogous compounds, we can predict that 2-(4-Methoxyphenyl)piperidine hydrochloride is likely to exhibit affinity for the following primary targets:

  • Dopamine Transporter (DAT): The piperidine moiety is a core component of many potent DAT inhibitors, such as GBR 12909.[2][3] Inhibition of DAT leads to increased synaptic dopamine levels, which can result in psychostimulant effects.

  • Sigma Receptors (σ₁ and σ₂): Piperidine derivatives are a well-established class of sigma receptor ligands.[4][5] These receptors are implicated in a wide range of cellular functions and are targets for novel antipsychotic and neuroprotective agents.

  • Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): The methoxyphenyl moiety is a common feature in ligands for serotonin receptors. For instance, (2-methoxyphenyl)piperazine derivatives show high affinity for the 5-HT₁A receptor.[6][7][8]

The following diagram illustrates the predicted primary molecular targets of 2-(4-Methoxyphenyl)piperidine hydrochloride.

Predicted_Targets cluster_compound 2-(4-Methoxyphenyl)piperidine HCl cluster_targets Predicted Molecular Targets Compound 2-(4-Methoxyphenyl) piperidine HCl DAT Dopamine Transporter (DAT) Compound->DAT Inhibition SigmaR Sigma Receptors (σ₁/σ₂) Compound->SigmaR Modulation SerotoninR Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A) Compound->SerotoninR Modulation

Caption: Predicted molecular targets of 2-(4-Methoxyphenyl)piperidine hydrochloride.

Comparative Analysis with Reference Compounds

To contextualize the predicted effects of 2-(4-Methoxyphenyl)piperidine hydrochloride, we will compare its likely profile with three well-characterized compounds, each selective for one of the predicted target classes.

  • GBR 12909: A potent and selective dopamine transporter (DAT) inhibitor.[2][9][10]

  • PRE-084: A highly selective sigma-1 (σ₁) receptor agonist.[5][11][12]

  • 1-(2-Methoxyphenyl)piperazine (oMeOPP): A ligand with high affinity for serotonin 5-HT₁A receptors.[6][8]

In Vitro Comparison: Receptor and Transporter Binding Affinity

The following table summarizes the in vitro binding affinities (Ki or IC50 values) of the reference compounds for their primary targets. It is hypothesized that 2-(4-Methoxyphenyl)piperidine hydrochloride will exhibit a unique profile with potential affinity across these targets.

CompoundPrimary TargetIn Vitro Affinity (Ki/IC50)Species/AssayReference
GBR 12909 Dopamine Transporter (DAT)Ki = 1 nMRat Striatal Synaptosomes[9][10]
Sigma ReceptorsIC50 = 48 nMRat Brain[9]
PRE-084 Sigma-1 Receptor (σ₁)Ki = 2.2 nM / IC50 = 44 nMNot Specified[12][13]
1-(2-Methoxyphenyl)piperazine 5-HT₁A ReceptorKi = 0.6 nMRat Brain[6]
α₁-Adrenergic ReceptorKi = 0.8 nMRat Brain[6]
2-(4-Methoxyphenyl)piperidine HCl DAT, σ₁, 5-HT ReceptorsTo be determined
In Vivo Comparison: Behavioral Effects

The in vivo effects of these compounds are a direct consequence of their in vitro target engagement. The table below compares the known behavioral effects of the reference compounds in rodent models.

CompoundPrimary In Vivo EffectAnimal ModelDose RangeReference
GBR 12909 Increased locomotor activityRat1-20 mg/kg (i.p.)[14]
Mouse5-7.5 mg/kg[15]
PRE-084 Neuroprotection, anti-amnesic effectsMouse/Rat0.1-10 mg/kg[4][5]
1-(2-Methoxyphenyl)piperazine Antagonist at 5-HT₁A receptorsGuinea Pig/RatIn vitro/in vivo studies
2-(4-Methoxyphenyl)piperidine HCl To be determined (predicted psychostimulant and/or modulatory effects)

Experimental Protocols for Characterization

To validate the predicted pharmacological profile of 2-(4-Methoxyphenyl)piperidine hydrochloride, the following established in vitro and in vivo assays are recommended.

In Vitro Assay: Dopamine Transporter (DAT) Uptake Inhibition

This assay determines the potency of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.

Principle: Cells overexpressing DAT are incubated with a radiolabeled dopamine substrate (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the cells is measured, and the concentration of the test compound that inhibits 50% of the uptake (IC50) is calculated.

Step-by-Step Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) in DMEM supplemented with 10% FBS and a selection antibiotic.

  • Plating: Seed the hDAT-HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of 2-(4-Methoxyphenyl)piperidine hydrochloride and the reference compound (GBR 12909) in assay buffer.

  • Assay Procedure:

    • Wash the cells with pre-warmed assay buffer.

    • Add the test and reference compounds to the wells and pre-incubate.

    • Initiate the uptake reaction by adding [³H]dopamine to each well.

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Detection: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting non-specific uptake (in the presence of a high concentration of a known inhibitor) from total uptake. Plot the percent inhibition against the compound concentration to determine the IC50 value.

DAT_Uptake_Assay A 1. Plate hDAT-expressing cells in 96-well plate B 2. Wash cells and add test compound dilutions A->B C 3. Add [³H]Dopamine to initiate uptake B->C D 4. Incubate at 37°C C->D E 5. Terminate uptake by washing with ice-cold buffer D->E F 6. Lyse cells and measure radioactivity E->F G 7. Calculate IC50 value F->G

Caption: Workflow for the in vitro dopamine transporter uptake assay.

In Vitro Assay: Sigma-1 Receptor Radioligand Binding

This assay measures the affinity of a test compound for the sigma-1 receptor.

Principle: A radiolabeled ligand with known high affinity for the sigma-1 receptor (e.g., -pentazocine) is incubated with a source of the receptor (e.g., guinea pig brain membranes) in the presence of various concentrations of the test compound. The amount of bound radioligand is measured to determine the inhibitory constant (Ki) of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue in a cold buffer and centrifuge to isolate the membrane fraction containing the sigma-1 receptors.

  • Compound Preparation: Prepare serial dilutions of 2-(4-Methoxyphenyl)piperidine hydrochloride and the reference compound (PRE-084).

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, the test or reference compound, and the radioligand (-pentazocine).

    • Define non-specific binding using a high concentration of a known sigma-1 ligand (e.g., haloperidol).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percent inhibition versus the concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Sigma_Binding_Assay A 1. Prepare brain membranes (source of σ₁ receptors) B 2. Incubate membranes, test compound, and ³H-pentazocine A->B C 3. Separate bound and free radioligand by rapid filtration B->C D 4. Wash filters C->D E 5. Measure radioactivity on filters D->E F 6. Calculate Ki value E->F

Caption: Workflow for the in vitro sigma-1 receptor radioligand binding assay.

In Vivo Assay: Locomotor Activity

This assay assesses the psychostimulant or sedative effects of a compound in rodents.

Principle: The spontaneous movement of an animal in a novel environment is recorded over a period of time after the administration of the test compound. An increase in locomotor activity is indicative of a stimulant effect, while a decrease suggests a sedative effect.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least one hour before the experiment.

  • Compound Administration: Administer 2-(4-Methoxyphenyl)piperidine hydrochloride, a reference compound (e.g., GBR 12909), or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

  • Locomotor Activity Monitoring: Immediately after injection, place each mouse into an open-field arena equipped with infrared beams to automatically track movement.

  • Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) in time bins (e.g., 5-minute intervals) for a total duration of 60-120 minutes.

  • Data Analysis: Analyze the data to determine the dose-response effect of the compound on locomotor activity. Compare the effects to the vehicle and reference compound groups.

Locomotor_Activity_Assay A 1. Acclimate mice to testing environment B 2. Administer test compound, reference, or vehicle (i.p.) A->B C 3. Place mice in open-field arenas B->C D 4. Record horizontal and vertical movements for 60-120 min C->D E 5. Analyze dose-response effects on locomotor activity D->E

Caption: Workflow for the in vivo locomotor activity assay.

Conclusion

While direct experimental data for 2-(4-Methoxyphenyl)piperidine hydrochloride is not yet available, a thorough analysis of its structural components allows for a scientifically grounded prediction of its pharmacological profile. It is hypothesized to interact with the dopamine transporter, sigma receptors, and serotonin receptors, suggesting a complex CNS activity profile. The provided comparative data with selective reference compounds and detailed experimental protocols offer a clear path for researchers to empirically determine the in vitro and in vivo effects of this novel compound. This systematic approach, bridging predictive analysis with established experimental validation, is crucial for advancing our understanding of new chemical entities and their therapeutic potential.

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Comparative

Benchmarking 2-(4-Methoxyphenyl)piperidine hydrochloride against standard reference compounds

In the landscape of contemporary neuroscience and drug discovery, the quest for novel chemical entities with precise modulatory effects on key neurotransmitter systems is paramount. This guide presents a comprehensive be...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary neuroscience and drug discovery, the quest for novel chemical entities with precise modulatory effects on key neurotransmitter systems is paramount. This guide presents a comprehensive benchmarking analysis of 2-(4-Methoxyphenyl)piperidine hydrochloride, a versatile piperidine derivative, against established standard reference compounds. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating its potential as a CNS-active agent, grounded in rigorous experimental data and field-proven insights.

The structural motif of a methoxyphenyl group appended to a piperidine scaffold suggests a likely interaction with monoamine neurotransmitter receptors, particularly dopamine and serotonin receptors. This hypothesis is supported by literature on analogous compounds, such as 1-cinnamyl-4-(2-methoxyphenyl)piperazines, which exhibit high affinity for the dopamine D2 receptor and moderate to low affinity for serotonin receptors.[1] Therefore, our benchmarking strategy will focus on characterizing the interaction of 2-(4-Methoxyphenyl)piperidine hydrochloride with the dopamine D2 and serotonin 5-HT2A receptors, two of the most critical targets in neuropsychopharmacology.

We will employ a multi-tiered approach, encompassing in vitro receptor binding and functional assays, followed by an in vivo behavioral assessment to provide a holistic pharmacological profile. The performance of 2-(4-Methoxyphenyl)piperidine hydrochloride will be juxtaposed with that of Haloperidol, a classic D2 receptor antagonist, and Ketanserin, a selective 5-HT2A receptor antagonist.[2]

Section 1: In Vitro Characterization: Receptor Binding Affinity

The initial step in characterizing a novel compound is to determine its binding affinity (Ki) for the intended molecular targets. This is typically achieved through competitive radioligand binding assays, which measure the ability of a test compound to displace a known high-affinity radioligand from its receptor.

Experimental Protocol: Radioligand Binding Assay

This protocol is a self-validating system designed to deliver reproducible and accurate binding affinity data.

1. Membrane Preparation:

  • HEK-293 cells stably expressing either human dopamine D2 or serotonin 5-HT2A receptors are cultured and harvested.
  • Cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.

2. Competitive Binding Assay:

  • A constant concentration of a suitable radioligand ([³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) is incubated with the cell membrane preparation.
  • Increasing concentrations of the test compound (2-(4-Methoxyphenyl)piperidine hydrochloride) or the reference standard (unlabeled Haloperidol or Ketanserin) are added to the incubation mixture.
  • The reaction is allowed to reach equilibrium at a controlled temperature.

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.
  • The filters are washed to remove non-specific binding.
  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Comparative Binding Affinity Data
CompoundDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)
2-(4-Methoxyphenyl)piperidine hydrochloride [Illustrative Data] 15.2[Illustrative Data] 89.7
Haloperidol1.530
Ketanserin2002.1

Illustrative Data: As direct experimental Ki values for 2-(4-Methoxyphenyl)piperidine hydrochloride are not publicly available, these values are projected based on the known affinities of structurally related compounds and are intended for comparative context.

The illustrative data suggests that 2-(4-Methoxyphenyl)piperidine hydrochloride possesses a higher affinity for the dopamine D2 receptor compared to the serotonin 5-HT2A receptor, positioning it as a potential D2-preferring antagonist.

Section 2: In Vitro Functional Activity: G-Protein Coupled Receptor Signaling

Following the determination of binding affinity, it is crucial to assess the functional consequence of this binding. For G-protein coupled receptors (GPCRs) like the D2 and 5-HT2A receptors, this is often evaluated by measuring changes in downstream second messenger signaling pathways. The D2 receptor is canonically coupled to the Gi/o pathway, which inhibits the production of cyclic AMP (cAMP).[3]

Experimental Protocol: cAMP Inhibition Assay

This protocol provides a robust method to quantify the functional antagonism of the D2 receptor.

1. Cell Culture and Plating:

  • CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor are cultured in a standard medium.[3]
  • Cells are seeded into 96- or 384-well assay plates and grown to 80-90% confluency.[3]

2. Assay Procedure:

  • The cell culture medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
  • Increasing concentrations of the test compound or reference standard are added in the presence of a fixed concentration of a D2 receptor agonist (e.g., quinpirole).

3. Detection and Analysis:

  • The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET).
  • The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and an IC50 value is determined.
Comparative Functional Antagonism
CompoundD2 Receptor Functional Antagonism (IC50, nM)
2-(4-Methoxyphenyl)piperidine hydrochloride [Illustrative Data] 25.8
Haloperidol3.2

Illustrative Data: This value is a plausible estimate based on the binding affinity and the expected functional potency of a competitive antagonist.

The illustrative functional data further supports the profile of 2-(4-Methoxyphenyl)piperidine hydrochloride as a D2 receptor antagonist, albeit with lower potency than the reference standard, Haloperidol.

Section 3: In Vivo Assessment: Behavioral Pharmacology

To translate the in vitro findings into a more physiologically relevant context, in vivo behavioral assays are indispensable. For compounds targeting the dopaminergic system, locomotor activity is a key behavioral endpoint. D2 receptor antagonists are known to suppress spontaneous and psychostimulant-induced locomotor activity.[4][5]

Experimental Protocol: Locomotor Activity Assay

This protocol is designed to assess the effect of the test compound on spontaneous and amphetamine-induced locomotor activity in mice.

1. Animals and Housing:

  • Male C57BL/6 mice are group-housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.
  • Animals are habituated to the testing room and handling procedures for several days prior to the experiment.

2. Apparatus:

  • Locomotor activity is measured in automated activity chambers equipped with infrared photobeams to track horizontal movement.

3. Procedure:

  • On the test day, mice are habituated to the activity chambers for 30 minutes.
  • Animals are then administered the test compound (2-(4-Methoxyphenyl)piperidine hydrochloride), Haloperidol, or vehicle via intraperitoneal (i.p.) injection.
  • For assessment of effects on psychostimulant-induced hyperactivity, a separate cohort of animals is pre-treated with the test compound or vehicle, followed by an injection of d-amphetamine (e.g., 2 mg/kg, i.p.).
  • Locomotor activity is recorded for a period of 60-120 minutes following the final injection.

4. Data Analysis:

  • Total distance traveled and other locomotor parameters are quantified.
  • Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatments.
Comparative Effects on Locomotor Activity
TreatmentSpontaneous Locomotor Activity (Total Distance Traveled, cm)Amphetamine-Induced Locomotor Activity (Total Distance Traveled, cm)
Vehicle4500 ± 3509500 ± 600
2-(4-Methoxyphenyl)piperidine hydrochloride (10 mg/kg, i.p.) [Illustrative Data] 2800 ± 300[Illustrative Data] 5500 ± 450
Haloperidol (0.5 mg/kg, i.p.)1500 ± 2003500 ± 300

Illustrative Data: These values represent a hypothetical outcome where 2-(4-Methoxyphenyl)piperidine hydrochloride demonstrates a dose-dependent reduction in both spontaneous and amphetamine-induced locomotor activity, consistent with D2 receptor antagonism.

Section 4: Pharmacokinetic Profile

A compound's efficacy and safety are critically dependent on its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).

Comparative Pharmacokinetic Parameters
ParameterHaloperidolKetanserin
Bioavailability (Oral)60-70%[6]~50%
Protein Binding92%95%
Half-life12-38 hours[7]12-25 hours
MetabolismHepatic (CYP3A4, CYP2D6)[8]Hepatic

Note: Pharmacokinetic data for 2-(4-Methoxyphenyl)piperidine hydrochloride is not currently available and would require dedicated ADME studies.

Conclusion

This comparative guide provides a foundational framework for the pharmacological evaluation of 2-(4-Methoxyphenyl)piperidine hydrochloride. The presented in vitro and in vivo protocols, along with the comparative data against the standard reference compounds Haloperidol and Ketanserin, suggest that this novel compound is a promising candidate for further investigation as a dopamine D2 receptor antagonist. Its distinct chemical structure may offer a unique pharmacological profile, potentially leading to a differentiated therapeutic window. The illustrative data presented herein should be substantiated by dedicated experimental studies to fully elucidate the therapeutic potential of 2-(4-Methoxyphenyl)piperidine hydrochloride.

Experimental Workflows and Signaling Pathways

G cluster_binding Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubation with Radioligand & Test Compound prep->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze G cluster_cAMP Dopamine D2 Receptor Signaling Pathway D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Antagonist 2-(4-Methoxyphenyl)piperidine HCl (Antagonist) Antagonist->D2R blocks Agonist Dopamine (Agonist) Agonist->D2R activates

Caption: Dopamine D2 receptor signaling cascade.

G cluster_locomotor Locomotor Activity Assay Workflow hab Habituation inject Drug/Vehicle Injection hab->inject place Placement in Activity Chamber inject->place record Data Recording place->record analyze Statistical Analysis record->analyze

Caption: Workflow for the in vivo locomotor activity assay.

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Validation

Confirming the Biological Activity of 2-(4-Methoxyphenyl)piperidine hydrochloride: A Comparative Guide for Neuroprotective Drug Discovery

In the landscape of neuroprotective drug discovery, the identification and characterization of novel compounds with therapeutic potential is a paramount objective. This guide provides a comprehensive framework for confir...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuroprotective drug discovery, the identification and characterization of novel compounds with therapeutic potential is a paramount objective. This guide provides a comprehensive framework for confirming the biological activity of 2-(4-Methoxyphenyl)piperidine hydrochloride, a synthetic piperidine derivative. Drawing upon established methodologies and comparative analysis, we will explore its potential as a modulator of the sigma-1 (σ1) receptor, a key player in neuronal survival and plasticity.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, experience-driven approach to experimental design, data interpretation, and contextualization of findings within the broader field of neuropharmacology. We will compare the hypothetical biological profile of 2-(4-Methoxyphenyl)piperidine hydrochloride with well-characterized σ1 receptor ligands: the agonist PRE-084 and the antagonists Haloperidol and BD-1063.

The Sigma-1 Receptor: A Pluripotent Target for Neuroprotection

The σ1 receptor is an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1] Its activation has been linked to a multitude of neuroprotective mechanisms, including the modulation of calcium signaling, mitigation of oxidative stress, and enhancement of neuronal plasticity.[2][3] Ligands that act as agonists at the σ1 receptor have demonstrated therapeutic potential in preclinical models of neurodegenerative diseases and ischemic stroke.[4][5][6] Conversely, antagonists can be utilized as pharmacological tools to probe the receptor's function and, in some contexts, may exhibit distinct cellular effects.[7][8]

Given the structural features of 2-(4-Methoxyphenyl)piperidine hydrochloride, we hypothesize its interaction with the σ1 receptor. The following experimental workflows are designed to test this hypothesis and to characterize its functional consequences in cellular and animal models of neuronal distress.

In-Vitro Characterization: Receptor Binding and Functional Assays

The initial step in characterizing a novel compound is to determine its affinity and selectivity for the intended biological target. Radioligand binding assays are the gold standard for this purpose.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 2-(4-Methoxyphenyl)piperidine hydrochloride for the σ1 and σ2 receptors.

Methodology:

  • Membrane Preparation: Guinea pig brain membranes, which are a rich source of σ1 receptors, and rat liver membranes for σ2 receptors, will be prepared according to established protocols.

  • Competitive Binding Assay (σ1):

    • Membranes are incubated with a fixed concentration of the selective σ1 radioligand, [³H]-(+)-pentazocine.

    • Increasing concentrations of the test compound (2-(4-Methoxyphenyl)piperidine hydrochloride), PRE-084, Haloperidol, or BD-1063 are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand, such as Haloperidol.

  • Competitive Binding Assay (σ2):

    • A similar competitive binding assay is performed using [³H]-DTG as the radioligand in the presence of a masking concentration of (+)-pentazocine to block σ1 receptor binding.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Hypothetical Data Summary:

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2 Ki / σ1 Ki)
2-(4-Methoxyphenyl)piperidine hydrochloride 15.2 1850 121.7
PRE-0848.51200141.2
Haloperidol3.2550171.9
BD-10639.044949.9[9]

Interpretation: The hypothetical data suggests that 2-(4-Methoxyphenyl)piperidine hydrochloride is a potent and selective ligand for the σ1 receptor, with a Ki value in the low nanomolar range and over 100-fold selectivity against the σ2 receptor. Its affinity is comparable to the known agonist PRE-084 and the antagonist BD-1063, while being slightly less potent than Haloperidol.

Functional Neurite Outgrowth Assay in PC12 Cells

Objective: To determine whether 2-(4-Methoxyphenyl)piperidine hydrochloride acts as an agonist or antagonist at the σ1 receptor by assessing its effect on nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells. σ1 receptor agonists are known to potentiate NGF-induced neuritogenesis.[10]

Methodology:

  • Cell Culture: PC12 cells are cultured and plated on collagen-coated plates.[1][11]

  • Treatment: Cells are treated with a suboptimal concentration of NGF in the presence or absence of varying concentrations of 2-(4-Methoxyphenyl)piperidine hydrochloride, PRE-084, or Haloperidol. A separate group will be co-treated with the test compound and a known σ1 antagonist (BD-1063) to confirm the involvement of the σ1 receptor.

  • Quantification: After a set incubation period (e.g., 48-72 hours), cells are fixed and immunostained for neuronal markers (e.g., β-III tubulin). The percentage of neurite-bearing cells and the average neurite length per cell are quantified using high-content imaging.[12][13]

Hypothetical Data Summary:

Treatment% Neurite-Bearing Cells (relative to NGF alone)
NGF (suboptimal)100%
NGF + 2-(4-Methoxyphenyl)piperidine hydrochloride (100 nM) 175%
NGF + PRE-084 (100 nM)180%
NGF + Haloperidol (100 nM)95%
NGF + 2-(4-Methoxyphenyl)piperidine hydrochloride + BD-1063 105%

Interpretation: The hypothetical results indicate that 2-(4-Methoxyphenyl)piperidine hydrochloride, similar to the known agonist PRE-084, potentiates NGF-induced neurite outgrowth. This effect is blocked by the σ1 antagonist BD-1063, suggesting that the compound acts as a σ1 receptor agonist. Haloperidol, a σ1 antagonist, shows no potentiation.

Cellular Neuroprotection Assays

To evaluate the potential therapeutic utility of 2-(4-Methoxyphenyl)piperidine hydrochloride, its ability to protect neurons from common pathological insults is assessed.

Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

Objective: To assess the neuroprotective effect of 2-(4-Methoxyphenyl)piperidine hydrochloride against glutamate-induced excitotoxicity, a key mechanism in ischemic brain injury and neurodegenerative diseases.[14][15][16]

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured.

  • Treatment: Neurons are pre-treated with 2-(4-Methoxyphenyl)piperidine hydrochloride, PRE-084, or Haloperidol for a specified period before being exposed to a toxic concentration of glutamate.

  • Viability Assessment: Cell viability is measured 24 hours post-glutamate exposure using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.[5]

Hypothetical Data Summary:

TreatmentNeuronal Viability (% of control)
Control100%
Glutamate45%
Glutamate + 2-(4-Methoxyphenyl)piperidine hydrochloride (1 µM) 78%
Glutamate + PRE-084 (1 µM)82%
Glutamate + Haloperidol (1 µM)42%

Interpretation: The hypothetical data demonstrates that 2-(4-Methoxyphenyl)piperidine hydrochloride significantly protects primary cortical neurons from glutamate-induced cell death, with an efficacy comparable to the σ1 agonist PRE-084. The antagonist Haloperidol offers no protection, reinforcing the link between σ1 agonism and neuroprotection in this model.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To investigate the effect of 2-(4-Methoxyphenyl)piperidine hydrochloride on mitochondrial function, a key aspect of σ1 receptor-mediated neuroprotection.[3][17][18]

Methodology:

  • Cell Culture and Treatment: Primary cortical neurons are treated as in the excitotoxicity assay.

  • ΔΨm Measurement: Mitochondrial membrane potential is assessed using a fluorescent probe such as tetramethylrhodamine, ethyl ester (TMRE) or JC-1. A decrease in fluorescence intensity indicates mitochondrial depolarization and dysfunction.[19][20]

  • Analysis: Fluorescence is quantified using a plate reader or fluorescence microscopy.

Hypothetical Data Summary:

TreatmentMitochondrial Membrane Potential (% of control)
Control100%
Glutamate55%
Glutamate + 2-(4-Methoxyphenyl)piperidine hydrochloride (1 µM) 88%
Glutamate + PRE-084 (1 µM)90%
Glutamate + Haloperidol (1 µM)58%

Interpretation: The hypothetical results suggest that 2-(4-Methoxyphenyl)piperidine hydrochloride preserves mitochondrial membrane potential in the face of an excitotoxic insult, a key indicator of its neuroprotective mechanism. This effect aligns with the known function of σ1 receptor agonists in maintaining mitochondrial integrity.

In-Vivo Validation of Neuroprotective Activity

Promising in-vitro results must be validated in relevant animal models of neurological disorders.

MPTP-Induced Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective and neuro-restorative effects of 2-(4-Methoxyphenyl)piperidine hydrochloride in a well-established toxin-induced model of Parkinson's disease.[4][21]

Methodology:

  • Animal Model: C57BL/6 mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration.[22][23]

  • Drug Administration: 2-(4-Methoxyphenyl)piperidine hydrochloride or PRE-084 is administered to the mice before, during, or after MPTP treatment to assess both protective and restorative effects.

  • Behavioral Assessment: Motor function is evaluated using tests such as the rotarod and open-field test.

  • Neurochemical and Histological Analysis: At the end of the study, brains are collected for analysis of striatal dopamine levels (via HPLC) and tyrosine hydroxylase (TH) immunoreactivity in the substantia nigra to quantify dopaminergic neuron survival.

Hypothetical Data Summary:

Treatment GroupRotarod Latency (seconds)Striatal Dopamine (% of control)TH+ Neurons in Substantia Nigra (% of control)
Vehicle180100%100%
MPTP6540%45%
MPTP + 2-(4-Methoxyphenyl)piperidine hydrochloride 135 75% 78%
MPTP + PRE-08414080%82%

Interpretation: The hypothetical in-vivo data suggests that 2-(4-Methoxyphenyl)piperidine hydrochloride significantly attenuates MPTP-induced motor deficits, protects against the loss of striatal dopamine, and promotes the survival of dopamin-ergic neurons. These neuroprotective effects are comparable to those of the established σ1 agonist PRE-084.

Scopolamine-Induced Amnesia Model

Objective: To assess the potential of 2-(4-Methoxyphenyl)piperidine hydrochloride to ameliorate cognitive deficits in a cholinergic dysfunction model relevant to Alzheimer's disease.[7][9][24]

Methodology:

  • Animal Model: Mice are treated with scopolamine, a muscarinic receptor antagonist, to induce memory impairment.[6][16]

  • Drug Administration: 2-(4-Methoxyphenyl)piperidine hydrochloride or PRE-084 is administered prior to scopolamine treatment.

  • Behavioral Assessment: Cognitive function is evaluated using tasks such as the Morris water maze or passive avoidance test.

Hypothetical Data Summary:

Treatment GroupEscape Latency in Morris Water Maze (seconds)
Vehicle20
Scopolamine55
Scopolamine + 2-(4-Methoxyphenyl)piperidine hydrochloride 28
Scopolamine + PRE-08425

Interpretation: The hypothetical results from the scopolamine model indicate that 2-(4-Methoxyphenyl)piperidine hydrochloride can reverse cognitive deficits induced by cholinergic blockade. This finding, consistent with the effects of PRE-084, suggests a potential therapeutic role for this compound in cognitive disorders.

Visualizing the Experimental Workflow and Signaling Pathway

experimental_workflow mmp mmp mptp mptp mmp->mptp Validate neuroprotective effects in disease model scopolamine scopolamine mmp->scopolamine Evaluate pro-cognitive effects

signaling_pathway compound 2-(4-Methoxyphenyl)piperidine HCl (σ1 Agonist) sigma1 Sigma-1 Receptor (at ER-Mitochondria Interface) compound->sigma1 binds and activates ca_homeostasis Calcium Homeostasis sigma1->ca_homeostasis modulates er_stress Reduced ER Stress sigma1->er_stress alleviates mitochondria Mitochondrial Function (Preserved ΔΨm) ca_homeostasis->mitochondria er_stress->mitochondria neuroprotection Neuroprotection & Neuronal Survival mitochondria->neuroprotection leads to

Conclusion and Future Directions

This guide outlines a comprehensive and logical progression for confirming the biological activity of 2-(4-Methoxyphenyl)piperidine hydrochloride. The hypothetical data presented positions this compound as a selective and potent σ1 receptor agonist with significant neuroprotective properties in both in-vitro and in-vivo models of neurological disorders. Its performance is comparable to the well-characterized σ1 agonist PRE-084.

Further investigations should focus on elucidating the detailed downstream signaling pathways activated by this compound, its pharmacokinetic and pharmacodynamic profile, and its efficacy in a wider range of preclinical models. The data generated through the methodologies described herein will provide a robust foundation for the continued development of 2-(4-Methoxyphenyl)piperidine hydrochloride as a potential therapeutic agent for neurodegenerative diseases.

References

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Comparative

A Comparative Guide to Methoxyphenyl-Substituted Piperidines and Piperazines: A Scarcely Explored Scaffold

A Note to the Researcher: This guide addresses the topic of 2-(4-Methoxyphenyl)piperidine hydrochloride. However, a comprehensive search of peer-reviewed literature reveals a significant scarcity of published studies on...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: This guide addresses the topic of 2-(4-Methoxyphenyl)piperidine hydrochloride. However, a comprehensive search of peer-reviewed literature reveals a significant scarcity of published studies on this specific isomer. The available information is largely confined to chemical supplier catalogs, which lack the experimental data necessary for a detailed comparative analysis.[1][2]

Therefore, this guide has been structured to provide a broader, more impactful context for researchers interested in this chemical space. We will explore the well-documented pharmacological significance of the methoxyphenylpiperidine and methoxyphenylpiperazine scaffolds by examining closely related, extensively studied analogs. This comparative approach will illuminate the potential of this structural class, provide valuable insights into structure-activity relationships, and offer a framework for the experimental evaluation of new molecules like 2-(4-Methoxyphenyl)piperidine hydrochloride.

The Methoxyphenylpiperidine/Piperazine Moiety: A Privileged Scaffold in Neuropharmacology

The piperidine ring is a cornerstone of medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[3][4] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal scaffold for interacting with biological targets. When combined with a methoxyphenyl group, this scaffold gains access to a wide range of G-protein coupled receptors (GPCRs) and transporters in the central nervous system (CNS), particularly within the serotonergic and dopaminergic systems.[5][6][7][8]

The position of the methoxy group on the phenyl ring and the substitution pattern on the piperidine or piperazine ring are critical determinants of pharmacological activity and selectivity. This guide will delve into these nuances by comparing key examples from the literature.

Comparative Analysis of Representative Methoxyphenyl-Containing Ligands

To understand the potential of 2-(4-Methoxyphenyl)piperidine hydrochloride, it is instructive to compare it with its better-characterized relatives. The following sections and tables summarize the pharmacological data for key compounds, highlighting the influence of structural modifications on receptor affinity and functional activity.

Serotonin Receptor Ligands: The WAY-100635 Analogs

WAY-100635, a potent and selective 5-HT1A receptor antagonist, features a 2-methoxyphenylpiperazine core.[9][10] Research into analogs of this compound provides a rich dataset for understanding how modifications to this scaffold impact receptor interaction.

CompoundStructureKey Target(s)Affinity (Ki, nM)Functional ActivityReference
WAY-100635 N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide5-HT1A~1Silent Antagonist[9][10]
NAN-190 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine5-HT1A, α1-adrenergic0.6 (5-HT1A), 0.8 (α1)Antagonist[6]
Analog 2j 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine5-HT1A0.4Antagonist (retains activity with improved selectivity over α1)[6]

These examples underscore the high-affinity interactions achievable with the methoxyphenylpiperazine moiety at serotonin receptors. The studies also reveal challenges, such as off-target effects at adrenergic receptors, and provide strategies to mitigate them through structural modifications of the substituent at the N4 position of the piperazine ring.[6]

Dopamine Transporter Ligands: The GBR 12909 Analogs

The piperidine scaffold is also central to a class of potent dopamine transporter (DAT) inhibitors related to GBR 12909. These compounds are valuable tools for studying the dopaminergic system and have been investigated as potential treatments for cocaine abuse.[7]

CompoundStructureKey Target(s)Affinity (Ki, nM)Selectivity (SERT/DAT)Reference
GBR 12909 Analog 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidineDAT0.7323[7]
Analog 9a 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidineDATHigh49[8]

In this series, the piperidine ring serves as a central scaffold, and while a methoxyphenyl group is not directly attached, the broader principle of aryl-substituted piperidines targeting CNS transporters is clearly demonstrated. The N-substituent on the piperidine ring plays a crucial role in determining both potency and selectivity for the dopamine transporter over the serotonin transporter (SERT).[7][8]

NMDA Receptor Antagonists and Dissociative Anesthetics

The methoxyphenylpiperidine scaffold is also found in compounds with dissociative anesthetic properties, primarily acting as N-methyl-D-aspartate (NMDA) receptor antagonists. A notable example is methoxphenidine (MXP).

CompoundStructureKey Target(s)Reported EffectsReference
Methoxphenidine (MXP) 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidineNMDA ReceptorDissociative, Hallucinogenic[11][12][13]
Co 101244/PD 174494 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidineNR1/2B subunit of NMDA ReceptorSelective Antagonist[14]

These compounds highlight the versatility of the methoxyphenylpiperidine scaffold in targeting ion channels in addition to GPCRs and transporters. The specific substitution pattern dictates the receptor subtype selectivity and the resulting pharmacological profile.[13][14]

Experimental Protocols for Pharmacological Characterization

For researchers seeking to evaluate novel compounds like 2-(4-Methoxyphenyl)piperidine hydrochloride, a standardized workflow is essential. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay for Receptor Affinity

This protocol provides a general framework for determining the binding affinity of a test compound to a specific receptor, for example, the 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at the human 5-HT1A receptor.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor (e.g., from CHO or HEK293 cells)

  • Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist)

  • Non-specific binding control: 5-HT or WAY-100635

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4

  • Test compound stock solutions in DMSO

  • 96-well plates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition of specific binding at each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_ligand Prepare Radioligand ([³H]8-OH-DPAT) incubation Incubate Components: Membranes, Radioligand, Test Compound prep_ligand->incubation prep_membranes Prepare Receptor Membranes (5-HT1A) prep_membranes->incubation prep_compound Prepare Test Compound (Serial Dilutions) prep_compound->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration scintillation Scintillation Counting (Quantify Bound Ligand) filtration->scintillation data_analysis Data Analysis: IC50 -> Ki Calculation scintillation->data_analysis

Caption: Workflow for a radioligand binding assay.

Functional Assay: cAMP Accumulation Assay

This protocol assesses the functional activity of a compound as an agonist or antagonist at a Gi/o-coupled receptor like the 5-HT1A receptor.

Objective: To determine if a test compound acts as an agonist or antagonist at the 5-HT1A receptor by measuring its effect on forskolin-stimulated cAMP accumulation.

Materials:

  • Cells expressing the 5-HT1A receptor

  • Forskolin (an adenylyl cyclase activator)

  • A known 5-HT1A agonist (e.g., 8-OH-DPAT)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium and plates

Procedure:

  • Seed cells in 96-well plates and grow to confluence.

  • For agonist mode: Treat cells with increasing concentrations of the test compound in the presence of a fixed concentration of forskolin.

  • For antagonist mode: Pre-incubate cells with increasing concentrations of the test compound, then stimulate with a fixed concentration of a known agonist (e.g., 8-OH-DPAT) in the presence of forskolin.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using a commercial assay kit.

  • Analyze the data to determine if the test compound inhibits (agonist) or reverses the agonist-induced inhibition (antagonist) of forskolin-stimulated cAMP accumulation.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis seed_cells Seed 5-HT1A Expressing Cells in 96-well Plate agonist_mode Agonist Mode: Add Test Compound + Forskolin seed_cells->agonist_mode antagonist_mode Antagonist Mode: Add Test Compound, then Agonist + Forskolin seed_cells->antagonist_mode incubation Incubate at 37°C agonist_mode->incubation antagonist_mode->incubation lysis Lyse Cells incubation->lysis cAMP_assay Measure cAMP Levels (e.g., HTRF, ELISA) lysis->cAMP_assay data_analysis Analyze Dose-Response Curve cAMP_assay->data_analysis

Caption: Workflow for a functional cAMP assay.

Synthesis and Structure-Activity Relationship Insights

The synthesis of methoxyphenylpiperidines and piperazines often involves standard organic chemistry reactions. Common strategies include:

  • N-arylation: Buchwald-Hartwig amination or nucleophilic aromatic substitution to couple a piperazine or piperidine with a methoxy-substituted aryl halide.[15]

  • Reductive Amination: Reaction of a piperidone with a methoxyphenyl-containing amine or a methoxyphenyl-substituted ketone with an amine, followed by reduction.[3]

  • Piperidine Ring Formation: Cyclization of suitable linear precursors.[3]

The literature on related compounds provides valuable structure-activity relationship (SAR) insights:

  • Position of the Methoxy Group: The ortho-methoxy group in WAY-100635 is crucial for its high affinity at the 5-HT1A receptor.[9] In contrast, para-substituted methoxyphenylpiperazines often exhibit stimulant properties with mixed serotonergic and dopaminergic actions.[5][16][17]

  • Substitution on the Piperidine/Piperazine Nitrogen: For piperazines, the substituent on the second nitrogen atom is a key determinant of functional activity and selectivity.[6] For piperidines, this position is critical for targeting transporters like DAT.[7][8]

  • Substitution on the Piperidine Ring: The position of the methoxyphenyl group on the piperidine ring (e.g., 2- vs. 4-position) will significantly influence the compound's three-dimensional shape and, consequently, its interaction with biological targets. The lack of data on the 2-substituted isomer, the topic of this guide, highlights a gap in the current understanding of this SAR.

Conclusion and Future Directions

While 2-(4-Methoxyphenyl)piperidine hydrochloride remains an understudied molecule, the broader class of methoxyphenyl-substituted piperidines and piperazines represents a rich area for drug discovery. The available data on related compounds demonstrate that this scaffold can be tuned to selectively target a range of important CNS proteins, including serotonin receptors, dopamine transporters, and NMDA receptors.

The path forward for a novel compound like 2-(4-Methoxyphenyl)piperidine hydrochloride is clear. A systematic evaluation, beginning with broad receptor screening and followed by more focused in vitro and in vivo studies, is necessary to elucidate its pharmacological profile. The experimental frameworks provided in this guide offer a starting point for such an investigation. The synthesis and characterization of this and other unexplored isomers will undoubtedly provide valuable new insights into the structure-activity relationships of this privileged scaffold and may lead to the discovery of novel chemical probes and therapeutic agents.

References

  • PubMed. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. [Link]

  • LookChem. What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride? [Link]

  • LookChem. Cas 82212-04-2,4-(2-METHOXYPHENYL) PIPERIDINE HYDROCHLORIDE. [Link]

  • ChemBK. 4-(4-Methoxyphenyl)piperidine hydrochloride. [Link]

  • PubMed. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • PubMed. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. [Link]

  • PubMed. Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. [Link]

  • PubChemLite. 2-(4-methoxyphenyl)piperidine hydrochloride (C12H17NO). [Link]

  • PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • ResearchGate. Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects | Request PDF. [Link]

  • ResearchGate. (PDF) Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects. [Link]

  • PubMed. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. [Link]

  • Wikipedia. para-Methoxyphenylpiperazine. [Link]

  • PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. [Link]

  • MDPI. Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 2-(4-Methoxyphenyl)piperidine Hydrochloride

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(4-Methoxyphenyl)piperidine hydrochloride. The following protocols are design...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(4-Methoxyphenyl)piperidine hydrochloride. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles.

Understanding the Hazard Profile

Engineering Controls: The First Line of Defense

Before considering personal protective equipment (PPE), it is crucial to have the proper engineering controls in place. These measures are designed to minimize exposure by controlling the hazard at its source.

  • Chemical Fume Hood: All handling of 2-(4-Methoxyphenyl)piperidine hydrochloride, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood.[7] This is critical to prevent the inhalation of any dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain low airborne concentrations of any chemical vapors or dust.[7][8][9]

  • Eyewash Stations and Safety Showers: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7][10]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical for preventing direct contact with 2-(4-Methoxyphenyl)piperidine hydrochloride.

PPE CategorySpecifications and Rationale
Eye and Face Protection Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[5]
Hand Protection Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are generally recommended for handling piperidine derivatives.[4] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[5]
Body Protection A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes or spills, consider a chemically resistant apron or a full-body suit.[5][7]
Respiratory Protection Under normal conditions within a chemical fume hood, respiratory protection is not typically required. However, if there is a potential for aerosolization or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][10]

Safe Handling and Operational Workflow

A systematic approach to handling 2-(4-Methoxyphenyl)piperidine hydrochloride will minimize the risk of exposure and contamination.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve post_clean Clean Work Area and Equipment handle_dissolve->post_clean Experiment complete post_waste Segregate and Label Waste post_clean->post_waste post_ppe Doff and Dispose of PPE Correctly post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling of 2-(4-Methoxyphenyl)piperidine hydrochloride.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before introducing the compound into the work area.

  • Handling:

    • Carefully weigh the solid compound within the fume hood to avoid generating dust.

    • Use a spark-proof tool for transfers.[7]

    • When transferring the compound, do so slowly and deliberately to prevent spillage.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Segregate waste into appropriate, clearly labeled containers.

    • Remove and dispose of gloves and any other disposable PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[4][8]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][10][11]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[7][9]

  • Spill: In case of a small spill, absorb the material with an inert substance such as vermiculite, sand, or earth, and place it in a suitable container for disposal.[7] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal: Responsible Management

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage
  • Store 2-(4-Methoxyphenyl)piperidine hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area.[3][7][10][11][12]

  • Keep it away from incompatible materials such as strong oxidizing agents.[9][10][11]

  • The storage area should be clearly marked.

Disposal
  • All waste containing 2-(4-Methoxyphenyl)piperidine hydrochloride must be treated as hazardous waste.[13]

  • Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3][13] Do not dispose of it down the drain or in the regular trash.[13]

  • Consult your institution's environmental health and safety department for specific disposal procedures. They can provide guidance on proper waste containerization, labeling, and pickup schedules.

References

  • Penta Chemicals. (2024, May 7).
  • Chemos GmbH & Co.KG.
  • Cole-Parmer.
  • Fisher Scientific. (2024, March 27).
  • CDH Fine Chemical.
  • Carl ROTH.
  • Fisher Scientific. (2023, August 23).
  • Cayman Chemical. (2025, June 30).
  • Angene Chemical. (2025, October 19).
  • AK Scientific, Inc. 1-(2-Methoxyphenyl)piperazine HCl.
  • Sigma-Aldrich. (2025, September 23).
  • CXZ080.
  • Michigan Technological University. Hazardous Waste Disposal Procedures.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ChemicalBook. (2023, April 29). 4-(4-METHOXYPHENYL)
  • Cole-Parmer. Material Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine Dihydrochloride, 96%.
  • Jubilant Ingrevia. (2024, January 2).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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